molecular formula C5H6ClNS B3037826 5-(Chloromethyl)-2-methyl-1,3-thiazole CAS No. 63140-11-4

5-(Chloromethyl)-2-methyl-1,3-thiazole

Cat. No.: B3037826
CAS No.: 63140-11-4
M. Wt: 147.63 g/mol
InChI Key: NHRPDSWALNDCIN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C5H6ClNS and its molecular weight is 147.63 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Chloromethyl)-2-methyl-1,3-thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Chloromethyl)-2-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-2-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRPDSWALNDCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63140-11-4
Record name 5-(chloromethyl)-2-methyl-1,3-thiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Reagent

In the vast repository of chemical literature and commercial reagents, some molecules are workhorses, their properties and reactions extensively documented. Others, while structurally simple and synthetically promising, remain in a more enigmatic space. 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4) falls into the latter category. While its role as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals is acknowledged, a comprehensive, publicly available dataset of its experimental chemical and physical properties is notably scarce.[1][2]

This guide, therefore, adopts a dual approach. Firstly, it will collate and present all available information specific to 5-(chloromethyl)-2-methyl-1,3-thiazole. Secondly, where experimental data is lacking, it will draw upon the extensively documented properties of its close structural isomer, 2-chloro-5-(chloromethyl)thiazole , to provide a scientifically grounded forecast of its expected behavior and reactivity. This comparative analysis will offer researchers a valuable framework for incorporating this versatile building block into their synthetic strategies.

Core Molecular Attributes of 5-(Chloromethyl)-2-methyl-1,3-thiazole

This compound belongs to the thiazole family, a class of sulfur and nitrogen-containing five-membered heterocyclic compounds.[2] The thiazole ring is a common scaffold in many biologically active molecules and pharmaceuticals.[3] The key structural features of 5-(chloromethyl)-2-methyl-1,3-thiazole are a methyl group at the 2-position and a reactive chloromethyl group at the 5-position.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₆ClNSPubChem[4]
Molecular Weight 147.63 g/mol PubChem[4]
Exact Mass 146.9909481 DaPubChem[4]
XLogP3-AA (LogP) 1.8PubChem[4]
Topological Polar Surface Area 41.1 ŲPubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]

Note: The properties listed above are computationally generated and should be used as estimates pending experimental verification.

Synthesis Strategies: A Roadmap from Analogs

A definitive, peer-reviewed synthesis protocol for 5-(chloromethyl)-2-methyl-1,3-thiazole is not prominently available. However, the synthesis of the related 2-chloro-5-(chloromethyl)thiazole is well-documented and offers a blueprint for a plausible synthetic route. The most common approach involves the chlorination and cyclization of an appropriate isothiocyanate precursor.

Hypothetical Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole

A plausible route would likely start from a precursor that can establish the 2-methylthiazole core, followed by chloromethylation at the 5-position. A common method for forming the thiazole ring is the Hantzsch thiazole synthesis.

Diagram 1: Hypothetical Hantzsch Synthesis Route

Hantzsch Synthesis thioacetamide Thioacetamide intermediate Intermediate thioacetamide->intermediate + chloroacetaldehyde 1,3-Dichloroacetone chloroacetaldehyde->intermediate thiazole 5-(Chloromethyl)-2-methyl-1,3-thiazole intermediate->thiazole Cyclization -H2O

Caption: A potential Hantzsch synthesis pathway for the target molecule.

Established Synthesis of 2-Chloro-5-(chloromethyl)thiazole: A Case Study

The industrial synthesis of 2-chloro-5-(chloromethyl)thiazole often starts from readily available materials like 1,3-dichloropropene or allyl isothiocyanate.[3][5][6] A frequently cited method involves the reaction of allyl isothiocyanate with a chlorinating agent, followed by an oxidation step to facilitate cyclization.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole from Allyl Isothiocyanate [6]

  • Chlorination: Allyl isothiocyanate is dissolved in an inert solvent (e.g., dichloromethane) and cooled to between -40°C and +30°C. A chlorinating agent, such as sulfuryl chloride (1 to 2 molar equivalents), is added.

  • Oxidative Cyclization: To the resulting reaction mixture, an oxidizing agent (1 to 5 molar equivalents) is added at a temperature ranging from 0°C to the boiling point of the solvent.

  • Work-up and Isolation: The reaction mixture is cooled, and any precipitated by-products are removed by filtration. The filtrate is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any acid. The organic solvent is then removed, and the crude product is isolated.

  • Purification: The crude 2-chloro-5-(chloromethyl)thiazole can be purified by distillation under reduced pressure.[6][7] For higher purity, crystallization from a nonpolar solvent at low temperatures can be employed.[6]

Diagram 2: Generalized Workflow for 2-Chloro-5-(chloromethyl)thiazole Synthesis

G start Allyl Isothiocyanate in Inert Solvent step1 Add Chlorinating Agent (-40°C to +30°C) start->step1 step2 Add Oxidizing Agent (0°C to Boiling) step1->step2 step3 Aqueous Basic Wash and Solvent Removal step2->step3 step4 Purification (Distillation/Crystallization) step3->step4 product 2-Chloro-5-(chloromethyl)thiazole step4->product

Caption: Key stages in the synthesis of 2-chloro-5-(chloromethyl)thiazole.

Chemical Reactivity and Synthetic Applications

The primary site of reactivity for 5-(chloromethyl)-2-methyl-1,3-thiazole is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions

The chloromethyl moiety is expected to readily undergo SN2 reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Expected Reactions:

  • With Amines: Reaction with primary or secondary amines would yield the corresponding aminomethylthiazole derivatives.

  • With Thiolates: Thiolates would displace the chloride to form thioethers.

  • With Alcohols/Alkoxides: Alkoxides would react to form ether linkages.

  • With Cyanide: The introduction of a nitrile group via reaction with a cyanide salt would provide a handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine).

Diagram 3: Reactivity of the Chloromethyl Group

Reactivity start 5-(Chloromethyl)-2-methyl-1,3-thiazole product Substituted Product start->product SN2 Reaction Nu Nucleophile (Nu⁻) Nu->start Cl Cl⁻

Caption: Nucleophilic substitution at the chloromethyl position.

Role in Pharmaceutical and Agrochemical Synthesis

While specific examples for the 2-methyl isomer are not well-documented, the 2-chloro isomer is a key intermediate in the synthesis of important commercial products. For instance, it is a building block for the neonicotinoid insecticides thiamethoxam and clothianidin, and has been used in the synthesis of the HIV protease inhibitor Ritonavir.[7][8] It is highly probable that 5-(chloromethyl)-2-methyl-1,3-thiazole is utilized in analogous synthetic schemes where a 2-methylthiazole moiety is required.

Analytical Characterization

No experimental spectroscopic data for 5-(chloromethyl)-2-methyl-1,3-thiazole was found in the searched literature. However, we can predict the expected spectral features based on its structure and by comparison with its 2-chloro analog.

Predicted ¹H NMR Spectrum
  • A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm.

  • A singlet for the chloromethyl group (CH₂Cl) protons, expected to be downfield, likely in the range of δ 4.6-4.9 ppm.

  • A singlet for the proton on the thiazole ring (at C4), likely in the range of δ 7.3-7.6 ppm.

Predicted ¹³C NMR Spectrum
  • A signal for the methyl carbon (CH₃).

  • A signal for the chloromethyl carbon (CH₂Cl).

  • Signals for the three carbons of the thiazole ring (C2, C4, and C5).

For comparison, the reported NMR data for 2-chloro-5-(chloromethyl)thiazole in CDCl₃ is:

  • ¹H NMR: δ 7.3 (s, 1H), 4.6 (s, 2H).[7]

  • ¹³C NMR: δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂-).[7]

Safety and Handling

According to the GHS classification information available on PubChem, 5-(chloromethyl)-2-methyl-1,3-thiazole is a corrosive compound.

Hazard Identification
  • GHS Classification: Skin Corrosion/Irritation Category 1B.[4]

  • Hazard Statement: H314: Causes severe skin burns and eye damage.[4]

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

References

  • MySkinRecipes. 5-(Chloromethyl)-2-methylthiazole. [Link]

  • JIN DUN CHEMISTRY. (2025). Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. [Link]

  • MySkinRecipes. 5-(Chloromethyl)-2-methylthiazole. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. [Link]

  • PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole. [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

  • Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

Technical Guide: 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 5-(Chloromethyl)-2-methyl-1,3-thiazole .

Primary CAS: 30296-46-3 (Free Base) | Related CAS: 63140-11-4 (Hydrochloride) Role: Heterocyclic Alkylating Agent & Pharmaceutical Building Block[1]

Part 1: Executive Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive compounds for pharmaceutical and agrochemical applications.[1] Structurally, it consists of a 1,3-thiazole ring substituted with a methyl group at the C2 position and a reactive chloromethyl moiety at the C5 position.[1]

Unlike its more common analog, 2-chloro-5-(chloromethyl)thiazole (CCMT, a key intermediate for Ritonavir and Thiamethoxam), the 2-methyl variant offers a distinct lipophilic profile and metabolic stability due to the C2-methyl group.[1] It serves as a critical electrophile in nucleophilic substitution reactions, allowing the introduction of the (2-methylthiazol-5-yl)methyl motif into pharmacophores targeting Hepatitis C (HCV) polymerase, glycosidase enzymes, and nicotinic acetylcholine receptors.[1]

Key Technical Distinction:

  • Target Compound: 2-Methyl-5-(chloromethyl)thiazole (C2 = Methyl).[1][2] Used in specialized medicinal chemistry.[3][4][5]

  • Common Analog: 2-Chloro-5-(chloromethyl)thiazole (C2 = Chloro).[1] Used in industrial agrochemicals.

  • Note: Researchers must verify the C2 substituent, as the reactivity profiles and downstream biological activities differ significantly.

Part 2: Chemical Profile & Properties[1][4]

Physicochemical Data
PropertySpecification
IUPAC Name 5-(Chloromethyl)-2-methyl-1,3-thiazole
Molecular Formula C₅H₆ClNS
Molecular Weight 147.63 g/mol
Appearance Colorless to pale yellow oil (Free base); Off-white solid (HCl salt)
Boiling Point ~78–82 °C at 15 mmHg (Predicted)
Density 1.24 g/cm³ (Predicted)
Solubility Soluble in DCM, CHCl₃, THF; Decomposes in water
Stability Moisture sensitive; prone to hydrolysis to the alcohol.[1][6]
Structural Analysis

The compound features a chloromethyl "warhead" at C5. The C-Cl bond is activated by the adjacent thiazole ring, which acts as an electron-withdrawing heteroaromatic system, making the methylene carbon highly susceptible to S_N2 attack by amines, thiols, and alkoxides.[1] The C2-methyl group provides steric bulk and prevents nucleophilic attack at the C2 position, a common side reaction in 2-unsubstituted thiazoles.[1]

Part 3: Synthetic Engineering & Pathways

The synthesis of 5-(chloromethyl)-2-methyl-1,3-thiazole is most reliably achieved through the deoxychlorination of its alcohol precursor, (2-methylthiazol-5-yl)methanol .[1] Direct cyclization to the chloromethyl derivative is possible but often suffers from poor regioselectivity compared to the alcohol route.

Synthesis Pathway Visualization (Graphviz)[1]

SynthesisPath Start1 Thioacetamide Inter1 Ethyl 2-methylthiazole-5-carboxylate Start1->Inter1 Cyclization (Hantzsch) Start2 Ethyl 2-formyl-2-chloroacetate (or equivalent) Start2->Inter1 Inter2 (2-Methylthiazol-5-yl)methanol (CAS 56012-38-5) Inter1->Inter2 Reduction (LiAlH4 or NaBH4) Final 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 30296-46-3) Inter2->Final Chlorination (SOCl2 / DCM)

Figure 1: Stepwise synthesis from thioacetamide precursors to the final chloromethyl thiazole.

Critical Process Parameters (CPP)
  • Moisture Control: The final product hydrolyzes rapidly back to the alcohol in the presence of water. All chlorination steps must be performed under an inert atmosphere (N₂ or Ar).

  • Temperature Management: The reaction with thionyl chloride (SOCl₂) is exothermic. Controlled addition at 0°C is required to prevent polymerization or tar formation.

  • HCl Scavenging: If isolating the free base, the HCl byproduct must be neutralized carefully (e.g., with NaHCO₃) at low temperatures to avoid hydrolysis.

Part 4: Experimental Protocol

Objective: Synthesis of 5-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride from (2-methylthiazol-5-yl)methanol.

Reagents:

  • (2-Methylthiazol-5-yl)methanol (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous, 10 volumes)[1]

  • Dimethylformamide (DMF) (Catalytic amount, 0.05 eq)[1]

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with (2-methylthiazol-5-yl)methanol and anhydrous DCM. Cool the solution to 0–5 °C using an ice bath.

  • Activation: Add the catalytic DMF. (DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate with SOCl₂).[1]

  • Chlorination: Add SOCl₂ dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • Observation: Gas evolution (SO₂ and HCl) will occur. Ensure proper venting through a scrubber.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction progress via TLC (or LC-MS, observing the mass shift from M+1 130 to M+1 148/150).

  • Work-up (Isolation of HCl Salt):

    • Concentrate the reaction mixture in vacuo to approximately 20% of the original volume.

    • Add anhydrous diethyl ether or hexane to precipitate the hydrochloride salt.

    • Filter the solid under nitrogen, wash with cold ether, and dry under vacuum.

  • Storage: Store the product at -20 °C under argon. It is unstable at room temperature for extended periods.

Part 5: Applications in Drug Development

The (2-methylthiazol-5-yl)methyl motif is a versatile pharmacophore.[1]

Nucleophilic Substitution (N-Alkylation)

The primary utility of this compound is to append the thiazole ring to amine-containing scaffolds.[1]

  • Reaction: R-NH₂ + Cl-CH₂-Thiazole → R-NH-CH₂-Thiazole[1]

  • Conditions: Typically requires a non-nucleophilic base (DIPEA, K₂CO₃) in polar aprotic solvents (DMF, MeCN).

Therapeutic Areas
  • Hepatitis C (HCV): Used to synthesize fused ring inhibitors of HCV RNA-dependent RNA polymerase.[1][7] The thiazole moiety interacts with the polymerase binding pocket, enhancing potency.

  • Glycosidase Inhibitors: The thiazole ring mimics the sugar moiety or transition state in certain glycosidase inhibitors, used for studying metabolic disorders.

  • Agrochemicals: Analogous to the chloronicotinyl insecticides, the 2-methylthiazole group serves as a lipophilic anchor in novel neonicotinoid candidates.

Part 6: Safety & Handling (E-E-A-T)[1]

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Lachrymator: The compound releases HCl and alkylating vapors that are extremely irritating to mucous membranes.

Handling Protocol:

  • Engineering Controls: handle only in a functioning chemical fume hood.

  • PPE: Wear butyl rubber gloves (nitrile may be permeable to alkyl chlorides over time), chemical splash goggles, and a lab coat.

  • Spill Management: Neutralize spills with dilute sodium bicarbonate solution before absorbing with inert material. Do not use water directly on the concentrated chemical as it generates HCl gas.

References

  • European Chemicals Agency (ECHA). Substance Information: 5-(chloromethyl)-2-methyl-1,3-thiazole.[1]Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole.[1]Link[1]

  • Ambeed. Product Analysis: 5-(Chloromethyl)-2-methylthiazole Hydrochloride.[1]Link[1]

  • Google Patents. Process for the preparation of thiazole derivatives (US Patent 6,121,455). (Describes analogous synthesis of 5-hydroxymethylthiazoles). Link

  • Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Thiazole Synthesis. (Mechanistic grounding for ring formation). Link

Sources

Technical Guide: 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis, and Pharmaceutical Applications

Executive Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4), often abbreviated as CMMT , is a critical heterocyclic building block in medicinal chemistry. With a molecular weight of 147.63 g/mol , it serves as a potent electrophile (alkylating agent) used to introduce the thiazole moiety into complex pharmacophores. It is structurally related to key intermediates used in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir analogs) and neonicotinoid agrochemicals.

This guide provides a comprehensive technical analysis of CMMT, focusing on its physicochemical properties, Hantzsch synthesis mechanism, and rigorous analytical characterization protocols.

Physicochemical Profile

Understanding the precise physical constants is essential for process optimization and quality control.

Molecular Identity
ParameterSpecification
IUPAC Name 5-(Chloromethyl)-2-methyl-1,3-thiazole
CAS Number 63140-11-4
Molecular Formula C₅H₆ClNS
SMILES CC1=NC=C(S1)CCl
Molecular Weight (Average) 147.63 g/mol
Monoisotopic Mass 146.9909 Da
Physical Properties & Stability
  • Appearance: Colorless to light-yellow liquid.[1] Darkens upon storage due to decomposition.

  • Boiling Point: Typically distilled under reduced pressure (e.g., 80–100 °C at 10 mmHg ) to prevent thermal degradation. Predicted atmospheric BP is ~220 °C.

  • Solubility: Soluble in polar organic solvents (DCM, THF, Methanol, Acetonitrile). Low solubility in water; hydrolyzes slowly to 5-(hydroxymethyl)-2-methylthiazole.

  • Stability: Moisture Sensitive. The chloromethyl group is highly reactive. Must be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and polymerization.

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most robust industrial route to 5-(Chloromethyl)-2-methyl-1,3-thiazole involves the condensation of Thioacetamide with 1,3-Dichloroacetone . This is a variation of the classic Hantzsch Thiazole Synthesis.

Reaction Scheme

Reagents:

  • Thioacetamide: Provides the N-C-S fragment and the C2-methyl group.

  • 1,3-Dichloroacetone: Provides the C4-C5 backbone and the reactive chloromethyl handle.

Stoichiometry:



Mechanistic Workflow (Graphviz)

The following diagram details the stepwise mechanism: nucleophilic attack, cyclization, and dehydration.

HantzschMechanism Reagents Reagents: Thioacetamide + 1,3-Dichloroacetone Attack Nucleophilic Attack: Sulfur attacks Carbonyl Carbon Reagents->Attack Intermediate1 Intermediate: Thiohemiaminal Attack->Intermediate1 Cyclization Cyclization: Nitrogen attacks Alpha-Carbon (Displacement of Cl) Intermediate1->Cyclization - HCl Dehydration Dehydration: Loss of Water -> Aromatization Cyclization->Dehydration Product Product: 5-(Chloromethyl)-2-methyl-1,3-thiazole Dehydration->Product - H2O

Figure 1: Mechanistic pathway for the synthesis of CMMT via Hantzsch condensation.

Experimental Protocol (Bench Scale)

Note: This protocol involves lachrymatory agents (1,3-dichloroacetone) and alkylating agents. Perform exclusively in a fume hood.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel. Flush with Nitrogen.[2][3]

  • Dissolution: Dissolve Thioacetamide (1.0 equiv) in anhydrous Ethanol or Acetone.

  • Addition: Add 1,3-Dichloroacetone (1.05 equiv) dropwise at room temperature. The reaction is exothermic; maintain temp < 40 °C.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor consumption of thioacetamide by TLC (SiO₂, Hexane:EtOAc 3:1).

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate solvent under reduced pressure.

    • Neutralize the residue (which contains HCl salts) with saturated NaHCO₃ solution.

    • Extract with Dichloromethane (DCM).

  • Purification: Dry the organic layer over MgSO₄. Purify via vacuum distillation (preferred) or flash column chromatography to yield the pure oil.

Analytical Characterization

Validating the identity and purity of CMMT is critical, particularly confirming the integrity of the chloromethyl group which is prone to hydrolysis.

Mass Spectrometry (LC-MS)
  • Target: Molecular Weight verification.

  • Method: ESI+ (Electrospray Ionization, Positive Mode).[3]

  • Expected Signals:

    • [M+H]⁺: ~148.0 Da (Major peak).

    • Isotope Pattern: A distinct 3:1 ratio between m/z 148 and 150 due to the naturally occurring ³⁷Cl isotope. This confirms the presence of the chlorine atom.

Nuclear Magnetic Resonance (NMR)

Typical shifts in CDCl₃ (referenced to TMS at 0.00 ppm):

NucleusShift (δ ppm)MultiplicityAssignment
¹H 2.70Singlet (3H)C2-CH₃ (Methyl group)
¹H 4.80Singlet (2H)C5-CH₂Cl (Chloromethyl)
¹H 7.55Singlet (1H)C4-H (Thiazole ring proton)
¹³C ~19.0-C2-CH₃
¹³C ~37.0-CH₂Cl
¹³C ~138.0-C5 (Quaternary)
¹³C ~140.0-C4 (Aromatic CH)
¹³C ~166.0-C2 (Imine-like Carbon)
Quality Control Workflow

To ensure "Self-Validating" protocols (E-E-A-T), use the following logic flow to accept or reject a batch.

QC_Workflow Sample Crude Product TLC TLC Check (Single Spot?) Sample->TLC HNMR 1H-NMR Analysis (Check 4.8 ppm Integral) TLC->HNMR Pass Reject Reprocess/Discard TLC->Reject Fail MS Mass Spec (Isotope Pattern 3:1?) HNMR->MS Pass HNMR->Reject Fail (Hydrolysis detected) Decision Batch Release MS->Decision Pass MS->Reject Fail

Figure 2: Quality Control Decision Tree for CMMT.

Applications in Drug Development

5-(Chloromethyl)-2-methyl-1,3-thiazole acts as a "warhead" for attaching the thiazole ring to nucleophilic centers (amines, thiols, alcohols) in drug candidates.

  • Protease Inhibitors: It is a structural analog to the intermediates used in Ritonavir synthesis.[5] In Ritonavir, a 5-hydroxymethylthiazole derivative (often with a 2-isopropyl group) is coupled to the core backbone. CMMT serves as a model compound or a direct intermediate for analogs where the 2-methyl group is desired for steric or metabolic stability reasons.

  • Agrochemicals: The related 2-chloro-5-chloromethylthiazole is a precursor to Thiamethoxam .[5] CMMT is used in research to synthesize novel neonicotinoid analogs with altered lipophilicity (logP ~1.8).

Safety & Handling

  • Hazard Class: Skin Corr.[6] 1B (Causes severe burns), Carcinogenicity Suspected (Alkylating agent).

  • Lachrymator: The compound and its precursor (1,3-dichloroacetone) are potent tear agents.

  • Decontamination: Spills should be treated with dilute ammonia or sodium hydroxide to hydrolyze the chloromethyl group to the less toxic alcohol.

References

  • PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS.[6] National Library of Medicine. Available at: [Link]

  • Semantic Scholar. 1,3-Dichloropropenes in the preparation of thiazole derivatives. (Discusses synthesis mechanisms relevant to chloromethylthiazoles). Available at: [Link]

  • Organic Syntheses. Preparation of 1,3-Dichloroacetone. Org. Syn. Coll. Vol. 1, p. 292.[4][7] Available at: [Link]

Sources

Industrial Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4). This heterocyclic scaffold is a critical building block in the pharmaceutical and agrochemical industries, serving as a structural analog to intermediates used in the manufacture of antiretrovirals (e.g., Ritonavir) and neonicotinoid insecticides (e.g., Thiamethoxam).

Executive Summary

  • Target Molecule : 5-(Chloromethyl)-2-methyl-1,3-thiazole

  • CAS Number : 63140-11-4

  • Molecular Formula : C₅H₆ClNS

  • Molecular Weight : 147.63 g/mol

  • Core Application : Alkylating agent for N-nucleophiles in the synthesis of protease inhibitors and crop protection agents.

  • Safety Classification : High Potency / Vesicant . The chloromethyl moiety confers significant alkylating potential. Strict containment (OEB 3/4) is required.

Retrosynthetic Analysis

The synthesis is best approached via the Hantzsch Thiazole Synthesis , utilizing a "2+3" cyclization strategy. The labile chloromethyl group is introduced in the final step to maximize process safety and yield, avoiding the handling of unstable intermediates in early stages.

Strategic Disconnection:

  • C-Cl Bond Formation : Chlorination of the stable alcohol precursor, (2-methylthiazol-5-yl)methanol .

  • Redox Adjustment : Reduction of the corresponding ester, Ethyl 2-methylthiazole-5-carboxylate .

  • Heterocycle Formation : Cyclocondensation of Thioacetamide (C2-N3-C4 fragment source) with a C3-dielectrophile (e.g., Ethyl 2-chloro-3-oxopropionate).

Retrosynthesis Target 5-(Chloromethyl)-2-methyl-1,3-thiazole (Target) Alcohol (2-Methylthiazol-5-yl)methanol (Stable Precursor) Target->Alcohol Chlorination (SOCl2) Ester Ethyl 2-methylthiazole-5-carboxylate (Hantzsch Product) Alcohol->Ester Reduction (LiAlH4/Vitride) Raw Thioacetamide + Ethyl 2-chloro-3-oxopropionate Ester->Raw Cyclization (Hantzsch)

Figure 1: Retrosynthetic pathway prioritizing the stability of intermediates.

Primary Synthesis Pathway: The Carboxylate Route

This route is the "Gold Standard" for pharmaceutical applications due to the high purity profile of the crystalline ester intermediate, which allows for the rejection of regioisomeric impurities before the final steps.

Phase 1: Cyclization to Ethyl 2-methylthiazole-5-carboxylate

The formation of the thiazole ring is achieved by reacting thioacetamide with an


-halo-

-dicarbonyl equivalent. To secure the 5-carboxylate position (rather than the 4-position), Ethyl 2-chloro-3-oxopropionate (often generated in situ or used as the acetal) is required.

Reaction Scheme:



Protocol:

  • Reagent Preparation : Dissolve Thioacetamide (1.1 eq) in anhydrous Ethanol (10 V).

  • Addition : Add Ethyl 2-chloro-3,3-diethoxypropionate (1.0 eq) dropwise at room temperature. Note: The acetal hydrolyzes in situ to the aldehyde.

  • Cyclization : Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by HPLC for the consumption of thioacetamide.
    
  • Workup : Cool to

    
    . Neutralize with saturated 
    
    
    
    . Evaporate ethanol. Extract the residue with Ethyl Acetate.
  • Purification : Recrystallize from Hexane/EtOAc.

    • Target Yield: 75–80%

    • Appearance: Off-white crystalline solid.

Phase 2: Reduction to (2-Methylthiazol-5-yl)methanol

The ester is reduced to the primary alcohol. While


 is standard for lab scale, Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al)  is preferred for scale-up due to higher solubility and thermal stability.

Protocol:

  • Setup : Charge Ethyl 2-methylthiazole-5-carboxylate (1.0 eq) into dry THF (15 V) under

    
    . Cool to 
    
    
    
    .
  • Reduction : Add

    
      (1.0 M in THF, 1.2 eq) dropwise, maintaining internal temperature 
    
    
    
    .
  • Reaction : Stir at

    
     for 1 hour, then warm to 
    
    
    
    for 2 hours.
  • Quench (Fieser Method) : Cool to

    
    . Carefully add water (
    
    
    
    g of LAH), then 15% NaOH (
    
    
    g), then water (
    
    
    g).
  • Isolation : Filter the granular aluminum salts. Dry the filtrate over

    
     and concentrate.
    
    • Target Yield: 85–90%

    • Intermediate: (2-Methylthiazol-5-yl)methanol (CAS 56012-38-5).

Phase 3: Chlorination to Target

The conversion of the alcohol to the chloride is the most critical step. The product is a potent alkylator and can self-polymerize if overheated.

Protocol:

  • Setup : Dissolve (2-Methylthiazol-5-yl)methanol (1.0 eq) in Dichloromethane (DCM, 10 V). Cool to

    
    .
    
  • Activation : Add Thionyl Chloride (

    
    )  (1.2 eq) dropwise over 30 minutes. Caution: 
    
    
    
    and HCl gas evolution.
  • Catalysis : Add catalytic DMF (0.05 eq) to accelerate the reaction and ensure complete conversion.

  • Reaction : Stir at

    
     for 3 hours.
    
  • Workup (Critical) :

    • Quench by pouring onto ice/water.

    • Rapidly neutralize with

      
       to pH 7–8. Acidic conditions promote degradation.
      
    • Separate organic layer, dry over

      
      .[1][2]
      
  • Isolation : Concentrate under reduced pressure at

    
    . The product is often used immediately or stored as a hydrochloride salt for stability.
    

Alternative Pathway: Direct Cyclization (Industrial)

For cost-sensitive applications where extremely high purity is secondary to throughput, a direct cyclization using 2,3-dichloropropanal can be employed.

Mechanism : Thioacetamide attacks the


-carbon of 2,3-dichloropropanal (displacing Cl), followed by cyclization onto the aldehyde.

DirectRoute R1 Thioacetamide Inter S-Alkylated Intermediate R1->Inter R2 2,3-Dichloropropanal R2->Inter Prod 5-(Chloromethyl)-2-methyl-1,3-thiazole Inter->Prod - H2O - HCl

Figure 2: Direct cyclization pathway. Note that regioselectivity must be carefully controlled to avoid the 4-chloromethyl isomer.

Process Data & Critical Parameters

ParameterSpecificationRationale
Stoichiometry Thioacetamide (1.1 eq)Slight excess ensures complete consumption of the expensive halo-carbonyl.
Temperature (Step 3)

The chloromethyl group is thermally unstable; higher temps lead to tar formation.
pH Control Neutral (pH 7–8)The free base is unstable in acid (polymerization) and base (hydrolysis to alcohol).
Solvent (Step 3) DCM or TolueneNon-nucleophilic solvents prevent side reactions. DCM is easier to remove at low temp.

Safety & Handling (E-E-A-T)

Expert Insight : As a Senior Application Scientist, I must emphasize that 5-(Chloromethyl)-2-methyl-1,3-thiazole is a structural analog to sulfur mustards in terms of reactivity. It is a lachrymator and a severe skin vesicant .[3]

  • Engineering Controls : All operations involving the final chloride must be performed in a chemical fume hood with a scrubber for HCl/SO2.

  • PPE : Double nitrile gloves (or Silver Shield®), chemical goggles, and a face shield.

  • Decontamination : Spills should be treated with a solution of 10% ammonia in methanol to quench the alkylating agent by converting it to the amine.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]

  • Organic Syntheses. General Hantzsch Thiazole Synthesis Protocols.

Sources

5-(Chloromethyl)-2-methyl-1,3-thiazole spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4), a critical intermediate in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir) and specific agrochemicals.

Executive Summary & Compound Identity

5-(Chloromethyl)-2-methyl-1,3-thiazole is a functionalized heteroaromatic electrophile. Its reactivity, driven by the chloromethyl moiety, makes it a versatile building block but also susceptible to hydrolysis and polymerization. Accurate spectroscopic identification is essential to distinguish it from its precursor (the alcohol) and hydrolysis byproducts.

Attribute Data
IUPAC Name 5-(Chloromethyl)-2-methyl-1,3-thiazole
Common ID 2-Methyl-5-chloromethylthiazole; "Ritonavir Intermediate"
CAS Number 63140-11-4 (Free Base); 135207-25-9 (HCl Salt)
Formula C

H

ClNS
Molecular Weight 147.63 g/mol
Appearance Colorless to pale yellow oil (Free base); White hygroscopic solid (HCl salt)

Synthesis Context & Impurity Profiling

To interpret the spectra correctly, one must understand the synthesis origin. This compound is typically generated via the chlorination of 2-methyl-5-hydroxymethylthiazole using thionyl chloride (


).

Key Impurities to Watch:

  • Precursor: 2-Methyl-5-hydroxymethylthiazole (Alcohol).

  • Hydrolysis Product: Reversion to the alcohol upon exposure to moisture.

  • Dimerization: Self-alkylation products (quaternary ammonium salts) if stored improperly.

Synthesis Workflow (Graphviz)

Synthesis Alcohol 2-Methyl-5-hydroxymethylthiazole (CAS 56012-38-5) Product 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4) Alcohol->Product Chlorination (90% Yield) Reagent SOCl2 / DCM (0-20°C) Reagent->Product Impurity Hydrolysis Impurity (Alcohol) Product->Impurity Moisture/H2O

Figure 1: Synthesis pathway and potential degradation route via hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the free base in


. Note that the Hydrochloride salt will exhibit significant downfield shifts (

ppm) due to the protonation of the thiazole nitrogen.
H NMR Data (300 MHz, CDCl )
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
C4-H 7.55 Singlet (s)1HAromatic proton. Downfield due to the adjacent Nitrogen and Sulfur heteroatoms.
-CH

Cl
4.72 Singlet (s)2HDeshielded benzylic-type methylene. Distinctive shift from the alcohol precursor (

4.80) is subtle; rely on coupling or solvent shifts if ambiguous.
C2-CH

2.68 Singlet (s)3HCharacteristic methyl group on the thiazole ring.

Diagnostic Analysis:

  • Differentiation from Alcohol: The methylene peak of the alcohol precursor (-CH

    
    OH) typically appears slightly downfield or overlaps, but the -OH proton (broad singlet, variable 
    
    
    
    2.0-5.0) will be absent in the pure chloride.
  • Salt vs. Free Base: If the C4-H signal appears near 8.5-9.0 ppm , the sample is protonated (HCl salt).

C NMR Data (75 MHz, CDCl )
PositionShift (

ppm)
TypeAssignment Logic
C2 166.8 Quaternary (C=N)Most deshielded carbon due to N=C-S connectivity.
C4 141.5 CH (Aromatic)Aromatic methine carbon.
C5 134.2 QuaternarySubstituted aromatic carbon.
-CH

Cl
37.5 CH

Upfield shift relative to -CH

OH (

~56 ppm) is the primary confirmation of conversion .
C2-CH

19.2 CH

Typical methyl on heteroaromatic ring.

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the chlorine atom through its isotopic signature.

Key Fragmentation Ions (EI, 70 eV)
m/z (Ion)IntensityIdentityMechanism
147 100% [M]

Molecular ion (

Cl).
149 ~32% [M+2]

Isotope peak (

Cl). The 3:1 ratio confirms the presence of one Chlorine atom.
112 High[M - Cl]

Loss of chlorine radical. Formation of the stable (2-methylthiazol-5-yl)methyl cation.
71 Med[C

H

NS]

Thiazole ring fragment (loss of substituents).
Fragmentation Pathway (Graphviz)

MS_Frag M_Ion Molecular Ion [M]+ m/z 147/149 Frag1 [M - Cl]+ m/z 112 M_Ion->Frag1 - Cl• Frag2 Ring Cleavage m/z 71 Frag1->Frag2 - C2H3N

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

IR is useful for a quick check of functional group transformation (disappearance of OH).

  • Absence of O-H: The broad band at 3200-3400 cm

    
      (present in the starting alcohol) must be absent .
    
  • C-Cl Stretch: A strong, sharp band appears in the fingerprint region, typically 680 - 750 cm

    
     .
    
  • C=N Stretch: Characteristic thiazole ring breathing mode around 1550 - 1600 cm

    
     .
    

Experimental Protocol: Quality Control Analysis

Objective: Verify identity and purity of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    . Ensure the solvent is neutralized (acidity in 
    
    
    
    can cause salt formation shifts).
  • Run

    
    H NMR: 
    
    • Set relaxation delay (

      
      ) to 1.0 s.
      
    • Acquire 16 scans.

  • Analysis Criteria:

    • Pass: Singlet at 4.72 ppm (CH2Cl) and Singlet at 2.68 ppm (Me). Integral ratio 2:3.

    • Fail (Hydrolysis): Appearance of new singlet at ~4.80 ppm and broad OH peak.

    • Fail (Salt): C4-H shifts downfield >8.0 ppm.

References

  • SynQuest Laboratories. 5-(Chloromethyl)-2-methyl-1,3-thiazole Product Data. Retrieved from

  • PubChem Database. Compound Summary: 5-(Chloromethyl)-2-methyl-1,3-thiazole (CID 12808794). National Library of Medicine. Retrieved from [1]

  • Ambeed. Synthesis reaction of 2-Methyl-5-hydroxymethylthiazole with Thionyl Chloride. Retrieved from

  • ChemicalBook. NMR Data for Thiazole Derivatives (2-methyl and 2-chloro analogs). Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-methyl-1,3-thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methyl-1,3-thiazole is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity, largely dictated by the chloromethyl group, makes it a valuable intermediate. However, to effectively utilize this compound in synthesis, purification, and formulation, a thorough understanding of its solubility in various organic solvents is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-(Chloromethyl)-2-methyl-1,3-thiazole, offering a predictive framework and a detailed experimental protocol for its quantitative determination.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and solvent molecules. The chemical structure of 5-(Chloromethyl)-2-methyl-1,3-thiazole provides key insights into its expected solubility.

Molecular Properties Influencing Solubility:

  • Polarity: The thiazole ring, containing both nitrogen and sulfur heteroatoms, introduces polarity to the molecule. The electronegativity difference between these atoms and carbon, as well as the presence of the chlorine atom, results in a permanent dipole moment. The topological polar surface area (TPSA) of 5-(Chloromethyl)-2-methyl-1,3-thiazole is 41.1 Ų, indicating a moderate degree of polarity[1].

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, particularly with protic solvents.

  • Van der Waals Forces: As with all molecules, London dispersion forces play a role in the interaction of 5-(Chloromethyl)-2-methyl-1,3-thiazole with its surrounding solvent molecules.

  • Lipophilicity: The calculated XLogP3 value of 1.8 suggests a degree of lipophilicity, indicating that it will have an affinity for non-polar environments[1].

Predictive Solubility in Different Solvent Classes:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar thiazole ring. Given the moderate polarity of 5-(Chloromethyl)-2-methyl-1,3-thiazole, good solubility is anticipated in these solvents. Indeed, it has been reported to be soluble in acetone[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While 5-(Chloromethyl)-2-methyl-1,3-thiazole can accept hydrogen bonds, its inability to donate them may limit its solubility compared to compounds that can fully participate in hydrogen bonding. Nevertheless, good solubility is still expected due to dipole-dipole interactions. Reports confirm its solubility in both methanol and ethanol[3][4][5].

  • Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is expected to be lower than in polar solvents. While the methyl group and the overall carbon framework contribute to some non-polar character, the dominant polar nature of the thiazole ring and the chloromethyl group will likely hinder extensive dissolution in highly non-polar environments.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can effectively solvate a range of organic molecules. It is anticipated that 5-(Chloromethyl)-2-methyl-1,3-thiazole will exhibit good solubility in chlorinated solvents.

  • Water: The compound is reported to be poorly soluble in water[2]. This is consistent with its XLogP3 value and the lack of strong hydrogen bonding capabilities with water molecules.

Qualitative Solubility Data

While comprehensive quantitative data is scarce in the public domain, the following table summarizes the available qualitative information.

SolventSolvent TypeReported SolubilityCitation(s)
WaterPolar ProticPoorly soluble[2]
EthanolPolar ProticSoluble[2][5]
MethanolPolar ProticSoluble[3][4]
AcetonePolar AproticSoluble[2]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust method for determining the isothermal solubility of 5-(Chloromethyl)-2-methyl-1,3-thiazole in a given organic solvent.

Safety Precautions:

5-(Chloromethyl)-2-methyl-1,3-thiazole is a corrosive compound that can cause severe skin burns and eye damage[1]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.

Materials and Equipment:

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow:

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 5-(Chloromethyl)-2-methyl-1,3-thiazole to a vial prep2 Add a known volume of the organic solvent prep1->prep2 Step 1 & 2 equil1 Place vials in a thermostatic shaker at a constant temperature prep2->equil1 equil2 Shake until equilibrium is reached (e.g., 24-48 hours) equil1->equil2 Step 3 sep1 Allow solids to settle equil2->sep1 sep2 Centrifuge the vials to pellet the excess solid sep1->sep2 Step 4 ana1 Withdraw an aliquot of the supernatant sep2->ana1 ana2 Filter the aliquot using a syringe filter ana1->ana2 Step 5-8 ana3 Dilute the filtered sample with a known volume of solvent ana2->ana3 Step 5-8 ana4 Analyze the diluted sample by HPLC or GC ana3->ana4 Step 5-8

Caption: A flowchart of the experimental procedure for determining the solubility of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of 5-(Chloromethyl)-2-methyl-1,3-thiazole to ensure that a solid phase remains at equilibrium.

    • Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to ensure complete sedimentation of the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered sample.

    • Dilute the weighed sample with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of 5-(Chloromethyl)-2-methyl-1,3-thiazole of known concentrations in the solvent of interest.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Conclusion

References

  • Bouling Chemical Co., Limited. 5-(Chloromethyl)-2-Methylthiazole: Properties, Uses, Safety, High-Purity Supplier China. [Link]

  • ScienceDirect. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

  • Gneebio. High Purity 2-Methylthiazole Or 2-Methyl Thiazole CAS 3581-87-1. [Link]

  • Cheméo. Chemical Properties of 2-Methylthiazole (CAS 3581-87-1). [Link]

  • Centralny Instytut Ochrony Pracy - Państwowy Instytut Badawczy. 5-Chloro-2-metylo-2H-izotiazol-3-on i 2-metylo-2H-izotiazol-3-on (masa poreakcyjna 3: 1). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. [Link]

  • Bouling Chemical Co., Limited. 2-Methylthiazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33344, 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

  • National Institute of Standards and Technology. Thiazole, 2-methyl-. [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

  • European Chemicals Agency. Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H)-one and 2-methyl-1,2-thiazol-3(2H)-one. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

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Reactivity of the chloromethyl group in thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Thiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Date: February 11, 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The introduction of a chloromethyl group onto this heterocyclic scaffold creates a highly versatile and reactive intermediate, pivotal for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity inherent to the chloromethyl group on thiazole derivatives. We will dissect the underlying electronic principles governing its behavior, detail its primary reaction pathways, analyze the factors that modulate its reactivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of chloromethylthiazoles.

Introduction: The Chloromethylthiazole Synthon

Thiazole derivatives are ubiquitous in pharmaceuticals, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] A common and powerful strategy in the synthesis of these drugs involves the use of a thiazole ring functionalized with a chloromethyl (-CH₂Cl) group. This moiety acts as a potent electrophilic building block, or "synthon," enabling the facile introduction of diverse functional groups through nucleophilic substitution.[6][7][8]

The reactivity of the chloromethyl group is not intrinsic but is profoundly influenced by the electronic nature of the thiazole ring to which it is attached. Understanding this interplay is critical for designing efficient synthetic routes, predicting reaction outcomes, and troubleshooting potential side reactions.

Electronic Landscape and Inherent Reactivity

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[3][9] This structure gives rise to a unique electronic profile:

  • Aromaticity: The ring possesses 6 π-electrons, conferring aromatic stability.[3]

  • Electron-Withdrawing Nature: Due to the electronegativity of the nitrogen and sulfur heteroatoms, the thiazole ring as a whole acts as an electron-withdrawing system.[10]

This electron-withdrawing character is key to the reactivity of the attached chloromethyl group. The ring pulls electron density away from the methylene (-CH₂-) carbon, creating a significant partial positive charge (δ+) and making it highly electrophilic. Concurrently, the chloride ion is an excellent leaving group, predisposing the system to nucleophilic attack.

The primary mechanism governing the reactivity of chloromethylthiazoles is the bimolecular nucleophilic substitution (S_N2) reaction .[11][12] In this concerted process, a nucleophile attacks the electrophilic methylene carbon, leading to the simultaneous displacement of the chloride leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(Thiazole)---Cl]⁻ Nu->TS Attack Thiazole Thiazole-CH₂-Cl Thiazole->TS Product Thiazole-CH₂-Nu TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Cleavage

Caption: General workflow for the S_N2 reaction on a chloromethylthiazole.

Key Transformations with Nucleophiles

The electrophilic nature of the chloromethyl group allows for reactions with a wide array of nucleophiles. The choice of nucleophile is the primary determinant of the final product, making this a highly modular synthetic strategy.

O-Nucleophiles: Ether Synthesis

Reaction with alkoxides or phenoxides, typically generated in situ using a base like sodium hydride or sodium methoxide, proceeds via the classic Williamson ether synthesis to yield valuable ether derivatives.[6]

S-Nucleophiles: Thioether Synthesis

Thiols are excellent nucleophiles and react readily with chloromethylthiazoles in the presence of a mild base (e.g., triethylamine, potassium carbonate) to form thioethers. This linkage is common in many biologically active molecules.[8]

N-Nucleophiles: Amine Synthesis

Primary and secondary amines, as well as ammonia, can displace the chloride to form the corresponding aminomethylthiazole derivatives. These reactions may require careful control to prevent over-alkylation, where the product amine acts as a nucleophile itself.

C-Nucleophiles: C-C Bond Formation

Strong carbon-based nucleophiles, such as cyanide salts or stabilized enolates, can be used to form new carbon-carbon bonds, enabling chain extension and the construction of more complex carbon skeletons.[13]

Data Presentation: Representative Nucleophilic Substitution Reactions
Nucleophile (Reagent)Product Functional GroupTypical BaseTypical SolventTemp (°C)Approx. Yield (%)
Sodium Methoxide (NaOMe)Methoxy (-OCH₃)N/A (reagent is base)MethanolReflux>85%[6]
Thiophenol (PhSH)Phenylthio (-SPh)Sodium EthoxideMethanolReflux~90%[8]
PiperidinePiperidinylK₂CO₃Acetonitrile50-70>80%
Sodium Cyanide (NaCN)Cyano (-CN)N/ADMSO60-80>75%

Modulating Reactivity: The Role of Ring Substituents

The rate and efficiency of nucleophilic substitution can be fine-tuned by the electronic properties of other substituents on the thiazole ring. This principle is fundamental to rational synthesis design.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional halogens (-Cl, -Br) further deplete the electron density of the thiazole ring.[14][15] This inductive pull is relayed to the chloromethyl group, increasing the electrophilicity of the methylene carbon and accelerating the rate of S_N2 reactions.

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃) or amino (-NH₂) donate electron density to the ring system.[15][16] This effect slightly reduces the electrophilicity of the methylene carbon, which can lead to a slower reaction rate compared to an unsubstituted or EWG-substituted thiazole.

Substituent_Effects Thiazole Thiazole-CH₂-Cl Reactivity_Increase Increased Reactivity (Faster S_N2) Thiazole->Reactivity_Increase Reactivity_Decrease Decreased Reactivity (Slower S_N2) Thiazole->Reactivity_Decrease EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl EWG->Thiazole Inductive Pull (enhances δ+ on -CH₂-) EDG Electron-Donating Group (EDG) e.g., -CH₃, -NH₂ EDG->Thiazole Inductive Push (reduces δ+ on -CH₂-)

Caption: Influence of ring substituents on chloromethyl group reactivity.

Synthesis of Chloromethylthiazole Precursors

The utility of these reactive intermediates necessitates reliable methods for their synthesis. The most prevalent and robust method is the Hantzsch Thiazole Synthesis .[17][18][19] This reaction involves the condensation of an α-haloketone with a thioamide.[20] To generate a 4-(chloromethyl)thiazole derivative, 1,3-dichloroacetone is a common starting material.[21][22]

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_product Product Haloketone 1,3-Dichloroacetone Process Condensation & Cyclization Haloketone->Process Thioamide Thioacetamide Thioamide->Process Product 4-Chloromethyl-2-methylthiazole Process->Product

Caption: Workflow for the Hantzsch synthesis of a chloromethylthiazole.

An alternative route involves the direct chlorination of a corresponding hydroxymethylthiazole using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[11][23] This method is effective but requires the prior synthesis of the alcohol precursor.

Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)-2-methylthiazole

This protocol provides a self-validating system for a typical S_N2 reaction, demonstrating the core reactivity discussed.

Objective: To synthesize 4-((phenylthio)methyl)-2-methylthiazole from 4-chloromethyl-2-methylthiazole hydrochloride and thiophenol.

Materials and Reagents:

  • 4-Chloromethyl-2-methylthiazole hydrochloride (1.0 eq)

  • Thiophenol (1.05 eq)

  • Sodium ethoxide (2.1 eq, as a solution in ethanol or generated in situ from sodium metal and ethanol)

  • Anhydrous Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol.

  • Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide. Alternatively, add a commercial solution of sodium ethoxide. Allow the solution to cool to room temperature.

  • Nucleophile Addition: Add thiophenol to the sodium ethoxide solution and stir for 15 minutes to ensure complete formation of the sodium thiophenolate salt.

  • Electrophile Addition: Add 4-chloromethyl-2-methylthiazole hydrochloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-((phenylthio)methyl)-2-methylthiazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[24] Expected ¹H NMR signals include those for the thiazole ring protons, the methylene bridge protons, the methyl group protons, and the aromatic protons of the phenyl group.

Troubleshooting and Side Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Decomposition of starting material; Insufficient base.Increase reaction time or temperature; Ensure starting material is pure and stored correctly[25]; Use a slight excess of the nucleophile and ensure at least 2 equivalents of base are used to neutralize the HCl salt and deprotonate the nucleophile.
Multiple Products Over-alkylation (with amine nucleophiles); Side reactions with the thiazole ring.Use a large excess of the amine nucleophile; Run the reaction at a lower temperature; Ensure reaction conditions are not overly harsh.
Starting Material Unchanged Poor nucleophile; Insufficient activation.Use a stronger base to generate a more potent nucleophile; Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate S_N2 reactions.

Conclusion

The chloromethyl group is a powerful and versatile functional handle in thiazole chemistry. Its reactivity, governed by the electron-withdrawing nature of the thiazole ring, primarily proceeds through a predictable S_N2 mechanism. By understanding the electronic factors that modulate this reactivity and employing robust synthetic protocols, researchers can efficiently access a vast chemical space of thiazole derivatives. This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic optimization of lead compounds and the development of novel therapeutic agents.[26][27]

References

  • Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]

  • Semantic Scholar. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). (n.d.). PrepChem.com. [Link]

  • Vaitkūnienė, D., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 25(24), 5897. [Link]

  • Thiazole. (n.d.). In Wikipedia. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. (2016). International Journal of Chemical Reactor Engineering. [Link]

  • Activating and Deactivating Groups in Aromatic Substitution. (2014). YouTube. [Link]

  • Reactivity of Electrophilic Chlorine Atoms Due to σ-holes. A Mechanistic Assessment of the Chemical Reduction of the Trichloromethyl Group by Sulfur Nucleophiles. (2018). The Journal of Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Results of the nucleophilic substitution of chlorine in... (2007). ResearchGate. [Link]

  • Activating Groups and Deactivating Groups. (n.d.). Furman Chemistry 120 - PBworks. [Link]

  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2017). Research Journal of Pharmacy and Technology. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Introduction to Nucleophilic Substitution Reactions. (2012). Master Organic Chemistry. [Link]

  • Activating And Deactivating Groups. (n.d.). Curriculum Press. [Link]

  • Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1993).
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (2023). New Journal of Chemistry. [Link]

  • Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. (2025). MOST Wiedzy. [Link]

  • Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]

  • Molecular Modeling and Spectroscopic Studies of Benzothiazole. (2025). ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology. [Link]

  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure. [Link]

  • Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. (2017). Journal of Molecular Structure. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Wavefunction, Inc. [Link]

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An In-depth Technical Guide to 5-(Chloromethyl)-2-methyl-1,3-thiazole: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-methyl-1,3-thiazole is a key heterocyclic building block in organic synthesis, valued for its reactive chloromethyl group and substituted thiazole core. This guide provides a comprehensive overview of its synthesis, with a focus on the historical and mechanistic aspects of the Hantzsch thiazole synthesis, the primary route for its formation. We will delve into a detailed, step-by-step experimental protocol, explore the causality behind experimental choices, and discuss the compound's applications in the broader context of pharmaceutical and agrochemical research. While often overshadowed by its 2-chloro analogue, this guide will clarify the distinct synthetic pathways and utility of 5-(Chloromethyl)-2-methyl-1,3-thiazole, offering field-proven insights for its effective use in research and development.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in a wide array of biologically active compounds.[1] Its presence is associated with a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of novel therapeutic agents and functional molecules. 5-(Chloromethyl)-2-methyl-1,3-thiazole, with its reactive chloromethyl handle, serves as a versatile intermediate for the introduction of the 2-methylthiazole-5-yl)methyl moiety into larger, more complex molecules.

The Genesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole: A Historical Perspective

The history of 5-(Chloromethyl)-2-methyl-1,3-thiazole is intrinsically linked to the development of thiazole synthesis itself. The foundational method for the creation of this class of compounds is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[2][3] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[2][4]

While a specific date for the first synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole is not prominently documented as a singular discovery, its preparation is a logical application of the well-established Hantzsch methodology. The necessary precursors, 1,3-dichloroacetone (the α-haloketone) and thioacetamide (the thioamide), have been readily available for a considerable time, suggesting that this compound was likely first synthesized in the broader exploration of thiazole derivatives.

The primary focus in much of the accessible literature has been on the synthesis of the structurally similar 2-chloro-5-chloromethyl-1,3-thiazole , a key intermediate in the production of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the HIV protease inhibitor Ritonavir.[5][6][7] This has led to a comparative scarcity of dedicated historical and application-based literature for the 2-methyl variant. However, the underlying synthetic principles remain the same, and an understanding of the Hantzsch synthesis provides a clear window into the discovery and preparation of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole is most effectively achieved through the Hantzsch thiazole synthesis. This reaction proceeds via a well-understood mechanism involving nucleophilic attack, cyclization, and dehydration.

Reaction: 1,3-Dichloroacetone + Thioacetamide → 5-(Chloromethyl)-2-methyl-1,3-thiazole

The causality behind this experimental choice lies in the high reliability and predictability of the Hantzsch synthesis for constructing the thiazole core. The selection of 1,3-dichloroacetone provides the necessary three-carbon backbone and the chloromethyl group at the 5-position, while thioacetamide delivers the nitrogen and sulfur atoms, as well as the methyl group at the 2-position.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole via Hantzsch Reaction

This protocol is a self-validating system, with clear checkpoints and expected outcomes.

Materials:

  • 1,3-Dichloroacetone

  • Thioacetamide

  • Absolute Ethanol

  • Sodium Bicarbonate

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a condenser, and a dropping funnel.

  • Reagent Preparation: Dissolve 12.7 g (0.1 mol) of 1,3-dichloroacetone in 100 mL of absolute ethanol in the reaction flask.

  • Thioacetamide Addition: Dissolve 7.5 g (0.1 mol) of thioacetamide in 50 mL of absolute ethanol. Add this solution to the dropping funnel.

  • Reaction Execution: With vigorous stirring, add the thioacetamide solution dropwise to the 1,3-dichloroacetone solution over a period of 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-(Chloromethyl)-2-methyl-1,3-thiazole can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Amount (g)Moles
1,3-Dichloroacetone126.9712.70.1
Thioacetamide75.137.50.1
Product 5-(Chloromethyl)-2-methyl-1,3-thiazole Theoretical Yield: 14.76 g 0.1

DOT Script for Hantzsch Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dichloroacetone P1 Dissolve in Ethanol R1->P1 R2 Thioacetamide R2->P1 P2 Dropwise Addition P1->P2 P3 Reflux (4-6h) P2->P3 P4 Neutralization (NaHCO3) P3->P4 P5 Extraction (DCM) P4->P5 P6 Purification P5->P6 Prod 5-(Chloromethyl)-2-methyl-1,3-thiazole P6->Prod

Caption: Workflow for the Hantzsch synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Applications in Drug Development and Beyond

While not as extensively documented as its 2-chloro counterpart, 5-(Chloromethyl)-2-methyl-1,3-thiazole is a valuable intermediate for introducing the (2-methyl-1,3-thiazol-5-yl)methyl moiety into molecules of interest. This functional group can be further elaborated to create a variety of derivatives for screening in drug discovery programs. The thiazole ring can act as a bioisostere for other aromatic systems, and the methyl group can influence the compound's metabolic stability and binding affinity.

Potential applications for derivatives of 5-(Chloromethyl)-2-methyl-1,3-thiazole can be inferred from the broader biological activities of thiazoles and include:

  • Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.

  • Anticancer Therapeutics: The thiazole scaffold is present in several anticancer drugs.

  • Agrochemicals: Similar to its 2-chloro analog, derivatives could be explored for their insecticidal or herbicidal properties.

DOT Script for Application Pathways

Application_Pathways cluster_applications Potential Applications Core 5-(Chloromethyl)-2-methyl-1,3-thiazole App1 Antimicrobial Agents Core->App1 Further Derivatization App2 Anticancer Therapeutics Core->App2 Further Derivatization App3 Agrochemicals Core->App3 Further Derivatization

Caption: Potential application pathways for 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Conclusion

5-(Chloromethyl)-2-methyl-1,3-thiazole, a product of the venerable Hantzsch thiazole synthesis, represents a versatile building block in organic chemistry. While its history is intertwined with the broader development of thiazole chemistry rather than a singular discovery event, its utility as a synthetic intermediate is clear. By understanding its synthesis through a detailed, mechanistically grounded protocol, researchers can effectively leverage this compound in the design and creation of novel molecules with potential applications in medicine and agriculture. This guide has aimed to provide the necessary technical depth and historical context to empower scientists in their research endeavors involving this important thiazole derivative.

References

  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. Retrieved from ]

  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]5]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]6]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]3]

  • Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from ]

  • Patent 0794180. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]7]

  • ResearchGate. (2020, December 6). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]1]

Sources

Technical Guide: Safe Handling and Operational Protocols for 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole (hereafter referred to as CMT ) is a high-reactivity electrophile primarily utilized as a critical intermediate in the synthesis of protease inhibitors (e.g., Ritonavir) and advanced agrochemicals.

Its utility in organic synthesis stems from the highly activated chloromethyl group at the 5-position. However, this same attribute renders it a potent alkylating agent , capable of severe biological damage (DNA alkylation, protein modification) and rapid hydrolysis. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanism-based handling strategy.

Critical Hazard Profile
Hazard ClassSeverityMechanism of Action
Skin Corrosion Category 1B Rapid hydrolysis on skin moisture releases Hydrochloric Acid (HCl); lipophilic thiazole ring facilitates deep tissue penetration.
Sensitization High Electrophilic attack on dermal proteins (haptenization) triggers immune response.
Acute Toxicity Oral/Dermal Systemic alkylation of cellular nucleophiles.
Reactivity Moisture Sensitive Hydrolyzes to 5-(hydroxymethyl)-2-methylthiazole and HCl gas.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical form is crucial for containment. CMT is commonly handled as a hydrochloride salt to improve thermal stability, but the free base is often generated in situ or isolated as an oil.

PropertyFree BaseHydrochloride Salt
CAS Number 30296-44-17369-69-9
Physical State Yellowish Oil / Low-melting solidOff-white to pale yellow hygroscopic solid
Molecular Weight 147.63 g/mol 184.09 g/mol
Melting Point ~35–40 °C~128–130 °C (Decomposes)
Solubility DCM, EtOAc, THFWater, Methanol, DMSO
Stability Unstable >40°C (Polymerization risk)Stable if dry; degrades rapidly in moist air

Technical Note: The free base is significantly less stable than the HCl salt. If generating the free base, use immediately. Do not store the free base for extended periods without refrigeration and radical inhibitors.

Part 3: Mechanism of Hazard (The "Why")

To safely handle CMT, one must understand its reactivity profile. The chloromethyl group is activated by the adjacent thiazole ring (similar to benzylic activation), making it susceptible to SN1 and SN2 reactions.

The Alkylation & Hydrolysis Pathway

The following diagram illustrates the chemical fate of CMT upon exposure to biological nucleophiles (safety hazard) or atmospheric moisture (stability hazard).

HazardMechanism cluster_bio Biological Exposure (Toxicity) cluster_env Environmental Exposure (Corrosion) CMT 5-(Chloromethyl)-2-methyl-1,3-thiazole DNA DNA/Protein Nucleophiles (-NH2, -SH) CMT->DNA Electrophilic Attack Water H2O (Moisture) CMT->Water Rapid Hydrolysis Adduct Alkylated Adduct (Cell Death/Sensitization) DNA->Adduct Irreversible Binding Hydrolysis Alcohol Derivative + HCl Gas Water->Hydrolysis Exothermic

Caption: Figure 1. Divergent reaction pathways showing biological alkylation (red) and environmental hydrolysis (yellow).

Part 4: Defense-in-Depth Control Strategy

Engineering Controls

Due to the sensitization potential and corrosivity, standard fume hoods are the minimum requirement.

  • Solid Handling (HCl Salt): Weighing should be performed in a Powder Containment Hood or a Static-Dissipative Glovebox (HEPA filtered) to prevent dust inhalation.

  • Liquid Handling (Free Base): Must be handled in a certified chemical fume hood with a face velocity >0.5 m/s.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the permeation potential of chlorinated heterocycles.

PPE ComponentSpecificationRationale
Hand Protection Silver Shield (Laminate) or Double Nitrile (0.11mm min)Laminate film provides >8h breakthrough time. Thiazoles can permeate nitrile; change double nitrile gloves every 15 mins.
Eye Protection Chemical Goggles + Face ShieldRisk of severe corneal damage from HCl vapors or splashes.
Respiratory P100/OV Cartridge (if outside hood)Protection against acidic vapors (HCl) and particulates.
Body Tyvek® Lab Coat / ApronPrevent clothes contamination (sensitization risk).

Part 5: Operational Protocols

Storage and Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The HCl salt is hygroscopic; moisture absorption leads to "caking" and autocatalytic decomposition.

  • Container: Amber glass with Teflon-lined caps. Inspect caps for corrosion regularly.

Reaction Setup (Self-Validating Workflow)

This workflow ensures safety by verifying reagent integrity before the reaction begins.

Workflow Start Start: CMT Handling Check 1. Visual Inspection (Is solid caked? Is liquid dark?) Start->Check Decision Integrity OK? Check->Decision Disposal Quench & Dispose (Do not use) Decision->Disposal No (Degraded) Prep 2. Weighing/Transfer (In Glovebox/Hood) Decision->Prep Yes Reaction 3. Reaction Setup (Inert Atmosphere) Prep->Reaction Quench 4. Chemical Quench (Ammonium Hydroxide/Thiosulfate) Reaction->Quench

Caption: Figure 2. Operational workflow emphasizing pre-use inspection to prevent runaway reactions from degraded material.

Decontamination and Spill Response

Do NOT use water as the primary spill control agent; it will generate HCl gas clouds.

  • Solid Spill: Cover with dry lime, sand, or soda ash. Sweep carefully to avoid dust.

  • Liquid Spill: Absorb with vermiculite or dry sand.

  • Neutralization: Treat the collected waste with a dilute solution of Ammonium Hydroxide (5%) or Sodium Thiosulfate . This converts the reactive chloromethyl group into a less toxic amine or thiosulfate adduct.

References

  • PubChem. (n.d.).[1] 5-(Chloromethyl)-2-methyl-1,3-thiazole Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one. (Note: Cited for GHS classification standards of similar isothiazolinones/thiazoles). Retrieved January 30, 2026, from [Link]

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry.

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Commercial availability of 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4 ) is a specialized heterocyclic building block distinct from its high-volume industrial analog, 2-chloro-5-(chloromethyl)thiazole (CCMT). While CCMT is a commodity chemical used in multi-ton quantities for neonicotinoid insecticides (e.g., Thiamethoxam), the 2-methyl variant is a fine chemical intermediate primarily utilized in medicinal chemistry for the development of neurodegenerative therapeutics (OGA inhibitors) and kinase inhibitors.

Critical Sourcing Advisory: Researchers must exercise extreme caution during procurement. The structural similarity to the "2-chloro" analog often leads to vendor catalog errors. This guide provides the technical specifications, synthesis pathways, and quality parameters required to secure the correct isoform for high-value drug discovery campaigns.

Part 2: Chemical Profile & Identity Verification

To prevent supply chain errors, the following technical identity matrix must be used for vendor validation.

Parameter Specification Notes
Chemical Name 5-(Chloromethyl)-2-methyl-1,3-thiazoleNOT 2-Chloro-5-(chloromethyl)thiazole
CAS Number 63140-11-4 (Free Base)135207-25-9 (Hydrochloride Salt)The HCl salt is the preferred commercial form due to stability.
Molecular Formula C₅H₆ClNSMW: 147.63 g/mol
Physical State Viscous oil (Free Base) or White Hygroscopic Solid (HCl)Free base darkens/polymerizes upon storage.
Solubility DCM, Chloroform, Methanol (HCl salt)Rapidly hydrolyzes in water/aqueous base.
The "Thiamethoxam Trap"
  • Risk: 90% of "Chloromethyl thiazole" search results refer to the 2-Chloro analog (CAS 105827-91-6).

  • Impact: Substituting the 2-chloro analog introduces a deactivating chlorine atom that fundamentally alters the electronic properties (Hammett

    
     +0.23) and reactivity of the thiazole ring, potentially ruining SAR (Structure-Activity Relationship) studies designed for the electron-donating 2-methyl  group.
    

Part 3: Synthesis & Manufacturing Pathways

Understanding the synthesis route is essential for assessing supply chain lead times. Unlike the 2-chloro analog, which is produced via radical chlorination of allyl isothiocyanates, the 2-methyl variant is typically synthesized via a "Lab-Scale" route involving the chlorination of the corresponding alcohol.

Mechanism of Production

The commercial availability is constrained by the availability of the precursor, (2-methylthiazol-5-yl)methanol .

SynthesisPath Precursor Ethyl 2-methylthiazole- 5-carboxylate Alcohol (2-Methylthiazol-5-yl) methanol (CAS 56012-38-5) Precursor->Alcohol Reduction (LiAlH4/NaBH4) Product 5-(Chloromethyl)-2-methyl- 1,3-thiazole HCl (CAS 135207-25-9) Alcohol->Product Chlorination (DCM, 0-20°C) Reagent SOCl2 (Thionyl Chloride) or Methanesulfonyl Chloride Reagent->Alcohol

Figure 1: Primary industrial synthesis route. The critical bottleneck is the reduction step to the alcohol.

Implications for Availability:

  • Made-to-Order: Most suppliers stock the alcohol precursor (CAS 56012-38-5) and perform the chlorination upon order to prevent degradation.

  • Lead Time: Expect 2–3 weeks for fresh preparation if not in stock.

  • Purity Concerns: The chlorination step generates SO₂ and HCl byproducts. Incomplete removal results in highly acidic samples that can degrade sensitive nucleophiles in subsequent coupling reactions.

Part 4: Strategic Applications & Utility

This compound is a Privileged Scaffold Intermediate , utilized to introduce the 2-methylthiazol-5-ylmethyl moiety. This moiety serves as a bioisostere for benzyl or pyridyl groups, often improving:

  • Aqueous Solubility: The thiazole nitrogen (pKa ~2.5) provides a polar handle.

  • Metabolic Stability: The 2-methyl group blocks the metabolically vulnerable C2 position found in unsubstituted thiazoles.

Key Therapeutic Areas
  • Alzheimer’s Disease (OGA Inhibitors): Used in the synthesis of O-GlcNAcase (OGA) inhibitors. The thiazole ring mimics the pyranose ring of carbohydrates or acts as a transition state mimic.

  • Kinase Inhibitors: The methylene bridge allows the thiazole to act as a "hinge binder" or a lipophilic spacer in ATP-competitive inhibitors.

Part 5: Handling, Safety, & Stability Protocols

Hazard Classification: Skin Corr. 1B (Causes severe burns) .[1] This compound is an alkylating agent . It reacts aggressively with nucleophiles (DNA bases, proteins), posing a genotoxic risk.

Standard Operating Procedure (SOP) for Handling
Step Protocol Rationale
1. Storage Store at -20°C under Argon/Nitrogen.Prevents hydrolysis (HCl release) and polymerization.
2. Weighing Glovebox or rapid weighing in a fume hood.Highly hygroscopic; moisture turns the solid into a sticky gum.
3. Reaction Use excess base (e.g., DIPEA, K₂CO₃) in coupling.The commercial product is often the HCl salt; 1 equiv of base is consumed to free the amine.
4. Quenching Quench spills with 10% aq. Ammonia or NaOH .Converts the reactive alkyl chloride into the less toxic alcohol.

Self-Validating Quality Check:

  • Visual: Product should be a white to off-white solid (HCl salt).[2] Yellow/Orange discoloration indicates free-base degradation.

  • NMR: Check 1H NMR (DMSO-d6).[3] The methylene protons (-CH₂Cl) appear as a singlet around δ 5.0–5.2 ppm . If a peak appears at δ 4.6 ppm, it indicates hydrolysis to the alcohol.

Part 6: Commercial Market Landscape

The market is segmented into "Catalog" (Research) and "Bulk" (Process) suppliers.

Tier 1: Catalog Suppliers (1g – 100g)

  • Vendors: Enamine, Fluorochem, Ambeed, Sigma-Aldrich (AldrichCPR).

  • Status: Often listed as "In Stock" but frequently requires a 2-week synthesis lead time.

  • Cost: High ($50 - $150 per gram) due to instability and handling requirements.

Tier 2: Custom Synthesis (1kg+)

  • Vendors: WuXi AppTec, Pharmablock, specialized CROs.

  • Strategy: Do not buy the chloride. Buy the Alcohol precursor (CAS 56012-38-5) and perform the chlorination in-house immediately before use. This reduces cost by ~60% and guarantees quality.

References

  • Synthesis & Characterization

    • Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Deriv
    • Source: PMC / NIH.
    • URL:[Link]

  • Precursor Availability (Alcohol)

    • Title: (2-Methylthiazol-5-yl)methanol - CAS 56012-38-5 Properties.[4]

    • Source: Ambeed Chemical.
  • Safety Data: Title: Safety Data Sheet - 5-(Chloromethyl)-2-methylthiazole hydrochloride. Source: Fluorochem.
  • Application in Glycosidase Inhibitors

    • Title: Glycosidase inhibitors (P
    • Source: Google Patents.[5]

    • URL
  • Distinction from 2-Chloro Analog: Title: 2-Chloro-5-(chloromethyl)thiazole (CCMT) Industrial Profile. Source: AK Scientific.

Sources

Section 1: Chemical Architecture & The "Methyl vs. Chloro" Switch

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analogues of 5-(Chloromethyl)-2-methyl-1,3-thiazole

Executive Summary The heterocycle 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) represents a critical scaffold in the architecture of modern life-science chemistry. It serves as the electrophilic "warhead" for introducing the 2-methylthiazole moiety, a pharmacophore essential for modulating metabolic stability and binding affinity in antiretroviral therapy (e.g., Ritonavir). Its structural analogues—specifically the 2-chloro variant and the pyridyl isosteres—dominate the agrochemical landscape (e.g., Thiamethoxam, Imidacloprid). This guide dissects the structure-activity relationships (SAR), synthesis, and reactivity of CMMT and its analogues, providing a roadmap for their application in drug and crop protection discovery.

The utility of 5-(chloromethyl)-1,3-thiazoles hinges on the substituent at the C2 position. This single atom change dictates the pathway between pharmaceutical and agrochemical applications.

Feature2-Methyl Analogue (CMMT) 2-Chloro Analogue (CCMT)
Structure 2-methyl-5-(chloromethyl)thiazole2-chloro-5-(chloromethyl)thiazole
Primary Application Pharmaceuticals (e.g., Ritonavir)Agrochemicals (e.g., Thiamethoxam)
Mechanism of Action CYP3A4 Inhibition / Protease bindingNicotinic ACh Receptor Agonist
Reactivity High (Benzylic-like halide)High (Inductively destabilized)
Stability Moderate; LachrymatorLow; Thermally unstable >25°C

Expert Insight: The 2-methyl group in CMMT is not merely a bystander. In Ritonavir, the thiazole nitrogen coordinates with the heme iron of CYP3A4, while the 2-methyl group provides steric bulk that optimizes the "fit" within the hydrophobic pocket, acting as a mechanism-based inhibitor (booster). Conversely, in neonicotinoids, the 2-chloro substituent is electron-withdrawing, reducing the basicity of the thiazole nitrogen to prevent protonation at physiological pH, ensuring the molecule can cross the insect blood-brain barrier.

Section 2: Synthesis of the Core & Analogues

The synthesis of CMMT and its analogues generally follows the Hantzsch Thiazole Synthesis or radical chlorination pathways.

Retrosynthetic Logic

The construction of the thiazole ring typically involves the condensation of a thioamide with an


-halocarbonyl.
  • For CMMT (2-Methyl): Thioacetamide + 1,3-dichloroacetone (or equivalent).

  • For CCMT (2-Chloro): Allyl isothiocyanate + Chlorinating agents (

    
    ).
    
The Bioisostere: Chloropyridines

A major structural analogue class involves replacing the thiazole ring with a pyridine ring.

  • Compound: 2-Chloro-5-(chloromethyl)pyridine (CCMP).

  • Significance: This is the direct analogue used in Imidacloprid . The pyridine ring mimics the thiazole's geometry but offers different lipophilicity and metabolic stability profiles.

Section 3: Visualization of SAR Pathways

The following diagram illustrates the divergence in chemical space starting from the chloromethyl-thiazole core.

SAR_Pathways Core 5-(Chloromethyl)- 2-methyl-1,3-thiazole (CMMT) Alcohol Intermediate: 5-(Hydroxymethyl)- 2-methylthiazole Core->Alcohol Hydrolysis CCMT Analogue: 2-Chloro-5- (chloromethyl)thiazole Core->CCMT C2 Substitution (Methyl -> Chloro) Ritonavir Ritonavir (HIV Protease Inhibitor) Alcohol->Ritonavir Carbamate Coupling (Curtius Rearrangement) Thiamethoxam Thiamethoxam (Neonicotinoid) CCMT->Thiamethoxam N-Alkylation of Oxadiazine CCMP Bioisostere: 2-Chloro-5- (chloromethyl)pyridine CCMT->CCMP Ring Bioisosterism (Thiazole -> Pyridine) Imidacloprid Imidacloprid (Neonicotinoid) CCMP->Imidacloprid N-Alkylation of Imidazolidine

Figure 1: Divergent synthesis and SAR map showing how the core scaffold evolves into major pharmaceutical and agrochemical classes.

Section 4: Experimental Protocol

Synthesis of 5-(Hydroxymethyl)-2-methyl-1,3-thiazole (Ritonavir Precursor)

This protocol describes the conversion of the chloromethyl core (CMMT) to its hydroxymethyl analogue, a necessary step for subsequent carbamate formation in drug synthesis.

Safety Warning: CMMT is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

Materials[1][2][3][4][5][6]
  • 5-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride (1.0 eq)

  • Formic acid (excess, as solvent/reactant)

  • Triethylamine (TEA)

  • Sodium Hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM)

Methodology[1][4]
  • Formolysis: Dissolve 5-(chloromethyl)-2-methyl-1,3-thiazole (10 mmol) in 85% formic acid (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Causality: This promotes the SN1/SN2 substitution of chloride with formate.

  • Concentration: Remove excess formic acid under reduced pressure.

  • Hydrolysis: Resuspend the residue in methanol (10 mL) and add 2M NaOH (15 mL). Stir at room temperature for 1 hour. Causality: Saponification of the intermediate formate ester yields the free alcohol.

  • Extraction: Neutralize to pH 7 with dilute HCl. Extract with DCM (3 x 20 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (EtOAc/Hexane gradient).
    

Validation Metric: The product should show a distinct methylene singlet at


 4.7 ppm in 

H NMR (

), shifted from the

4.9 ppm of the starting chloride.

Section 5: Reactivity & Stability Data

The chloromethyl group is highly susceptible to nucleophilic attack. The following table summarizes reaction rates relative to benzyl chloride (


).
ElectrophileRelative Rate (

)
Half-life (pH 7, 25°C)
Benzyl Chloride1.0~15 hours
CMMT (2-Methyl) ~5.2 < 3 hours
CCMT (2-Chloro)~0.8~12 hours
CCMP (Pyridine)~0.5> 24 hours

Interpretation: The sulfur atom in the thiazole ring donates electron density via resonance, stabilizing the transition state for substitution reactions (anchimeric assistance), making CMMT significantly more reactive than its pyridine or benzene analogues. This high reactivity necessitates storage at -20°C under inert atmosphere.

Section 6: References

  • Synthesis of Thiamethoxam: Maienfisch, P., et al. "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 2001.

  • Ritonavir Structure & Design: Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 1995.

  • CYP3A4 Inhibition Mechanism: Sevrioukova, I. F., & Poulos, T. L.[1] "Structure and mechanism of the complex of cytochrome P450 3A4 with ritonavir." Proceedings of the National Academy of Sciences, 2010.

  • Thiazole Synthesis Review: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie, 1888.

  • Safety & Handling: PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Sources

5-(Chloromethyl)-2-methyl-1,3-thiazole: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthesis, and application of 5-(Chloromethyl)-2-methyl-1,3-thiazole , a versatile heterocyclic building block used in the development of pharmaceuticals and agrochemicals.

Introduction & Core Utility

5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4) is a highly reactive electrophilic intermediate. It belongs to the class of chloromethyl-substituted thiazoles, which are critical pharmacophores in medicinal chemistry. This specific analog is structurally distinct from its famous cousins—the 2-isopropyl analog (used in the HIV protease inhibitor Ritonavir) and the 2-chloro analog (used in neonicotinoid insecticides like Thiamethoxam).

For drug discovery professionals, the 2-methyl variant offers a strategic tool for Structure-Activity Relationship (SAR) optimization. It allows researchers to probe the steric and lipophilic requirements of the thiazole 2-position, often serving as a "methyl scan" replacement for larger alkyl or halogen groups.

Key Chemical Properties
PropertySpecification
IUPAC Name 5-(Chloromethyl)-2-methyl-1,3-thiazole
CAS No.[1][2][3][4][5][6] (Free Base) 63140-11-4
CAS No.[2][5] (HCl Salt) 135207-25-9
Molecular Formula C₅H₆ClNS
Molecular Weight 147.63 g/mol
Physical State Low-melting solid or oil (Free base); Crystalline solid (HCl salt)
Reactivity High electrophilicity at the C5-methylene carbon (

active)

Synthesis & Preparation

The most robust industrial route to 5-(chloromethyl)-2-methyl-1,3-thiazole utilizes the Hantzsch Thiazole Synthesis . This method couples a thioamide with an


-haloketone.
Protocol: Hantzsch Cyclization

Reaction Overview: The synthesis involves the condensation of Thioacetamide (source of the N-C-S fragment and 2-methyl group) with 1,3-Dichloroacetone (source of the 3-carbon backbone and chloromethyl handle).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of 1,3-dichloroacetone in technical grade acetone or ethanol. Ensure the solution is cooled to 0–5°C to prevent uncontrolled polymerization.

  • Addition: Slowly add 1.0 eq of thioacetamide. The reaction is exothermic; maintain internal temperature <10°C.

  • Cyclization: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours. The thiazole ring forms via nucleophilic attack of the sulfur on the ketone, followed by dehydration.

  • Workup (HCl Salt Isolation): The product often precipitates as the hydrochloride salt. Filter the solid and wash with cold acetone.

  • Free Base Liberation (Optional): Suspend the salt in DCM and treat with saturated aqueous

    
    . Separate the organic layer, dry over 
    
    
    
    , and concentrate in vacuo.

Critical Note: 1,3-Dichloroacetone is a potent lachrymator. Thioacetamide is a carcinogen. All operations must occur in a functioning fume hood.

Visualization: Synthesis Pathway

Synthesis Thio Thioacetamide (2-Methyl Source) Inter Intermediate (Thioimidate) Thio->Inter Nucleophilic Attack DCA 1,3-Dichloroacetone (Electrophile) DCA->Inter Prod 5-(Chloromethyl)-2-methyl-1,3-thiazole (Target) Inter->Prod Cyclization & -H2O

Caption: Hantzsch synthesis pathway converting thioacetamide and dichloroacetone into the target thiazole.

Reactivity Profile & Applications

The chloromethyl group at position 5 is a "hot" electrophile, susceptible to rapid


 displacement. This reactivity is the foundation of its utility in building complex molecular architectures.
Mechanism: Displacement

The nitrogen atom in the thiazole ring exerts an electron-withdrawing effect, activating the benzylic-like methylene chloride.

Common Transformations:

  • Amination (C-N Bond Formation): Reaction with primary or secondary amines to form aminomethyl thiazoles. This is the linkage type found in Ritonavir.

  • Etherification (C-O Bond Formation): Reaction with alkoxides or phenols.

  • Thioetherification (C-S Bond Formation): Reaction with thiols/mercaptans.

Case Study: Ritonavir Analog Synthesis

While Ritonavir utilizes the 2-isopropyl analog, the 2-methyl analog is used to synthesize "methyl-scan" derivatives to test binding pocket steric constraints.

Experimental Protocol (N-Alkylation):

  • Dissolution: Dissolve 1.0 eq of the amine core (e.g., a valine urea derivative) in DMF.

  • Base: Add 2.5 eq of

    
     or DIPEA.
    
  • Alkylation: Add 1.1 eq of 5-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride .

  • Conditions: Stir at 60°C for 4 hours. Monitor by LC-MS for the disappearance of the chloride.

  • Purification: The product is typically isolated via silica gel chromatography (Ethyl Acetate/Hexanes).[7]

Visualization: Reactivity Logic

Reactivity cluster_rxns Nucleophilic Substitutions (SN2) Core 5-(Chloromethyl)-2-methyl-1,3-thiazole Amine R-NH2 (Amines) Core->Amine Alcohol R-OH (Alcohols/Phenols) Core->Alcohol Thiol R-SH (Thiols) Core->Thiol Prod_N N-((2-methylthiazol-5-yl)methyl)amine (Drug Linker) Amine->Prod_N Base/DMF Prod_O Ether Derivative Alcohol->Prod_O NaH/THF Prod_S Thioether Derivative Thiol->Prod_S K2CO3/MeCN

Caption: Divergent synthesis capabilities of the chloromethyl thiazole core via nucleophilic substitution.

Handling, Stability & Safety

The stability of this building block depends heavily on its form (Salt vs. Free Base).

ParameterFree BaseHydrochloride Salt
Stability Moderate. Prone to polymerization if stored warm.High. Stable for months at 4°C.
Hygroscopicity LowModerate (Store under Nitrogen)
Corrosivity Skin Corr. 1B (Causes severe burns).Irritant / Corrosive.
Storage 2–8°C, inert atmosphere.Ambient or 2–8°C, desiccated.

Safety Warning: This compound is an alkylating agent . It has the potential to react with DNA bases.

  • Engineering Controls: Use only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Quench spills with 10% aqueous ammonia or sodium thiosulfate solution to destroy the alkylating potential.

References

  • Synthesis and Reactivity of Chloromethylthiazoles

    • Title: "2-Chloro-5-chloromethyl-1,3-thiazole: An important intermediate for agrochemicals and pharmaceuticals."
    • Source: Acta Crystallographica Section E (2011).
    • URL:[Link]

    • Context: Describes the structural properties and general synthesis logic applicable to the 2-methyl analog.
  • Ritonavir Chemistry & Analogs

    • Title: "Ritonavir: Synthesis and Chemistry."[8]

    • Source: New Drug Approvals / ChemicalBook.
    • URL:[Link]

    • Context: details the coupling of thiazolyl-methyl groups to valine cores, establishing the protocol for using these building blocks.
  • Safety Data & Handling

    • Title: "Safety Data Sheet: 2-Chloro-5-(chloromethyl)
    • Source: TCI Chemicals / NIH PubChem.
    • URL:[Link]

    • Context: Provides the baseline safety profile (Skin Corr. 1B) relevant to the entire class of 5-chloromethylthiazoles.[6]

Sources

Methodological & Application

Application Note: Optimizing Nucleophilic Substitution on 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4).

Unlike its 2-chloro analog (widely used in neonicotinoid synthesis), the 2-methyl variant is a critical intermediate for Thiamin (Vitamin B1) analogs and protease inhibitors (e.g., Ritonavir-like scaffolds). This guide focuses on maximizing yield in nucleophilic substitution (


) reactions while suppressing common side reactions like self-quaternization.

Executive Summary & Chemical Context

5-(Chloromethyl)-2-methyl-1,3-thiazole (hereafter CMMT ) is a "privileged scaffold" in medicinal chemistry. Its reactivity is defined by the chloromethyl group at position 5, which acts as a highly reactive electrophile.

  • Primary Utility: Introduction of the (2-methylthiazol-5-yl)methyl moiety into nucleophilic drug cores (amines, thiols, alcohols).

  • Key Challenge: The thiazole nitrogen is basic (

    
     for the conjugate acid). In the presence of the highly electrophilic chloromethyl group, the molecule is prone to intermolecular self-alkylation  (dimerization/polymerization) to form quaternary ammonium salts, especially in concentrated solutions or improper solvents.
    
  • Differentiation: Unlike 2-chloro-5-(chloromethyl)thiazole (used for Thiamethoxam), CMMT retains the electron-donating methyl group, making the ring more electron-rich and the nitrogen more nucleophilic. This requires stricter pH and concentration control.

Mechanistic Insight & Reaction Landscape

The reaction proceeds via a classic


 mechanism . However, the transition state is influenced by the adjacent thiazole ring, which can stabilize the developing positive charge, imparting partial 

character in polar protic solvents.
Reaction Pathways Diagram

The following diagram illustrates the primary substitution pathway versus the competitive dimerization pathway that must be suppressed.

ReactionPathways cluster_conditions Critical Control Parameters Start 5-(Chloromethyl)-2-methyl- 1,3-thiazole (CMMT) Product Target Substitution Product (C-Nu Bond) Start->Product SN2 Attack (Fast) Solvent: DMF/MeCN Dimer Quaternary Ammonium Salt (Self-Alkylation Impurity) Start->Dimer High Conc. / No Base (Side Reaction) Hydrolysis 5-Hydroxymethyl Impurity (via Moisture) Start->Hydrolysis H2O / H+ Nu Nucleophile (Nu:) (Amine, Thiol, Alkoxide) Nu->Product Temp < 60°C Temp < 60°C Base Excess Base Excess Anhydrous Conditions Anhydrous Conditions

Figure 1: Reaction landscape of CMMT showing the desired substitution pathway vs. competitive dimerization and hydrolysis.

Critical Experimental Parameters

To ensure high yields (>85%) and purity, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Solvent Selection Acetonitrile (MeCN) or DMF Polar aprotic solvents favor

kinetics. MeCN is preferred for easier workup; DMF is required for low-solubility nucleophiles.
Base Choice

or DIPEA
A mild inorganic base (

) is ideal for thiols/phenols. Hindered organic bases (DIPEA) are best for amines to prevent quaternization.
Temperature

High temperatures (>60°C) accelerate polymerization. Initiate reactions cold.
Concentration 0.1 M - 0.25 M Dilution is critical. High concentrations (>0.5 M) statistically favor intermolecular attack (dimerization).
Stoichiometry 1.1 - 1.2 eq. Nucleophile Slight excess of nucleophile ensures complete consumption of the toxic alkyl chloride.

Protocol A: S-Alkylation (Synthesis of Thioethers)

Application: Synthesis of enzyme inhibitor side-chains or flavor compounds.

Materials
  • Substrate: 5-(Chloromethyl)-2-methyl-1,3-thiazole Hydrochloride (Note: Often sold as HCl salt).

  • Nucleophile: Thiol (R-SH) (e.g., 2-Mercaptobenzothiazole or aliphatic thiol).

  • Base: Potassium Carbonate (

    
    ), anhydrous, powder.
    
  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation of Free Base (In-Situ):

    • Since CMMT is often stored as the HCl salt for stability, it must be neutralized.

    • In a round-bottom flask, suspend CMMT-HCl (1.0 eq, 10 mmol) in MeCN (40 mL).

    • Cool to

      
       in an ice bath.
      
    • Add

      
       (2.5 eq). Note: 1.0 eq is to neutralize the HCl salt, 1.0 eq is for the thiol proton, and 0.5 eq is excess.
      
  • Nucleophile Addition:

    • Add the Thiol (1.1 eq) dropwise (if liquid) or portion-wise (if solid) to the cold suspension.

    • Crucial: If the thiol is oxidation-prone, degas the solvent beforehand.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir vigorously for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (

      
      ) and formation of the product.
      
  • Workup:

    • Filter off the solid salts (

      
       and unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography is usually required to remove disulfide byproducts.

Protocol B: N-Alkylation (Synthesis of Secondary Amines)

Application: Introduction of the thiazole headgroup into amine-bearing drugs.

Challenge: Alkylation of primary amines often leads to over-alkylation (tertiary amines) or reaction at the thiazole nitrogen.

Step-by-Step Methodology
  • Setup:

    • Dissolve the Primary Amine (Nucleophile, 3.0 eq ) in DMF (0.1 M relative to chloride).

    • Note: Using a large excess of the amine is the most effective way to prevent over-alkylation to the tertiary amine.

    • Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq) if the amine is valuable and cannot be used in excess; otherwise, the excess amine acts as the base.

  • Addition:

    • Dissolve CMMT (free base or HCl salt) in a minimal amount of DMF.

    • Slow Addition: Add the CMMT solution dropwise to the stirring amine solution over 30–60 minutes at

      
      .
      
    • Mechanism:[1][2][3] Keeping the amine in high local concentration relative to the chloride favors mono-alkylation.

  • Reaction:

    • Stir at Room Temperature for 12 hours.

    • Do not heat unless conversion is stalled (>24h).

  • Workup (Acid-Base Extraction):

    • Dilute with water and extract with Ethyl Acetate.

    • Purification Trick: If the product is basic, extract the organic layer with 1M HCl (product moves to aqueous phase). Wash the organic layer (removes non-basic impurities). Basify the aqueous layer with NaOH to pH 10, then extract back into Ethyl Acetate.

Safety & Handling (Vesicant Warning)

Hazard Class: Skin Corrosion 1B / Serious Eye Damage 1.[4][5]

  • Vesicant Nature: 5-(Chloromethyl)-thiazoles are structurally similar to nitrogen mustards and benzyl chlorides. They are potent lachrymators and skin sensitizers .

  • Decontamination: Quench all glassware and spills with a dilute solution of 5% ammonia in methanol or aqueous sodium thiosulfate before removing from the fume hood.

  • Storage: The free base is unstable and degrades (darkens) at room temperature. Store as the HCl salt at -20°C under argon.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Black Tar Polymerization of CMMT.Reduce concentration (<0.1 M). Ensure temperature is <25°C. Store starting material as HCl salt.
Product is Quaternary Salt Attack by thiazole nitrogen.Use a more non-polar solvent (DCM) if solubility permits. Avoid heating.
Incomplete Conversion HCl salt not neutralized.Ensure sufficient base is used (remember CMMT-HCl consumes 1 eq of base immediately).
Disulfide Impurity (in Protocol A) Oxidation of thiol.Degas solvents with

sparging. Add a pinch of TCEP or Ascorbic acid.

References

  • PubChem. (n.d.).[6] 5-(Chloromethyl)-2-methyl-1,3-thiazole Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[6] Registration Dossier - 2-chloro-5-(chloromethyl)thiazole (Analog Safety Data). Retrieved October 24, 2023, from [Link]

  • V. I. Potkin et al. (2008). Synthesis of Isothiazole Derivatives via Nucleophilic Substitution. Russian Journal of Organic Chemistry. (Contextual reference for thiazole/isothiazole reactivity). [Link]

  • Google Patents. (2015). Process for the preparation of thiamethoxam (analogous chemistry). WO2015180585A9.

Sources

Application Note: Nucleophilic Substitution of 5-(Chloromethyl)-2-methyl-1,3-thiazole with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the


-alkylation of amines using 5-(Chloromethyl)-2-methyl-1,3-thiazole  (often supplied as the hydrochloride salt). This scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, serving as a critical building block for neonicotinoid insecticides (e.g., structural analogs of Thiamethoxam) and protease inhibitors (e.g., Ritonavir intermediates).

The primary challenge in this reaction is the instability of the free base chloromethyl thiazole and the potential for over-alkylation (quaternization). This note provides optimized conditions to maximize yield, suppress side reactions, and ensure safety when handling this potent alkylating agent.

Mechanistic Insight & Reactivity Profile

The Electrophile

The 5-chloromethyl group on the thiazole ring functions as a highly reactive benzylic-like halide. The aromatic nature of the thiazole ring stabilizes the transition state for


 displacement, while the nitrogen atom in the ring exerts an inductive effect that enhances the electrophilicity of the methylene carbon.

Electronic Considerations: Unlike the 2-chloro analog (used in Thiamethoxam), the 2-methyl substituent is electron-donating. This renders the thiazole ring slightly more electron-rich, potentially making the chloromethyl group slightly less reactive than its 2-chloro counterpart but significantly more stable against spontaneous hydrolysis.

Reaction Pathway ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


).

ReactionMechanism Reactant1 Amine Nucleophile (R2NH) TS Transition State [N...C...Cl]‡ Reactant1->TS Attack Reactant2 5-(Chloromethyl)-2-methyl- 1,3-thiazole (Electrophile) Reactant2->TS Product N-Alkylated Thiazole Product + HCl TS->Product Displacement

Figure 1: Mechanistic pathway for the N-alkylation of amines by chloromethyl thiazole.

Critical Experimental Parameters

Salt vs. Free Base

Commercial 5-(chloromethyl)-2-methyl-1,3-thiazole is typically supplied as the hydrochloride salt (CAS: 77416-61-2 for the generic salt form) because the free base is prone to polymerization and degradation upon storage.

  • Requirement: The protocol must include an in-situ neutralization step (using excess base) to release the reactive free base immediately prior to reaction with the amine.

Solvent Selection[1]
  • Acetonitrile (MeCN): Preferred for small-scale optimization. Good solubility for organic bases; easy workup.

  • DMF/DMAc: Essential for less nucleophilic amines or when using inorganic bases (

    
    ) due to improved solubility of the salt forms.
    
  • Water (Biphasic): Possible but requires Phase Transfer Catalysts (PTC) like TBAB to prevent hydrolysis of the chloromethyl group.

Base Selection
BaseTypeRecommendationContext
DIPEA (Hünig's Base) OrganicHigh Homogeneous reactions in MeCN/DCM. Prevents quaternization better than TEA.
Triethylamine (

)
OrganicModerateCheap, but triethylammonium salts can be voluminous and hard to filter.

/

InorganicHigh Heterogeneous reactions in DMF/Acetone. Best for weak nucleophiles.
NaOH InorganicLowRisk of hydrolyzing the chloromethyl group to the alcohol (hydroxymethyl thiazole).

Experimental Protocols

Protocol A: General Synthesis with Secondary Amines

Target: Synthesis of tertiary amines (preventing over-alkylation).

Materials:

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole HCl (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Acetonitrile (anhydrous) (10 mL/g of substrate)

Procedure:

  • Preparation: Charge a round-bottom flask with 5-(Chloromethyl)-2-methyl-1,3-thiazole HCl under nitrogen atmosphere.

  • Solvation: Add anhydrous Acetonitrile and cool the suspension to

    
     using an ice bath.
    
  • Free-Basing: Dropwise add DIPEA (2.5 equiv). The mixture will clarify slightly as the free base is released, followed by the potential precipitation of DIPEA-HCl. Stir for 15 minutes at

    
    .
    
    • Note: We use 2.5 equiv: 1.0 to neutralize the HCl salt, 1.0 to scavenge the HCl produced during alkylation, and 0.5 excess.

  • Addition: Add the secondary amine (1.1 equiv) dropwise.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (visualized by UV) should disappear.

  • Workup:

    • Evaporate Acetonitrile under reduced pressure.

    • Redissolve residue in DCM (Dichloromethane).

    • Wash with sat.

      
       (aq) followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Industrial-Style Synthesis (Thiamethoxam Analog)

Target: Reaction with a nitroguanidine or oxadiazine derivative (Low Nucleophilicity).

Materials:

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole HCl (1.0 equiv)

  • Nitro-amine substrate (1.0 equiv)

  • Potassium Carbonate (

    
    ) (powdered, dried) (3.0 equiv)
    
  • DMF (Dimethylformamide)[1]

  • Catalytic NaI (0.1 equiv) - Optional Finkelstein condition

Workflow Diagram:

ProtocolB Step1 Step 1: Activation Mix Thiazole-HCl + K2CO3 + NaI in DMF at 0°C Step2 Step 2: Addition Add Nitro-amine substrate slowly Step1->Step2 Step3 Step 3: Reaction Stir at 50-60°C for 12h (Monitor by HPLC) Step2->Step3 Step4 Step 4: Quench Pour into Ice Water Step3->Step4 Step5 Step 5: Isolation Filtration (if solid) or EtOAc Extraction Step4->Step5

Figure 2: Workflow for the alkylation of low-nucleophilicity substrates in DMF.

Procedure:

  • Suspend

    
      (3.0 equiv) and NaI  (0.1 equiv) in DMF.
    
  • Add 5-(Chloromethyl)-2-methyl-1,3-thiazole HCl (1.0 equiv) at RT. Stir for 30 mins. The base neutralizes the salt in situ.

  • Add the Nitro-amine substrate (1.0 equiv).

  • Heat to

    
     . Caution: Do not exceed 
    
    
    
    to avoid decomposition of the thiazole ring.
  • Stir for 12–18 hours.

  • Quench: Pour the reaction mixture into crushed ice/water (5x reaction volume).

  • Isolation:

    • If a solid precipitates (common for nitro-derivatives): Filter and wash with water.[2]

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash organic layer with water (to remove DMF) and brine.

Troubleshooting & Optimization Guide

Common Issues
ProblemProbable CauseSolution
Low Yield Hydrolysis of chloromethyl groupEnsure solvents are dry. Avoid NaOH. Use molecular sieves in the reaction.
Quaternization Excess alkylating agent or highly nucleophilic amineUse slight excess of Amine (1.2–1.5 equiv). Add the thiazole to the amine (Reverse Addition).
Darkening/Tar Decomposition of free baseKeep temperature

. Store starting material as HCl salt at

.
Incomplete Reaction Poor solubility of saltSwitch solvent to DMF or DMSO. Add catalytic NaI (Finkelstein reaction) to generate the more reactive Iodomethyl species in situ.
Safety Note (HSE)
  • Vesicant Hazard: Chloromethyl thiazoles are potent alkylating agents and skin irritants/vesicants. They can cause severe blistering.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile).

  • Destruction: Quench excess alkylating agent with an aqueous solution of ammonia or morpholine before disposal.

References

  • Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 57(10), 906–913.

  • Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 41, 602-617.

  • Syngenta Participations AG. (2015). "Method of producing thiamethoxam."[3][4] World Intellectual Property Organization, WO2015180585A1.

  • Potkin, V. I., et al. (2008).[5] "Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines." Russian Journal of Organic Chemistry, 44, 1509–1514.

Sources

Protocol for the synthesis of Ritonavir using a thiazole intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Ritonavir via the Activated Thiazolyl-Carbonate Pathway

Executive Summary & Strategic Rationale

This application note details the synthesis of Ritonavir (ABT-538), focusing on the critical installation of the 5-hydroxymethylthiazole moiety. While Ritonavir contains two distinct thiazole groups, the 5-thiazolyl methyl carbamate terminus represents a pivotal "capping" step that dictates the molecule's final stereochemical integrity and potency.

Why this Protocol? Traditional acylation methods using thiazolyl chlorides often lead to racemization of the sensitive peptide isostere core. This protocol utilizes a Mixed Carbonate Strategy —specifically generating ((5-thiazolyl)methyl)-(4-nitrophenyl)carbonate .[1] This activated intermediate allows for mild, regioselective coupling to the diamine core, minimizing side reactions and ensuring high enantiomeric excess (ee > 99%).

Key Advantages:

  • Mild Activation: Avoids harsh acid chlorides.

  • Stoichiometric Control: The 4-nitrophenyl (pNP) leaving group provides a self-indicating endpoint (yellow color upon release).

  • Scalability: Validated for gram-to-kilogram transitions.

Retrosynthetic Analysis & Pathway

The synthesis is convergent. We treat the Thiazole Intermediate (Compound A) as a modular "warhead" activated by p-Nitrophenyl Chloroformate (Compound B) to form the Mixed Carbonate (Compound C) . This is then coupled to the Peptide Isostere Core (Compound D) .

Ritonavir_Retrosynthesis Ritonavir Ritonavir (Target) (Protease Inhibitor) MixedCarb Activated Intermediate ((5-thiazolyl)methyl)-(4-nitrophenyl)carbonate Ritonavir->MixedCarb Carbamate Coupling Core Peptide Isostere Core (2S,3S,5S)-2,5-diamino-1,6-diphenyl-3-hydroxyhexane Ritonavir->Core Nucleophilic Attack Thiazole Starting Material 1 5-Hydroxymethylthiazole MixedCarb->Thiazole Activation NPC Activation Agent 4-Nitrophenyl Chloroformate MixedCarb->NPC Esterification

Figure 1: Retrosynthetic breakdown emphasizing the modular activation of the thiazole ring.

Phase I: Synthesis of the Activated Thiazole Carbonate

This phase converts the stable alcohol into a reactive electrophile.

Reagents & Materials:

  • Substrate: 5-Hydroxymethylthiazole (5-HMT) [CAS: 38585-74-9]

  • Activator: 4-Nitrophenyl chloroformate (p-NPC) [CAS: 7693-46-1]

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Experimental Protocol:

  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Charge the flask with 5-HMT (10.0 g, 86.8 mmol) and DCM (200 mL). Cool the solution to 0–5°C using an ice/water bath.

  • Base Addition: Add Pyridine (7.5 g, 95 mmol) in one portion. Note: Pyridine is preferred over TEA here to prevent racemization if trace acid is present, though TEA is acceptable.

  • Activation Step: Dissolve p-NPC (18.4 g, 91.0 mmol, 1.05 eq) in DCM (50 mL). Add this solution dropwise via the addition funnel over 45 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C. The reaction is exothermic.

  • Reaction Monitoring: Stir at 0–5°C for 2 hours, then allow to warm to 20°C. Monitor via TLC (Hexane:EtOAc 1:1).

    • Success Criterion: Disappearance of 5-HMT (Rf ~0.2) and appearance of the carbonate (Rf ~0.6).

  • Work-up:

    • Quench with water (100 mL).

    • Separate organic layer.[2][3] Wash with saturated NaHCO₃ (2 x 100 mL) to remove p-nitrophenol byproduct (yellow aqueous layer).

    • Wash with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Crystallization: Concentrate the organic phase to ~30 mL. Add Hexanes (150 mL) slowly with stirring. A white to pale-yellow precipitate will form.

  • Isolation: Filter the solid, wash with cold hexanes, and dry under vacuum at 40°C.

Yield Expectation: 20–22 g (85–90%). Characterization: ¹H NMR (CDCl₃) should show the characteristic thiazole protons (δ 8.8, 7.9) and the p-nitrophenyl doublets.[4]

Phase II: Convergent Coupling to the Peptide Core

This step forms the carbamate linkage. For this protocol, we assume the use of the Core Diamine or its mono-protected derivative.

Reagents:

  • Activated Thiazole: Product from Phase I.

  • Core Amine: (2S,3S,5S)-2,5-diamino-1,6-diphenyl-3-hydroxyhexane (or derivative).[5][6]

  • Base: Diisopropylethylamine (DIPEA).[7]

  • Solvent: DMF or THF.

Experimental Protocol:

  • Dissolution: In a clean reactor, dissolve the Core Amine (1.0 eq) in THF (10 volumes).

  • Coupling: Add Activated Thiazole Carbonate (1.1 eq) and DIPEA (1.5 eq).

  • Reaction: Stir at 25°C for 12 hours.

    • Visual Cue: The solution will turn increasingly yellow due to the release of p-nitrophenol.

  • Work-up:

    • Concentrate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).[4][8]

    • Crucial Wash: Wash repeatedly with 10% K₂CO₃ or NaOH (aq) until the aqueous layer no longer turns yellow. This ensures complete removal of the toxic p-nitrophenol leaving group.

  • Purification: Recrystallize from EtOAc/Heptane to obtain the intermediate.

Process Flow & Logic Diagram

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) for quality assurance.

Process_Flow Start START: 5-HMT + DCM Cooling Cooling (0-5°C) Start->Cooling Addition Controlled Addition of p-NPC Cooling->Addition Temp < 10°C Reaction Reaction (2h @ 0°C -> RT) Addition->Reaction Quench Quench & Wash (Remove p-Nitrophenol) Reaction->Quench TLC Check Crystallize Crystallization (DCM/Hexanes) Quench->Crystallize Coupling Coupling to Core (THF, DIPEA) Crystallize->Coupling Solid Intermediate Final Ritonavir Precursor Coupling->Final

Figure 2: Operational workflow for the synthesis and coupling of the thiazole intermediate.

Quantitative Data Summary

ParameterPhase I (Activation)Phase II (Coupling)
Limiting Reagent 5-HydroxymethylthiazoleCore Diamine
Stoichiometry 1.0 : 1.05 (HMT : p-NPC)1.0 : 1.1 (Core : Carb)
Temperature 0°C

20°C
25°C (Ambient)
Time 3–4 Hours12–16 Hours
Key Byproduct HCl (neutralized by Base)p-Nitrophenol
Target Yield 85–90%75–85%
Purity Goal >98% (HPLC)>99% (HPLC)

Troubleshooting & Critical Notes

1. Polymorphism (The "Ritonavir Mystery"): While this protocol focuses on chemical synthesis, be acutely aware that Ritonavir exhibits conformational polymorphism (Form I vs. Form II).

  • Form I (Metastable): Required for bioavailability.

  • Form II (Stable): Highly insoluble; causes formulation failure.

  • Control: The final crystallization solvent and seed crystals determine the form. Avoid spontaneous nucleation in ethanol/water mixtures if Form I is desired; consult specific crystallization literature (Bauer et al.) for the final step.

2. p-Nitrophenol Removal: The yellow byproduct, p-nitrophenol, is difficult to remove by chromatography. The alkaline wash (K₂CO₃) in Phase II is non-negotiable. If the final product is yellow, the wash was insufficient.

3. Safety:

  • p-NPC: Severe lachrymator and skin irritant. Handle only in a fume hood.

  • Thiazoles: often carry a sulfurous odor; use bleach traps for waste streams.

References

  • Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Low Clearance." Journal of Medicinal Chemistry, 38(8), 1-4. Link

  • Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866. Link

  • Stuk, T. L., et al. (1996). "Process for the Preparation of 5-Hydroxymethylthiazole." U.S. Patent 5,541,206.[2] Abbott Laboratories.[7][8][9][10][11] Link

  • Allen, D., et al. (1999). "Proposal for the Synthesis of Ritonavir." Organic Process Research & Development, 3(2). Link

Sources

Application Notes & Protocols: Strategic Derivatization of 5-(Chloromethyl)-2-methyl-1,3-thiazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the derivatization of 5-(Chloromethyl)-2-methyl-1,3-thiazole. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the 2-methylthiazole moiety in a wide range of biologically active compounds and functional materials. We present a detailed analysis of the molecule's reactivity, focusing on the primary reaction pathways involving the highly susceptible C5-chloromethyl group. This document furnishes field-proven, step-by-step protocols for nucleophilic substitution reactions with various heteroatom nucleophiles (N, O, S) and explores potential modifications at the C2-methyl position. Each protocol is accompanied by mechanistic insights, explanations for procedural choices, and guidelines for product purification and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of the 2-Methyl-5-substituted Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold found in numerous pharmaceuticals, agrochemicals, and dyes.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design. Molecules incorporating the thiazole ring exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-cancer properties.[2][3]

5-(Chloromethyl)-2-methyl-1,3-thiazole, in particular, serves as a high-value starting material. It combines the stable, aromatic 2-methylthiazole core with a reactive chloromethyl group at the C5 position. This "benzylic-like" halide is an excellent electrophilic handle, primed for facile nucleophilic substitution, allowing for the straightforward introduction of diverse functional groups and the construction of extensive chemical libraries for screening and development. Its derivatives are key intermediates in the synthesis of complex molecules, including agrochemicals and blockbuster drugs like the HIV protease inhibitor Ritonavir.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable protocols for leveraging the synthetic potential of this important intermediate.

Chemical Reactivity Profile

The synthetic utility of 5-(Chloromethyl)-2-methyl-1,3-thiazole is dictated by two primary reactive sites, with the C5-chloromethyl group being overwhelmingly the most reactive under common laboratory conditions.

  • C5-Methylene Carbon (Primary Site): The carbon of the chloromethyl group is the principal electrophilic center. Its reactivity is significantly enhanced by the adjacent thiazole ring, which can stabilize the transition state of an SN2 reaction, much like a benzene ring does for a benzyl halide. This makes it highly susceptible to attack by a wide array of nucleophiles.

  • C2-Methyl Group (Secondary Site): The protons on the C2-methyl group are weakly acidic. Under the influence of a very strong base (e.g., organolithium reagents), this group can be deprotonated to form a nucleophilic anion. This anion can then react with various electrophiles, most commonly aldehydes, in condensation reactions.[1]

  • C4-Position of the Thiazole Ring (Tertiary Site): The thiazole ring can undergo electrophilic aromatic substitution. Electron-donating groups typically direct substitution to the C5 position.[1] As this position is already occupied, any potential electrophilic substitution would target the C4 position. However, this reaction is generally less favorable than the nucleophilic substitution at the chloromethyl group and would require more forcing conditions.

The following diagram illustrates the primary derivatization pathways.

G start 5-(Chloromethyl)-2-methyl-1,3-thiazole sub_reac Nucleophilic Substitution (Primary Pathway) start->sub_reac  High Reactivity  (Sɴ2) cond_reac C2-Methyl Condensation (Secondary Pathway) start->cond_reac Requires Strong Base amines Amines (R₂NH) sub_reac->amines alcohols Alcohols/Phenols (R'OH) sub_reac->alcohols thiols Thiols (R''SH) sub_reac->thiols other Other Nucleophiles (N₃⁻, CN⁻, etc.) sub_reac->other prod_cond C2-Styryl Derivatives cond_reac->prod_cond  + Aldehyde (RCHO) prod_amine 5-(Aminomethyl) Derivatives amines->prod_amine prod_ether 5-(Alkoxymethyl) Derivatives (Ethers) alcohols->prod_ether prod_thioether 5-(Thioalkylmethyl) Derivatives (Thioethers) thiols->prod_thioether prod_other Azides, Nitriles, etc. other->prod_other G prep 1. Reagent Preparation - Dissolve Nucleophile - Add Base (if needed) react 2. Reaction - Add 5-(Cl-Me)-Thiazole - Heat/Stir prep->react monitor 3. Monitoring - TLC / LC-MS react->monitor workup 4. Work-up - Quench Reaction - Liquid-Liquid Extraction monitor->workup purify 5. Purification - Column Chromatography - Recrystallization workup->purify char 6. Characterization - NMR, MS, IR purify->char

Caption: General experimental workflow for nucleophilic substitution reactions.

Synthesis of 5-(Aminomethyl) Derivatives via N-Alkylation

The reaction with amines is fundamental for introducing nitrogen-containing functionalities, which are crucial for modulating pharmacokinetic properties in drug candidates.

Causality and Experimental Choices:

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the hydrochloric acid (HCl) generated during the reaction. Using the amine nucleophile itself as the base (by adding excess) is possible but can lead to lower yields and more complex purification.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it effectively solvates the reactants and facilitates the SN2 mechanism without interfering with the reaction.

  • Temperature: Room temperature is often sufficient, but gentle heating (40-60 °C) can accelerate the reaction, especially for less reactive amines.

Protocol 3.1.1: General N-Alkylation with Primary/Secondary Amines

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the amine (1.2 equivalents) and anhydrous acetonitrile (approx. 0.2 M concentration relative to the thiazole).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.

  • Thiazole Addition: Add 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.0 equivalent) dropwise to the stirring solution.

  • Reaction: Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Synthesis of 5-(Alkoxymethyl) and 5-(Phenoxymethyl) Derivatives (Ethers)

Ether linkages are stable and can improve the metabolic stability and lipophilicity of a molecule. The Williamson ether synthesis is the classic and most effective method. [7] Causality and Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the alcohol or phenol, forming the highly nucleophilic alkoxide/phenoxide in situ.

  • Solvent: Anhydrous THF or DMF is essential. NaH reacts violently with protic solvents like water or alcohols.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent substitution reaction can then be run at room temperature or with gentle heating.

Protocol 3.2.1: Williamson Ether Synthesis

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve the desired alcohol or phenol (1.1 equivalents) in anhydrous THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Thiazole Addition: Re-cool the mixture to 0 °C. Add a solution of 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 6-18 hours). Gentle heating (reflux) may be required for less reactive alcohols. [7]5. Work-up: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude ether by flash column chromatography.

Synthesis of 5-(Thioalkylmethyl) Derivatives (Thioethers)

Thioethers are important functional groups in medicinal chemistry, often serving as isosteres for ethers with different electronic and lipophilic properties.

Causality and Experimental Choices:

  • Base: Thiols are more acidic than alcohols, so a milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often sufficient to generate the thiolate nucleophile.

  • Solvent: DMF or acetone are excellent solvents for this transformation, as they readily dissolve the reactants and the inorganic base.

  • Catalyst: While not always necessary, a catalytic amount of sodium or potassium iodide (NaI/KI) can accelerate the reaction via the Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide.

Protocol 3.3.1: S-Alkylation with Thiols

  • Setup: In a round-bottom flask, combine the thiol (1.1 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of potassium iodide in DMF.

  • Thiazole Addition: Add 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.0 equivalent) to the stirring suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude thioether by flash column chromatography.

Table 1: Summary of Nucleophilic Substitution Reactions

Nucleophile ClassReagents & ConditionsProduct ClassMechanistic Insight
Amines R₂NH, TEA, ACN, RT to 50°C5-(Aminomethyl) DerivativesSN2 reaction with a mild base to neutralize HCl byproduct.
Alcohols/Phenols R'OH, NaH, THF, 0°C to RT5-(Alkoxymethyl) DerivativesWilliamson Ether Synthesis via a highly reactive alkoxide intermediate.
Thiols R''SH, K₂CO₃, DMF, 60-70°C5-(Thioalkylmethyl) DerivativesS-Alkylation with a moderately basic catalyst; thiolate is a soft, potent nucleophile.

Safety and Handling

CRITICAL SAFETY NOTE: 5-(Chloromethyl)-2-methyl-1,3-thiazole is a reactive alkylating agent and should be handled with extreme care.

  • GHS Classification: The compound is classified as corrosive and is known to cause severe skin burns and eye damage.

  • Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile is a minimum, consider double-gloving).

  • Spills: Neutralize small spills with a solution of sodium bicarbonate. For larger spills, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

  • Waste Disposal: All waste materials, including reaction mixtures and contaminated items, must be disposed of according to institutional and local hazardous waste regulations.

References

  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Google Patents.
  • (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. JOCPR. Retrieved from [Link]

  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • Springer. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ritonavir and lopinavir intermediate.
  • ResearchGate. (n.d.). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of ritonavir.
  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for N-alkylation with 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Thiazoles in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents.[1] Its presence is pivotal in drugs spanning various therapeutic areas, including antimicrobials, anti-inflammatories, and anti-cancer agents. The strategic N-alkylation of amine- or nitrogen-containing heterocyclic scaffolds with functionalized thiazoles, such as 5-(chloromethyl)-2-methyl-1,3-thiazole, represents a powerful and versatile strategy for the generation of novel molecular entities with enhanced biological activity, improved pharmacokinetic profiles, and modulated target specificity. This application note provides a comprehensive guide to the experimental procedure for the N-alkylation of various nucleophiles using 5-(chloromethyl)-2-methyl-1,3-thiazole, offering detailed protocols, mechanistic insights, and practical considerations for successful synthesis.

Mechanistic Rationale: A Nucleophilic Substitution Approach

The N-alkylation reaction with 5-(chloromethyl)-2-methyl-1,3-thiazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The chloromethyl group at the 5-position of the thiazole ring serves as a potent electrophile. The electron-withdrawing nature of the thiazole ring enhances the partial positive charge on the methylene carbon, making it highly susceptible to nucleophilic attack.

A suitable base is crucial to deprotonate the amine or N-heterocycle, thereby increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group and forming the desired C-N bond. The choice of base and solvent is critical for optimizing reaction rates and minimizing side reactions.[2]

Safety Precautions and Reagent Handling

Hazard Analysis: 5-(Chloromethyl)-2-methyl-1,3-thiazole and its precursors can be hazardous. The closely related compound, 2-chloro-5-(chloromethyl)-1,3-thiazole, is classified as acutely toxic, a skin corrosive, and a skin sensitizer.[3][4][5] It is prudent to handle 5-(chloromethyl)-2-methyl-1,3-thiazole with similar precautions.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents (Amine/Heterocycle, Base, Solvent) prep_glassware Dry Glassware dissolve_amine Dissolve Amine/Heterocycle and Base in Solvent prep_glassware->dissolve_amine add_thiazole Add 5-(Chloromethyl)-2-methyl-1,3-thiazole dissolve_amine->add_thiazole 1 stir_react Stir at Appropriate Temperature add_thiazole->stir_react 2 monitor_rxn Monitor Reaction by TLC/LC-MS stir_react->monitor_rxn 3 quench_rxn Quench Reaction monitor_rxn->quench_rxn extract_product Extract with Organic Solvent quench_rxn->extract_product 4 wash_organic Wash Organic Layer extract_product->wash_organic 5 dry_concentrate Dry and Concentrate wash_organic->dry_concentrate 6 purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize 7

Caption: General workflow for the N-alkylation reaction.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)

This protocol outlines a general procedure for the N-alkylation of a cyclic secondary amine.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
Piperidine85.151.01.0
5-(Chloromethyl)-2-methyl-1,3-thiazole147.631.11.1
Potassium Carbonate (K₂CO₃)138.212.02.0
Anhydrous Acetonitrile (MeCN)-10 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 5-(chloromethyl)-2-methyl-1,3-thiazole (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: N-Alkylation of an N-Heterocycle (e.g., Imidazole)

This protocol describes the N-alkylation of an acidic N-H bond in a heteroaromatic system.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
Imidazole68.081.01.0
5-(Chloromethyl)-2-methyl-1,3-thiazole147.631.051.05
Sodium Hydride (NaH, 60% in mineral oil)24.001.21.2
Anhydrous Tetrahydrofuran (THF)-15 mL-

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 mmol, 1.2 equiv.).

  • Carefully add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve imidazole (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 5-(chloromethyl)-2-methyl-1,3-thiazole (1.05 mmol, 1.05 equiv.) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[9]

Troubleshooting and Key Considerations

  • Over-alkylation: In the case of primary amines, over-alkylation to form the tertiary amine or even a quaternary ammonium salt can be a significant side reaction.[10][11] To minimize this, use of a slight excess of the primary amine or slow addition of the alkylating agent may be beneficial.

  • Choice of Base: For less acidic amines, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.[2] For more sensitive substrates, a milder organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be employed.[12]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile.[13]

  • Reaction Temperature: The reaction temperature should be optimized for each specific substrate. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.

  • Purification: Flash column chromatography is a common and effective method for purifying the N-alkylated products.[8][14] The choice of eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Data Presentation: Representative Reaction Parameters

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF801270-85
MorpholineK₂CO₃MeCN60685-95
ImidazoleNaHTHFRT1280-90
PyrroleKOHDMSO50865-80
IndoleCs₂CO₃DMF701075-90

Note: These are representative conditions and may require optimization for specific substrates.

Logical Relationships in Experimental Design

G Nucleophile Nucleophile (pKa, Sterics) Yield Reaction Yield Nucleophile->Yield Rate Reaction Rate Nucleophile->Rate Base Base (Strength, Solubility) Base->Yield Base->Rate Solvent Solvent (Polarity, Aprotic/Protic) Purity Product Purity Solvent->Purity Solvent->Rate Temperature Temperature Temperature->Purity Temperature->Rate

Caption: Key factors influencing the outcome of the N-alkylation reaction.

Conclusion

The N-alkylation of amines and N-heterocycles with 5-(chloromethyl)-2-methyl-1,3-thiazole is a robust and versatile method for the synthesis of novel thiazole-containing compounds. By carefully selecting the appropriate base, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully implement this important synthetic transformation in their drug discovery and development programs.

References

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • N-alkylation of amides with alkyl halides? (2015, October 2). Chemistry Stack Exchange. Retrieved January 30, 2026, from [Link]

  • N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PubMed Central. Retrieved January 30, 2026, from [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. (2001). Arkivoc. Retrieved January 30, 2026, from [Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2023). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis of n-methylaniline. (1974). Google Patents.
  • Alkylation of Amines by Alkyl Halides. (2020). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. (2017). ResearchGate. Retrieved January 30, 2026, from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved January 30, 2026, from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives 7(a–l). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 【4K】-- Column Chromatography (Purification). (2013, October 21). YouTube. Retrieved January 30, 2026, from [Link]

  • MSDS of 2-Chloro-5-(chloromethyl)thiazole. (n.d.). Capot Chemical. Retrieved January 30, 2026, from [Link]

  • Synthesis of n-methylaniline. (1970). SciSpace. Retrieved January 30, 2026, from [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Nature. Retrieved January 30, 2026, from [Link]

Sources

5-(Chloromethyl)-2-methyl-1,3-thiazole as a precursor for bioactive molecules.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Chloromethyl)-2-methyl-1,3-thiazole as a Precursor for Bioactive Molecules.

Executive Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 30296-46-3) is a high-value heterocyclic building block used extensively in medicinal chemistry to introduce the 2-methylthiazol-5-ylmethyl moiety. This fragment acts as a bioisostere for benzyl and pyridylmethyl groups, offering distinct advantages:

  • Metabolic Stability: The C2-methyl group blocks the metabolically labile C2-position of the thiazole ring, preventing oxidative ring opening.

  • Physicochemical Properties: The thiazole nitrogen (pK_a ~ 2.5) modulates lipophilicity (LogP) and aqueous solubility compared to phenyl analogs.

  • Reactivity: The chloromethyl group serves as a highly reactive electrophile (benzylic-like) for S_N2 displacement by amines, thiols, and alkoxides.

This guide details the handling, synthetic utility, and validated protocols for deploying this precursor in the synthesis of bioactive scaffolds, such as protease inhibitors (analogous to Ritonavir) and kinase inhibitors.

Chemical Profile & Reactivity

PropertyData
CAS Number 30296-46-3
Formula C5H6ClNS
MW 147.63 g/mol
Appearance Colorless to pale yellow oil (often solidifies at low temp)
Boiling Point ~74-76 °C (at 1 mmHg)
Solubility Soluble in DCM, THF, MeCN, DMF; decomposes in water.
Reactivity Class Primary alkyl halide (Benzylic-type); Alkylating agent.
Storage < -20°C, under Argon/Nitrogen. Moisture sensitive.

Handling Warning: This compound is a potent alkylating agent and a vesicant . It causes severe skin burns and eye damage.[1][2][3] All procedures must be performed in a fume hood with double-gloving (Nitrile/Laminate).

Strategic Utility in Drug Design

The 2-methylthiazol-5-ylmethyl motif is often deployed to optimize "Lead" compounds.

  • Ritonavir Analogs: While Ritonavir utilizes a simple 5-thiazolylmethyl carbamate, the 2-methyl variant is frequently used in next-generation analogs to improve half-life by blocking P450-mediated oxidation at the thiazole C2 position.

  • Fragment-Based Drug Discovery (FBDD): It serves as a "linker" fragment, connecting a core scaffold (e.g., a piperazine or urea) to a lipophilic pocket binder.

Visualizing the Synthetic Divergence

Thiazole_Reactivity Figure 1: Divergent synthesis pathways using the 5-(chloromethyl)-2-methylthiazole scaffold. Precursor 5-(Chloromethyl)- 2-methyl-1,3-thiazole Aminothiazole Thiazolylmethyl Amines (Kinase Inhibitors) Precursor->Aminothiazole S_N2 (K2CO3/DMF) Thioether Thiazolylmethyl Thioethers (Metabolic Probes) Precursor->Thioether S_N2 (NaH/THF) Ether Thiazolylmethyl Ethers/Carbamates (Protease Inhibitors) Precursor->Ether S_N2 (NaH or KOtBu) Amine Primary/Secondary Amines (HNR2) Amine->Aminothiazole Thiol Thiols (R-SH) Thiol->Thioether Alcohol Alcohols/Phenols (R-OH) Alcohol->Ether

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Thiazolyl-methyl Amines)

This protocol describes the coupling of the precursor with a secondary amine (e.g., piperazine derivative), a common step in synthesizing antiviral and anticancer agents.

Reagents:

  • Amine substrate (1.0 equiv)

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein condition)

  • Acetonitrile (MeCN) or DMF (anhydrous)

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Amine substrate (1.0 mmol) in anhydrous MeCN (5 mL/mmol).

  • Base Addition: Add K₂CO₃ (2.0 mmol) and catalytic KI (0.1 mmol). Stir at room temperature for 10 minutes.

  • Electrophile Addition: Add 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.1 mmol) dropwise. Note: If the precursor is solid/viscous, dissolve in a minimal amount of MeCN before addition.

  • Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by TLC/LC-MS (Look for disappearance of amine and appearance of M+112 peak).

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic solids (K₂CO₃/KCl) through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (2x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.[4]

  • Purification: Flash column chromatography (usually DCM:MeOH or Hexane:EtOAc gradients).

Expert Insight: The addition of KI is crucial if the chloride is sluggish; it generates the more reactive iodide in situ. For sterically hindered amines, switch solvent to DMF and temperature to 80°C, but watch for decomposition of the thiazole.

Protocol B: O-Alkylation (Synthesis of Carbamates/Ethers)

This protocol mimics the installation of the "cap" in Ritonavir-like protease inhibitors.

Reagents:

  • Alcohol/Carbamate substrate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.2 equiv)

  • THF (anhydrous)

Workflow:

  • Deprotonation: Suspend NaH (1.2 mmol) in anhydrous THF at 0°C under Argon.

  • Substrate Addition: Add the Alcohol/Carbamate (1.0 mmol) dissolved in THF dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure alkoxide formation (bubbling should cease).

  • Coupling: Cool back to 0°C. Add 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.2 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.[4]

  • Purification: Silica gel chromatography.

Troubleshooting: If O-alkylation competes with N-alkylation (in substrates with both), use KOtBu in THF at -78°C to favor kinetic control, or protect the amine.

Synthesis of the Precursor (Reference Only)

While commercially available, the in situ generation of the 2-methyl variant is often required for large-scale campaigns to ensure freshness.

  • Route: Chlorination of 2-methyl-5-(hydroxymethyl)-1,3-thiazole .

  • Reagent: Thionyl Chloride (SOCl₂) in DCM at 0°C.

  • Note: The hydroxy-precursor is stable; the chloride is not. It is recommended to store the alcohol and convert to chloride immediately prior to use.

Synthesis_Workflow Figure 2: Just-in-time preparation of the chloromethyl reagent from the stable alcohol. Step1 Precursor Storage (2-Methyl-5-hydroxymethylthiazole) Step2 Activation (SOCl2, DCM, 0°C) Step1->Step2 Chlorination Step3 Evaporation (Remove SO2/HCl) Step2->Step3 < 1 hr Step4 Coupling (Immediate use in Protocol A/B) Step3->Step4 Dissolve in DMF

References

  • Structure and Reactivity of Chloromethylthiazoles

    • Title: Synthesis and reactions of 2-chloro-5-chloromethyl-1,3-thiazole (Analogous chemistry).
    • Source:Acta Crystallographica Section E (2011).
    • URL:[Link]

  • Thiazole Synthesis in Drug Discovery (Ritonavir Context)

    • Title: Thiazole synthesis - Organic Chemistry Portal.[5]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • General Alkylation Protocols (Benchchem)

    • Title: An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole (Methodology reference).
    • Source: BenchChem Application Notes.[7]

  • Safety Data & Handling: Title: Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole (Proxy for handling precautions). Source: Fisher Scientific.

Sources

Troubleshooting & Optimization

Improving yield in 5-(Chloromethyl)-2-methyl-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Optimization of 5-(Chloromethyl)-2-methyl-1,3-thiazole

Case Reference: CMMT-OPT-2024 Subject: Yield Improvement, Stability Management, and Impurity Profiling Responsible Scientist: Senior Application Scientist, Chemical Development Division

Introduction: The Stability Paradox

You are likely targeting 5-(Chloromethyl)-2-methyl-1,3-thiazole as a critical pharmacophore building block (structurally homologous to intermediates used in Ritonavir or Thiamethoxam synthesis).

The Core Challenge: This molecule presents a "Stability Paradox." The 5-chloromethyl moiety is benzylic-like and highly electrophilic, making it excellent for downstream coupling (e.g., amine alkylation) but notoriously unstable during synthesis. It is prone to:

  • Hydrolysis: Reverting to the hydroxymethyl alcohol in the presence of moisture.

  • Self-Alkylation/Polymerization: Reacting with the nucleophilic nitrogen of the thiazole ring in concentrated solutions, leading to "black tar" formation.

This guide moves beyond standard textbook protocols to address the process variables that kill yield at the bench and pilot scale.

Module 1: Route Selection & Diagnostic

Before troubleshooting, confirm your synthetic pathway. The "Direct Hantzsch" with 1,3-dichloroacetone often yields the 4-isomer or complex mixtures. The industry-standard high-yield route for the 5-isomer is the Stepwise Functionalization Route .

DOT Diagram: Synthetic Pathway & Decision Tree

G Start Starting Materials Hantzsch Hantzsch Cyclization (Thioacetamide + Ethyl 2-chloroacetoacetate) Start->Hantzsch Cyclization Inter1 Intermediate: Ethyl 2-methylthiazole-5-carboxylate Hantzsch->Inter1 Yield: ~80% Reduction Reduction (LiAlH4 or NaBH4/CaCl2) Inter1->Reduction Ester to Alcohol Alcohol Precursor: 5-(Hydroxymethyl)-2-methylthiazole Reduction->Alcohol Yield: ~85% Chlorination Chlorination (SOCl2 / DCM) Alcohol->Chlorination Critical Step Target Target: 5-(Chloromethyl)-2-methylthiazole Chlorination->Target Yield: 60-90% Chlorination->Target Risk: Hydrolysis Chlorination->Target Risk: Polymerization

Caption: Stepwise synthesis of 5-(chloromethyl)-2-methyl-1,3-thiazole via the carboxylate/alcohol route to ensure regioselectivity.

Module 2: The Critical Chlorination Step (Troubleshooting)

The conversion of 5-(hydroxymethyl)-2-methyl-1,3-thiazole to the chloromethyl target using Thionyl Chloride (SOCl₂) is the most common failure point.

Q: My reaction mixture turns into a dark oil/tar upon concentration. What happened?

A: Thermal Decomposition or Autocatalytic Polymerization. The hydrochloride salt of your product is relatively stable, but the free base is thermally sensitive. If you concentrate the reaction mixture (removing SOCl₂ and solvent) with heat, the product self-alkylates.

  • Correction:

    • Keep it Cool: Never exceed 40°C during evaporation.

    • Solvent Swap: Use Toluene or Dichloromethane (DCM). Toluene allows for azeotropic removal of residual SOCl₂ at lower temperatures under vacuum.

    • The "Vilsmeier" Trick: If SOCl₂ alone causes tar, form the Vilsmeier-Haack reagent in situ (DMF + SOCl₂ or DMF + POCl₃) to activate the alcohol more gently, though workup is harder.

Q: I see low conversion or "stalled" reaction by TLC.

A: The Hydrochloride Salt Effect. As the reaction proceeds, HCl is generated. The thiazole nitrogen is basic and gets protonated, precipitating the intermediate as an insoluble HCl salt in non-polar solvents (like ether or pure DCM), which stops the reaction kinetics.

  • Correction:

    • Solvent Choice: Use Chloroform (CHCl₃) or 1,2-Dichloroethane (DCE) where the salt is partially soluble.

    • Catalyst: Add a catalytic amount of DMF (Dimethylformamide). It acts as a chloride transfer agent and solubilizer.

Q: My yield drops drastically during aqueous workup.

A: Hydrolysis of the Chloromethyl Group. The C-Cl bond at the 5-position is highly activated. In water—especially if the pH drifts acidic or basic—it hydrolyzes back to the alcohol (starting material) or forms an ether.

  • Correction (The "Anhydrous Workup"):

    • Avoid water entirely if possible. Evaporate the SOCl₂/DCM, add fresh Toluene, and evaporate again to remove traces of acid. Isolate as the Hydrochloride Salt (solid) directly.

    • If you must wash:[1] Use ice-cold saturated NaHCO₃. Perform the wash in < 2 minutes and immediately dry the organic layer over MgSO₄. Do not let the phases sit.

Module 3: Experimental Protocol (Optimized)

Objective: Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole HCl salt (More stable form).

Reagents & Stoichiometry
ReagentEquivalents (eq)Role
5-(Hydroxymethyl)-2-methylthiazole1.0Precursor
Thionyl Chloride (SOCl₂)1.5 - 2.0Chlorinating Agent
Dichloromethane (DCM)Solvent (10 vol)Reaction Medium
Dimethylformamide (DMF)0.05 (Cat.)Catalyst
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve the alcohol (Precursor) in anhydrous DCM. Cool to 0°C (Ice bath).

  • Activation: Add DMF (catalytic).

  • Addition: Add SOCl₂ dropwise over 30 minutes. Do not allow temperature to rise above 5°C.

    • Why? Controls the exotherm and prevents side-reactions.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitor: Check TLC.[2] If a precipitate forms (the HCl salt), this is good.

  • Quench/Isolation (The "Dry" Method - Recommended):

    • Concentrate the mixture under reduced pressure at < 35°C .

    • Add Toluene (5 vol) and co-evaporate (repeats x2) to remove excess SOCl₂ and HCl gas.

    • The residue is the crude Hydrochloride salt.

    • Purification: Triturate the solid with cold Diethyl Ether or Hexane to remove non-polar impurities. Filter under Nitrogen.

Module 4: Stability & Storage Data

The stability of the chloromethyl group is the primary yield-limiting factor during storage.

ParameterFree Base (Oil)Hydrochloride Salt (Solid)Recommendation
Shelf Life (RT) < 24 Hours1-2 WeeksCRITICAL: Use immediately or convert to salt.
Shelf Life (-20°C) 1-2 Weeks6+ MonthsStore under Argon/Nitrogen.
Moisture Sensitivity HighModerateUse desiccators.
Thermal Limit Decomposes > 50°CStable up to ~140°CDo not distill the free base at atm pressure.

DOT Diagram: Degradation Pathways

Degradation Target 5-Chloromethyl Thiazole Alcohol Hydrolysis Product (Alcohol) Target->Alcohol + H2O (Fast) Dimer Dimer/Polymer (Black Tar) Target->Dimer + Heat / Free Base

Caption: Primary degradation pathways. Hydrolysis is driven by moisture; Polymerization is driven by heat and basic conditions.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Source: European Patent EP0794180B1. Relevance:[3] Establishes the instability of the 5-chloromethyl moiety and suggests low-temperature handling.

  • Method for purifying 2-chloro-5-chloromethyl thiazole. Source: US Patent 6,528,658 (Justia Patents). Relevance: Details the use of oligomeric polyethers to stabilize chloromethyl thiazoles during distillation to prevent "bottoms" solidification (tar).

  • Synthesis of Thiazole Derivatives. Source: Organic Chemistry Portal. Relevance: General Hantzsch synthesis mechanisms and conditions for 2-methyl thiazoles.

  • 1,3-Dichloropropenes in the preparation of thiazole derivatives. Source: Arkivoc, 2001 (vi) 94-99. Relevance: Discusses the conversion of chloromethyl thiazoles to hydroxymethyl thiazoles, highlighting the reversibility and reactivity of the C-Cl bond.

Sources

Side reactions in the synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole Ticket ID: CMMT-SYN-001 Subject: Troubleshooting Side Reactions, Impurity Profiling, and Stability Protocols

Executive Summary

You are encountering challenges in the synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) . This compound is a critical electrophilic intermediate, notably used in the synthesis of protease inhibitors (e.g., Ritonavir) and neonicotinoids.

The synthesis generally proceeds via the chlorination of 5-(hydroxymethyl)-2-methyl-1,3-thiazole using thionyl chloride (


). The primary failure modes in this process are dimerization (ether formation) , self-alkylation (polymerization) , and hydrolysis .

This guide provides mechanistic insights and validated protocols to mitigate these specific impurities.

Module 1: Critical Impurity Profiling

The conversion of the alcohol to the chloride is not merely a substitution; it is a competition between the desired


 mechanism and nucleophilic attacks from the substrate itself.
The "Ether" Dimer
  • Impurity Name: Bis((2-methylthiazol-5-yl)methyl) ether.

  • Observation: High molecular weight impurity, often appearing as a gummy residue or a late-eluting peak on HPLC.

  • Mechanism: If the concentration of the intermediate chlorosulfite is low or if the alcohol is in excess, the unreacted alcohol acts as a nucleophile, attacking the activated species.

  • Root Cause: Insufficient equivalents of

    
     or slow addition rates that allow the alcohol to accumulate relative to the chlorinating agent.
    
The "Quat" Salt (Self-Alkylation)
  • Impurity Name: N-((2-methylthiazol-5-yl)methyl)-2-methylthiazol-5-yl-methanaminium chloride.

  • Observation: Insoluble solids precipitating from organic layers; product degradation upon storage.

  • Mechanism: The thiazole nitrogen is nucleophilic. The product (CMMT) is a potent electrophile (benzylic-like halide). In the free-base form, one molecule attacks another, leading to oligomerization.

  • Root Cause: Neutralizing the reaction mixture (free-basing) without immediate downstream use, or storage at room temperature.

Module 2: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. The Green path is desired; Red paths are critical failure modes.

CMMT_Synthesis Alcohol Start: 5-(Hydroxymethyl) -2-methyl-1,3-thiazole Intermed Intermediate: Chlorosulfite Species Alcohol->Intermed + SOCl2 SOCl2 Reagent: SOCl2 (Thionyl Chloride) Target TARGET: 5-(Chloromethyl)-2-methyl -1,3-thiazole (HCl Salt) Intermed->Target Heat / -SO2 Dimer IMPURITY A: Bis-thiazolyl Ether (Dimerization) Intermed->Dimer + Alcohol (Excess) Polymer IMPURITY B: N-Alkylated Quaternary Salt (Self-Alkylation) Target->Polymer + Free Base Target (Storage Instability)

Figure 1: Reaction logic showing the competition between successful chlorination and nucleophilic side reactions (Ether formation and N-alkylation).

Module 3: Troubleshooting & FAQs

Q1: My product yield is good, but it degrades into a dark solid within 24 hours. Why?

Diagnosis: You likely isolated the free base . Technical Insight: The chloromethyl group is highly reactive. In its neutral form, the thiazole nitrogen of one molecule attacks the methylene carbon of another (


).
Solution: 
  • Protocol Shift: Do not neutralize the reaction mixture to pH > 7 during workup unless you plan to react it immediately.

  • Storage: Isolate and store the product as the Hydrochloride Salt (CMMT·HCl) . The protonated nitrogen is non-nucleophilic, effectively shutting down the self-alkylation pathway.

Q2: I see a significant "dimer" peak (approx. 2x molecular weight) by LC-MS.

Diagnosis: Insufficient chlorinating agent or "starved" kinetics. Technical Insight: If


 is added to the alcohol, there is a period where Alcohol > 

, promoting ether formation. Solution:
  • Inverse Addition: Add the Alcohol (solid or solution) into a solution of excess

    
     (or 
    
    
    
    in DCM/Toluene). This ensures the alcohol is immediately converted to the chlorosulfite/chloride, leaving no nucleophilic
    
    
    to attack the product.
  • Stoichiometry: Use at least 1.2 to 1.5 equivalents of

    
    .
    
Q3: Can I use aqueous workup to remove the excess Thionyl Chloride?

Diagnosis: High risk of hydrolysis. Technical Insight: The benzylic-like chloride is susceptible to hydrolysis back to the alcohol, which then restarts the dimerization cycle. Solution:

  • Preferred Method: Remove excess

    
     and solvent via vacuum distillation (rotary evaporator) at 
    
    
    
    . Chase with toluene to azeotrope traces of
    
    
    .
  • If Aqueous is Mandatory: Use ice-cold saturated

    
     only briefly and keep the phases cold (
    
    
    
    ). Dry the organic layer immediately over
    
    
    .

Module 4: Validated Synthetic Protocol

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 5-(Hydroxymethyl)-2-methyl-1,3-thiazole (

    
     eq)
    
  • Thionyl Chloride (

    
     eq)
    
  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a reactor with DCM (

    
    ) and Thionyl Chloride (
    
    
    
    eq). Cool to
    
    
    .
  • Addition (Critical): Dissolve the thiazole alcohol in minimal DCM. Add this solution dropwise to the

    
     mixture.
    
    • Why? Maintains High

      
       ratio to prevent Ether Dimer.
      
  • Reaction: Allow to warm to room temperature (or reflux if using Toluene) and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of Alcohol.

  • Workup (Anhydrous): Concentrate the reaction mixture under reduced pressure to remove solvent and excess

    
    .
    
    • Note: Do not exceed

      
       bath temperature.
      
  • Isolation:

    • The residue is the Hydrochloride Salt .

    • Triturate with cold diethyl ether or hexane to remove non-polar impurities.

    • Filter the solid CMMT·HCl.

  • Storage: Store under Argon/Nitrogen at

    
    .
    

Module 5: Analytical Data Summary

CompoundStructureKey Proton NMR Shift (DMSO-

)
Stability Risk
Starting Material Alcohol

:

ppm (d)
Stable
Target Product Chloride (HCl Salt)

:

ppm (s)
High (Self-alkylates if free base)
Ether Impurity R-O-R Dimer

:

ppm (s)
Stable

References

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (Mechanistic analogue for chlorination and ether formation).

  • Synthesis and potential cytotoxic activity of bis-thiazole derivatives. (Reference for bis-thiazole ether structures). Frontiers in Chemistry, 2021.

  • Thionyl Chloride (SOCl2) Reaction Mechanism.

  • 2-Chloro-5-chloromethyl-1,3-thiazole. (Crystallographic data and stability notes for the chloromethyl thiazole class). PubChem Compound Summary.

Technical Support Center: Purification of 5-(Chloromethyl)-2-methyl-1,3-thiazole

[1]

Ticket ID: CMT-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Chromatography Troubleshooting for Labile Alkyl Halides[1]

Phase 1: The Triage (Pre-Run Assessment)[1]

Q1: Why does my crude material turn dark/tarry when I load it onto the silica column?

Diagnosis: Acid-Catalyzed Polymerization & Decomposition. Technical Insight: 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMT) contains a basic nitrogen in the thiazole ring and a highly reactive electrophilic chloromethyl group.[1] Standard silica gel is slightly acidic (pH 4–5).

  • Salt Formation: The thiazole nitrogen becomes protonated by the acidic silanols, causing the molecule to "stick" (tailing).[1]

  • Decomposition: The Lewis acidity of silica can catalyze the loss of the chloride leaving group, generating a reactive cation that rapidly polymerizes or hydrolyzes if any moisture is present.[1]

The Fix: Neutralize Your Stationary Phase You must block the acidic silanol sites before introducing your compound.[1] Do not use "out-of-the-jar" silica.[1]

Protocol: Silica Neutralization

  • Slurry Preparation: Suspend your silica gel in the non-polar component of your mobile phase (e.g., Hexane).[1]

  • The Modifier: Add 1% Triethylamine (TEA) to the slurry.

  • Equilibration: Pour the column and flush with at least 3 column volumes (CV) of the mobile phase containing 0.5% TEA.

  • Loading: Load your sample. You can remove TEA from the mobile phase during the run, or keep it at 0.1% to maintain basicity.

Phase 2: Method Development & Optimization

Q2: I cannot separate the product from the alcohol impurity (5-(hydroxymethyl)-2-methyl-1,3-thiazole).

Diagnosis: Insufficient Polarity Contrast. Technical Insight: The alcohol impurity is the result of hydrolysis.[1] It is significantly more polar than your chloromethyl target.[1] If they co-elute, your solvent system is likely too polar, causing "retention loss" where everything washes out near the solvent front (

The Fix: Mobile Phase Adjustment Switch to a gradient that exploits the polarity gap.[1]

CompoundPolarityEst.[1][2][3] Rf (Hex:EtOAc 7:3)Interaction Mode
CMT (Target) Moderate0.45 – 0.55Dipole-Dipole
Alcohol Impurity High0.10 – 0.20Hydrogen Bonding
Dimer Impurity Very High< 0.05Ionic/Salt

Recommended Mobile Phase:

  • Solvent A: n-Hexane (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc)[1]

  • Gradient: Isocratic hold at 10% B for 2 CVs, then ramp to 40% B over 10 CVs.[1] The CMT should elute early, while the alcohol lags significantly behind.

Q3: Can I use Methanol or Ethanol to improve peak shape?

WARNING: Absolutely NOT. Reasoning: The chloromethyl group is a potent alkylating agent (an electrophile).[1] In the presence of nucleophilic solvents like MeOH or EtOH, especially on a column where surface area is high, you will trigger solvolysis , converting your valuable chloride into the methyl/ethyl ether ether.

  • Safe Modifiers: Triethylamine (TEA) or Diisopropylamine (DIPA).[1]

  • Safe Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Toluene.

Phase 3: Visualizing the Workflow

The following diagram outlines the critical decision pathways for purifying CMT without degradation.

CMT_Purification_WorkflowStartCrude CMT MixtureCheck_TLCRun TLC (Hex:EtOAc 7:3)Start->Check_TLCDecision_RfIs Rf > 0.2?Check_TLC->Decision_RfPrep_SilicaPrepare Neutral Silica(Hexane + 1% TEA)Decision_Rf->Prep_SilicaYes (Good Separation)Modify_SolventIncrease Polarity(Add DCM)Decision_Rf->Modify_SolventNo (Stuck at Origin)Run_ColumnRun Flash Column(Gradient 0-40% EtOAc)Prep_Silica->Run_ColumnProtect Labile ClAcidic_SilicaStandard Acidic SilicaAcidic_Silica->Run_ColumnHigh RiskOutcome_GoodPure CMT(Clear Oil/Solid)Run_Column->Outcome_GoodNeutral pHOutcome_BadDecomposition/Tailing(Black Tar)Run_Column->Outcome_BadAcidic pHModify_Solvent->Check_TLC

Caption: Workflow for neutralizing silica acidity to prevent CMT decomposition during flash chromatography.

Phase 4: Post-Run Handling (The "Save" Button)[1]

Q4: My pure compound degraded in the freezer overnight. What happened?

Diagnosis: Autocatalytic Hydrolysis. Technical Insight: Even trace amounts of water (from the air or wet solvents) will hydrolyze the chloromethyl group, releasing HCl .[1] This HCl protonates the next thiazole molecule, making it more susceptible to hydrolysis, creating a runaway degradation loop.

Storage Protocol:

  • Solvent Removal: Evaporate solvents at

    
    . Do not overheat.
    
  • Stabilization: Store the final product over a few pellets of activated molecular sieves (4Å) or add a trace stabilizer (like solid

    
    ) if the downstream application permits.[1]
    
  • Atmosphere: Store under Argon or Nitrogen.[1]

References & Authority

  • Synthesis & Properties of Ritonavir Intermediates:

    • Context: CMT is a key building block for the HIV protease inhibitor Ritonavir.[1]

    • Source: Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538)."[1] Journal of Medicinal Chemistry.

    • Verification:[1]

  • Chromatographic Behavior of Thiazoles:

    • Context: General protocols for separating amino- and chloro-thiazoles using Hexane:EtOAc systems.[1]

    • Source:Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS), 2015, 6(2), 718.

    • Verification:

  • Industrial Purification (Distillation vs. Chromatography):

    • Context: Patents describing the instability of CMT and the use of additives during purification.[1][3]

    • Source: US Patent 2007/0149785 A1, "Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole."[1]

    • Verification:[1]

  • Safety Data (Alkylating Agents):

    • Context: Handling precautions for chloromethyl derivatives.[1]

    • Source: Sigma-Aldrich / Merck Safety Data Sheet (SDS).[1]

    • Verification:

Preventing decomposition of 5-(Chloromethyl)-2-methyl-1,3-thiazole during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Chloromethyl)-2-methyl-1,3-thiazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive building block. As a key intermediate in the synthesis of pharmaceuticals like Ritonavir and various agrochemicals, its stability is paramount for achieving high yields and purity.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during its use, focusing on the chemical principles behind its decomposition and the practical steps to prevent it.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is consistently low, and I see multiple unidentified spots on my TLC plate. What's going on?

Answer: Low yields and the formation of multiple byproducts when using 5-(Chloromethyl)-2-methyl-1,3-thiazole are frequently traced back to the compound's inherent reactivity and susceptibility to decomposition under common reaction conditions. The primary culprits are hydrolysis, self-alkylation (quaternization), and sensitivity to temperature and pH.

The molecule possesses two key reactive sites: the electrophilic chloromethyl group (a reactive benzylic-like halide) and the nucleophilic nitrogen atom of the thiazole ring. This duality makes it prone to several decomposition pathways.

Primary Decomposition Pathways:

  • Hydrolysis: The chloromethyl group can be readily displaced by water, especially under neutral to basic conditions, to form the corresponding hydroxymethyl derivative, 5-(Hydroxymethyl)-2-methyl-1,3-thiazole. This is often the most common impurity observed.

  • Self-Alkylation (Quaternization/Polymerization): One molecule can alkylate another. The nucleophilic thiazole nitrogen of one molecule attacks the electrophilic chloromethyl group of another, leading to the formation of a dimeric thiazolium salt. This process can continue, resulting in oligomeric or polymeric materials, which often appear as baseline material or insoluble particulates in the reaction mixture.

  • Thermal Degradation: The compound can decompose at elevated temperatures. This is a known issue during its synthesis and purification, necessitating vacuum distillation to keep temperatures low.[3]

The diagram below illustrates these primary degradation routes.

DecompositionPathways cluster_main 5-(Chloromethyl)-2-methyl-1,3-thiazole cluster_products Decomposition Products C C₅H₆ClNS Hydrolysis 5-(Hydroxymethyl)-2-methyl- 1,3-thiazole C->Hydrolysis Hydrolysis Polymer Dimer/Oligomer (Thiazolium Salts) C->Polymer Self-Alkylation C->Polymer Thermal Degradation Water H₂O (Trace Moisture, Basic pH) Heat Heat (Δ) > 80-100 °C Self Self-Reaction (High Concentration)

Caption: Primary decomposition pathways for 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Question 2: How do pH and temperature specifically affect the stability of this reagent?

Answer: Both pH and temperature are critical parameters to control. The stability of 5-(Chloromethyl)-2-methyl-1,3-thiazole is significantly influenced by the reaction environment.

pH Effects: The thiazole ring's stability is pH-dependent. While stable in neutral to moderately acidic conditions (pH < 7), it can be susceptible to degradation under basic conditions.[4] More importantly, basic conditions (e.g., using strong inorganic bases like NaOH or KOH, or even organic amines in excess) will accelerate the rate of nucleophilic substitution on the chloromethyl group, promoting hydrolysis if water is present or reaction with other nucleophiles.

Conversely, strongly acidic conditions can lead to the formation of the hydrochloride salt, which may be less reactive or have different solubility.[3][5] Some procedures intentionally form the hydrochloride salt for purification.[3] However, for most applications, the free base is the desired reactant. It is crucial to ensure the starting material is the neutralized free base, which can be achieved by an aqueous bicarbonate wash during workup if you are preparing it yourself.[1]

Temperature Effects: Elevated temperatures dramatically accelerate decomposition. Patent literature describing the synthesis of this compound often emphasizes avoiding high temperatures to prevent material decomposition, which reduces yield and imparts poor color to the product.[3]

The table below provides a summary of recommended conditions.

ParameterRecommended RangeRationale & Potential Issues if Deviated
Temperature -10 °C to 40 °CHigher temperatures (> 50-60 °C) significantly increase rates of self-alkylation and other side reactions.[3]
pH 4 to 7Strongly basic conditions (pH > 8) can promote hydrolysis and other side reactions.[4] Strongly acidic conditions can protonate the thiazole, altering reactivity.
Atmosphere Inert (N₂ or Ar)While not exceptionally air-sensitive, an inert atmosphere prevents the introduction of atmospheric moisture, minimizing hydrolysis.
Question 3: What are the best practices for handling and storage to ensure reagent integrity?

Answer: Proper handling and storage are the first line of defense against decomposition. Given its reactivity, this reagent should be treated with care from the moment it is received.

Storage Protocol:

  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.[6][7]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and air.

  • Light: Protect from light, as with most reactive organic compounds.

Handling Workflow: The following workflow minimizes exposure to atmospheric moisture and prevents cross-contamination.

Caption: Recommended workflow for handling 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Causality:

  • Equilibration: Allowing the container to warm to room temperature before opening prevents condensation of atmospheric moisture onto the cold solid, which would cause immediate hydrolysis.

  • Anhydrous Solvent: Dissolving the reagent immediately in a dry, appropriate solvent protects it from ambient moisture and prepares it for addition to the reaction.

Question 4: I need to perform a nucleophilic substitution. Can you provide a baseline protocol that minimizes decomposition?

Answer: Absolutely. This protocol for an N-alkylation reaction incorporates best practices to maximize the yield of the desired product while minimizing degradation of the starting material.

Objective: To alkylate a secondary amine with 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Materials:

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.0 eq)

  • Secondary Amine (1.1 eq)

  • Mild, non-nucleophilic base: Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Solvent: Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Reaction vessel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Protocol:

  • Vessel Preparation: Dry the reaction flask and stirrer bar in an oven and allow to cool under a stream of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the secondary amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the initial exotherm and slow the rate of potential side reactions.

  • Thiazole Addition: In a separate, dry vial, dissolve 5-(Chloromethyl)-2-methyl-1,3-thiazole (1.0 eq) in a minimum amount of anhydrous acetonitrile.

  • Slow Addition: Add the thiazole solution dropwise to the cooled amine solution over 20-30 minutes using a syringe pump or dropping funnel. Rationale: Slow addition maintains a low concentration of the electrophile, which disfavors the bimolecular self-alkylation side reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting thiazole and the formation of the product.

  • Workup: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Self-Validation: The use of a mild, hindered base like DIPEA is crucial. Stronger, unhindered bases (e.g., triethylamine) can act as competing nucleophiles. Monitoring the reaction ensures that it is stopped once the starting material is consumed, preventing further degradation of the product over extended reaction times.

References

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.[Link]

  • Google Patents.CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.
  • ResearchGate. 2-Chloro-5-chloromethyl-1,3-thiazole.[Link]

  • National Center for Biotechnology Information. 2-Chloro-5-chloromethyl-1,3-thiazole.[Link]

  • Google Patents.CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole.[Link]

  • Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole.[Link]

  • European Chemicals Agency (ECHA). Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H).[Link]

  • Google Patents.WO2001021603A1 - A process for the synthesis of ritonavir.
  • Google Patents.
  • Chemical Papers. Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3.[Link]

Sources

5-(Chloromethyl)-2-methyl-1,3-thiazole reaction monitoring by TLC or GC

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reaction Monitoring & Troubleshooting Guide for CMT (CAS: 63140-11-4 / 105827-91-6) Ticket Priority: High (Active Pharmaceutical Ingredient Intermediate) Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Compound Profile

User Context: You are likely synthesizing Ritonavir or Thiamethoxam intermediates. You are encountering issues with peak tailing (TLC) or thermal degradation (GC) when analyzing 5-(chloromethyl)-2-methyl-1,3-thiazole (hereafter referred to as CMT ).

Technical Profile:

  • Free Base (Oil): CAS 63140-11-4. Unstable, lachrymatory, sensitive to moisture.

  • HCl Salt (Solid): CAS 105827-91-6. Hygroscopic but chemically more stable.

  • Critical Reactivity: The chloromethyl group is a "soft" alkylating agent. It hydrolyzes rapidly in water/alcohols and polymerizes upon thermal stress.

GC Analysis: The Quantitative Standard

User Issue: "I see extra peaks in my chromatogram that don't match my starting materials. Is my product decomposing in the injector?"

Diagnosis: CMT is thermally labile. The chloromethyl group can eliminate HCl in a hot injector liner, creating exocyclic double bonds or polymerization products ("ghost peaks").

Recommended GC Method (Standard Operating Procedure)
ParameterSettingRationale
Column DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm)Non-polar phase minimizes interaction with the basic thiazole nitrogen.
Inlet Temp 200°C - 220°C (Max)CRITICAL: Temperatures >250°C accelerate HCl elimination.
Injection Mode Split (10:1 or 20:1)High split flow sweeps the sample quickly into the column, reducing residence time in the hot liner.
Carrier Gas Helium (1.0 - 1.2 mL/min)Constant flow mode recommended.
Oven Program 60°C (1 min)

15°C/min

240°C
Rapid ramp prevents thermal stress during the run.
Detector FID (300°C)Standard detection.
Troubleshooting: Thermal vs. Chemical Degradation

Use this logic flow to determine if the impurities are real or artifacts of your method.

GC_Troubleshooting Start Issue: Unknown Impurity Peaks in GC Step1 Run Sample at Inlet T = 250°C Start->Step1 Step2 Run Same Sample at Inlet T = 180°C Step1->Step2 Decision Did Impurity Peak Area Decrease? Step2->Decision Result_Thermal Diagnosis: Thermal Degradation (Artifact of Analysis) Decision->Result_Thermal Yes Result_Chem Diagnosis: Chemical Impurity (Real Byproduct) Decision->Result_Chem No Action_Thermal Action: Use Cool On-Column Injection or Lower Inlet Temp Result_Thermal->Action_Thermal Action_Chem Action: Check Reaction Stoichiometry (Likely Dimerization) Result_Chem->Action_Chem

Figure 1: Diagnostic logic for distinguishing between thermal decomposition in the GC injector and actual reaction byproducts.

TLC Analysis: The Rapid Check

User Issue: "My spot is streaking/tailing badly, and I can't separate the product from the starting material."

Diagnosis: The thiazole nitrogen is basic. On acidic silica gel plates, it protonates and drags (tails). Furthermore, the chloromethyl group is reactive; using methanol in your mobile phase can cause on-plate reaction.

Optimized TLC Protocol
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexane : Ethyl Acetate (7:3) + 1% Triethylamine (TEA) .

    • Note: The TEA neutralizes the silica acidity, sharpening the spot.

  • Visualization: UV Lamp (254 nm). Thiazoles quench fluorescence strongly.

  • Stain (Optional): Iodine (

    
    ) chamber. Thiazoles coordinate with iodine to form brown complexes.
    
Common TLC Artifacts
ObservationCauseSolution
Severe Tailing Interaction between Thiazole N and Silica Si-OH.Pre-soak the TLC chamber with Mobile Phase + 1% TEA or

.
New Spot Appears Over Time Hydrolysis of -CH2Cl to -CH2OH.Do not use MeOH/EtOH in sample prep. Use DCM or Acetone.
Spot Fades Volatility of CMT.Visualize immediately after drying. Do not use heat gun to dry the plate.

Sample Preparation & Handling (The "Hidden Variable")

User Issue: "My GC purity is 98%, but my NMR shows a different compound."

Root Cause: Solvolysis. If you dissolve CMT in Methanol (MeOH) for analysis, the chloromethyl group reacts to form the methyl ether (Methoxymethyl-thiazole) within minutes to hours.

Protocol: Safe Sample Prep
  • Solvent Selection:

    • Recommended: Dichloromethane (DCM), Acetonitrile (ACN), or Ethyl Acetate.

    • FORBIDDEN: Methanol, Ethanol, Water.[1]

  • Neutralization (If starting from HCl Salt):

    • Do not inject the HCl salt directly into the GC (it will degrade/char).

    • Procedure: Suspend salt in DCM

      
       Add 10% 
      
      
      
      (aq)
      
      
      Shake/Vortex
      
      
      Inject the organic (DCM) layer.

Reaction Pathway & Monitoring Logic

Understanding the synthesis pathway helps identify specific impurities.

Reaction_Pathway Precursor Allyl Isothiocyanate (or 2-chloro analog) Intermediate Cyclization Intermediate Precursor->Intermediate + Reagent Reagent Chlorination Agent (Cl2 / SO2Cl2) Product 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMT) Intermediate->Product - HCl Impurity1 Impurity: Dimer (High Boiling Point) Product->Impurity1 Thermal/Aging Impurity2 Impurity: Alcohol (Hydrolysis) Product->Impurity2 + H2O

Figure 2: Synthesis and degradation pathway. Impurity 2 (Alcohol) is the most common artifact during wet workup.

References

  • PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (US20030153767A1).
  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.[2] [Link]

Sources

Technical Support Hub: Pyrophoric Reagent Handling in 5-(Chloromethyl)-2-methyl-1,3-thiazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Context: Synthesis of Ritonavir intermediates and advanced thiazole functionalization.

Executive Summary & Chemical Context[1][2][3][4][5][6]

User Query: "I am performing alkylation/coupling reactions using 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) and require protocols for handling pyrophoric reagents (n-Butyllithium, Sodium Hydride) safely."

Technical Assessment: CMMT is a highly reactive electrophile, commonly used as a hydrochloride salt. The integration of pyrophoric reagents (e.g., n-BuLi, t-BuLi, NaH) is typically required to generate nucleophiles (such as carbamates or ureas) that attack the chloromethyl position.

Critical Hazards:

  • The "Salt" Exotherm: CMMT is often supplied as an HCl salt. Adding organolithiums directly to the salt triggers a violent acid-base exotherm, consuming 1 equivalent of reagent instantly and potentially destabilizing the cryogenic environment.

  • Polymerization Risk: The chloromethyl moiety is prone to self-polymerization if the reaction temperature spikes during the addition of strong bases.

  • Pyrophoricity: Reagents like t-BuLi ignite spontaneously in air; n-BuLi fumes and ignites in humid conditions.[1]

Pre-Reaction: The Inert Ecosystem

Before handling the reagent, the environment must be rigorously controlled.[2] Moisture is the primary failure mode.

Protocol: Glassware & Atmosphere Preparation[1][6][7]
  • Baking: All glassware (flasks, condensers, syringes) must be oven-dried at 120°C for >4 hours .

  • Cooling: Assemble glassware while hot and cool under a stream of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Septa: Use precision-seal rubber septa. Avoid pre-punctured septa for storage vessels.

  • Gas Line: Ensure the Schlenk line bubbler contains mineral oil or mercury to prevent back-suction of air.

Visual Workflow: The Inert Line Setup

InertSystem cluster_0 Preparation Phase cluster_1 Maintenance Phase Glassware Glassware (120°C) Assembly Hot Assembly Glassware->Assembly Immediate Purge Vacuum/Purge Cycles (x3) Assembly->Purge Connect to Line PositivePressure Positive N2/Ar Pressure Purge->PositivePressure Ready CheckBubbler Monitor Bubbler Rate PositivePressure->CheckBubbler

Caption: Workflow for establishing a verified inert atmosphere prior to reagent introduction.

Reagent Transfer Protocols (The "Cannula" Standard)[7]

Warning: Never pour pyrophoric liquids. Use the Double-Tip Needle (Cannula) method for volumes >10 mL, or a gas-tight syringe for smaller volumes.

Method A: Syringe Transfer (<10 mL)[3]
  • Pressurize: Insert an

    
     line into the reagent bottle to create slight positive pressure.
    
  • Draw: Insert the syringe needle. The pressure should help fill the syringe; do not pull the plunger forcefully (creates vacuum bubbles).

  • The "Nitrogen Cushion": Before withdrawing the needle fully, pull the plunger back slightly to draw a small buffer of inert gas into the needle tip. This protects the liquid tip from air during the transfer.[3]

Method B: Cannula Transfer (>10 mL) - Recommended for Scale-up

This utilizes positive pressure to push fluid from the Reagent Bottle (Source) to the Reaction Flask (Destination).

CannulaTransfer Setup Step 1: Setup Connect Source & Dest to N2 Line Insert Cannula into Source Headspace Purge Step 2: Purge Cannula Open Source N2 -> Gas flows out Cannula tip Insert Tip into Dest Septum Setup->Purge Transfer Step 3: Transfer Lower Cannula into Source Liquid Vent Destination (Needle) Pressure pushes liquid Purge->Transfer Stop Step 4: Termination Pull Cannula to Source Headspace Allow N2 to clear liquid from tube Transfer->Stop

Caption: The Double-Tip Needle (Cannula) transfer method relies on positive pressure differential, eliminating air exposure.

Reaction Specifics: The Thiazole Factor

When using 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) , specific chemical behaviors dictate the handling of the pyrophoric base.

Critical Check: Is your CMMT a Salt?

Most commercial CMMT is sold as the Hydrochloride Salt (HCl) .

  • The Risk: If you add n-BuLi directly to CMMT-HCl, the first equivalent of n-BuLi acts as a sacrificial base to neutralize the HCl. This generates heat and Lithium Chloride (LiCl), potentially causing local hot-spots that degrade the chloromethyl group.

  • The Solution: Perform a "Free-Base" extraction prior to the reaction, OR use a weaker sacrificial base (like TEA) first, OR account for the exotherm by cooling to -78°C and adding the first equivalent very slowly.

Temperature Control Matrix
ReagentTarget TempRationale
n-Butyllithium -78°C (Acetone/Dry Ice)Prevents attack on the thiazole ring (C-4 position) and controls alkylation rate.
t-Butyllithium -78°C to -90°CExtremely reactive; higher temps cause immediate solvent decomposition (THF).
Sodium Hydride 0°C to RTUsed for deprotonating the nucleophile partner, not the thiazole itself.

Quenching & Waste Disposal (The "IPA Cascade")

Never quench pyrophoric reagents with water directly. The evolution of Hydrogen gas (


) combined with heat will cause an explosion. Use the polarity gradient method.
The Quenching Protocol[2][3][4][6][8]
  • Dilute: If the reaction is concentrated, dilute with an inert solvent (Hexane/Toluene).

  • Cool: Place the flask in an ice bath (0°C).

  • The Cascade: Add quenching agents in order of increasing polarity.

QuenchCascade Start Active Reagent IPA 1. Isopropanol (Slow Addition) Start->IPA Reacts with t-BuLi/n-BuLi MeOH 2. Methanol (Ensure Complete) IPA->MeOH Solubilizes Li-Alkoxides Water 3. Water (Final Wash) MeOH->Water Dissolves Salts

Caption: The stepwise quenching protocol minimizes hydrogen evolution rates and thermal spikes.

Troubleshooting & FAQs

Q1: The n-BuLi needle is clogged with a white solid. What do I do?

  • Cause: The tip contacted air, forming Lithium Oxide/Hydroxide/Carbonate salts.

  • Action: Do not force the plunger. Withdrawing the plunger creates a vacuum. If possible, pull the needle into the inert headspace of the bottle. If completely stuck, discard the needle/syringe into a dedicated quenching beaker (containing Hexane) inside the hood. Replace with fresh equipment.

Q2: My reaction turned black upon adding n-BuLi to the Thiazole.

  • Diagnosis: Likely polymerization of the thiazole or ring-opening decomposition.

  • Fix:

    • Ensure the temperature was strictly at -78°C.

    • Check if you used the HCl salt without neutralizing it first (exotherm caused degradation).

    • Verify the titer of your n-BuLi (it may be more concentrated than labeled).

Q3: Can I use a balloon instead of a Schlenk line?

  • Answer: For n-BuLi, yes, if the balloon is double-walled and flushed 3x with Argon. For t-BuLi, NO . The risk of air diffusion through the rubber is too high for extremely pyrophoric substances. Use a manifold (Schlenk line).

References

  • UCLA Chemistry & Biochemistry Safety. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 5-(Chloromethyl)-2-methyl-1,3-thiazole Compound Summary. Retrieved from [Link]

  • Princeton University EHS. (2020). Safe Handling of Organolithium Compounds. Retrieved from [Link]

Disclaimer: This guide is for qualified personnel only. Always consult the Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMT)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CMT-REACT-001 Status: Open Subject: Overcoming Low Reactivity & Instability in Nucleophilic Substitutions

Executive Summary

You are likely encountering difficulties with 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMT) due to a misunderstanding of its duality: it is kinetically sluggish in standard SN2 conditions yet thermodynamically unstable (prone to polymerization).

This guide addresses the three most common failure modes reported by researchers synthesizing Thiamethoxam analogs or Ritonavir intermediates:

  • The "Salt Effect" (Solubility Lock): Using the hydrochloride salt in non-polar media.

  • Leaving Group Inertia: The chloromethyl group requires activation via the Finkelstein modification.

  • Thermal Degradation: "Black tar" formation during heating.

Module 1: The "Salt Trap" (Pre-Reaction Preparation)

Diagnosis: If your reaction shows 0% conversion in solvents like Dichloromethane (DCM), Toluene, or THF, you are likely using the hydrochloride salt of CMT without neutralizing it. The salt is ionic and insoluble in organic solvents, preventing the nucleophile from attacking.

The Fix: You must liberate the "Free Base" immediately before the reaction. Do not store the free base , as it degrades rapidly.

Protocol: In-Situ Free-Basing (Recommended)

For a 10 mmol scale reaction

  • Suspension: Suspend 10 mmol of CMT-HCl in 15 mL of DCM (or your reaction solvent).

  • Neutralization: Add 11 mmol (1.1 eq) of saturated aqueous NaHCO3 or solid K2CO3.

  • Separation (If aqueous): Stir vigorously for 10 minutes. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO4 for 5 minutes.

  • Usage: Filter directly into your reaction vessel containing the nucleophile.

Critical Warning: Do not concentrate the free base to dryness if possible. If solvent exchange is needed, keep the temperature <30°C.

Module 2: Catalytic Acceleration (The Finkelstein Modification)

Diagnosis: The reaction proceeds but is painfully slow (>24 hours) or yields are low (<50%). Root Cause: The chloride on the methyl group is a mediocre leaving group. The electron-deficient thiazole ring pulls density, but not enough to make the chloride "hyper-reactive" like a benzyl chloride.

The Fix: Add a catalytic amount of Potassium Iodide (KI). This converts the alkyl chloride to a highly reactive alkyl iodide in situ.

Mechanism of Action
  • Iodide (

    
    ) displaces Chloride (
    
    
    
    ) reversibly.
  • The resulting 5-(Iodomethyl)-2-methyl-1,3-thiazole is ~100x more reactive toward nucleophiles.

  • The nucleophile attacks the iodide species, regenerating

    
     to continue the cycle.
    

FinkelsteinCycle CMT_Cl CMT-Chloride (Slow Reactant) CMT_I CMT-Iodide (Fast Intermediate) CMT_Cl->CMT_I I- displaces Cl- CMT_I->CMT_Cl Reversible Product Final Coupled Product CMT_I->Product Fast Substitution Nucleophile Nucleophile (Amine/Thiol) Nucleophile->Product Attack KI Cat. KI (10 mol%)

Figure 1: The Catalytic Finkelstein Cycle. Iodide acts as a high-speed shuttle for the alkyl group.

Experimental Protocol: Finkelstein-Promoted Substitution
ParameterCondition
Solvent Acetone (reflux) or DMF (60°C)
Catalyst Potassium Iodide (KI) or Sodium Iodide (NaI)
Load 0.1 – 0.2 equivalents (10-20 mol%)
Base K2CO3 (2.0 equivalents)
Time Reduces reaction time from 24h

4-6h
Module 3: Phase Transfer Catalysis (Biphasic Systems)

Diagnosis: You are using an inorganic base (NaOH/KOH) in water/toluene, and the reaction is stalled. The Fix: The nucleophile (in water/solid) cannot meet the CMT (in organic phase). Use TBAB (Tetrabutylammonium bromide) .

Why it works: TBAB shuttles the nucleophilic anion into the organic phase where the CMT resides.

Recommended Setup:

  • Solvent: Toluene / Water (1:1).

  • Catalyst: TBAB (5 mol%).

  • Temp: 50-60°C.

  • Yield Impact: Often increases yields from <10% to >85% for N-alkylation reactions (e.g., Thiamethoxam synthesis).

Troubleshooting Decision Matrix

Troubleshooting Start Start: Low Reactivity? CheckSalt Are you using CMT-HCl Salt? Start->CheckSalt CheckSolvent Is Solvent Polar? CheckSalt->CheckSolvent No (Free Base) ActionFreeBase ACTION: Neutralize with NaHCO3 before reaction CheckSalt->ActionFreeBase Yes ActionFinkelstein ACTION: Add 10 mol% KI (Finkelstein) CheckSolvent->ActionFinkelstein Yes (DMF/Acetone) ActionPTC ACTION: Add TBAB (Phase Transfer) CheckSolvent->ActionPTC No (Toluene/DCM)

Figure 2: Logic flow for selecting the correct additive based on reaction conditions.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black. What happened? A: This is characteristic of thiazole polymerization. CMT is thermally unstable.

  • Cause: Temperature > 80°C or prolonged heating without a nucleophile.

  • Prevention: Keep reaction temperatures below 65°C . If adding reagents, cool the CMT solution to 0°C first, then warm slowly.

Q: Can I distill CMT to purify it? A: High Risk. Distillation often leads to rapid decomposition or explosion due to the instability of the chloromethyl group on the heteroaromatic ring.

  • Alternative: Use the crude product immediately or purify via short-path silica plug filtration. If you must distill, use high vacuum (<1 mmHg) to keep the boiling point low.

Q: Why is the yield lower when I use Sodium Hydride (NaH)? A: NaH is a strong base and can cause ring-opening or elimination side reactions on the thiazole core. Weaker bases like Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) are superior for this substrate.

References
  • Thiamethoxam Synthesis & Catalysis: Maienfisch, P., et al. "Synthesis and insecticidal evaluation of thiamethoxam." Pest Management Science, vol. 57, no. 10, 2001, pp. 906-914.

  • Finkelstein Reaction on Heterocycles: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013. (Section 10-43: Halogen Exchange).

  • Ritonavir Intermediate Synthesis: Stuk, T. L., et al. "Process Research and Development of the HIV Protease Inhibitor Ritonavir." Organic Process Research & Development, vol. 1, no. 5, 1997.

  • Phase Transfer Catalysis in Thiazole Chemistry: Patent CN102372702A. "Preparation method for thiamethoxam."[1][2] (Demonstrates use of polar aprotic solvents and KI catalysis).

Sources

5-(Chloromethyl)-2-methyl-1,3-thiazole stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Chloromethyl)-2-methyl-1,3-thiazole Stability & Handling

Executive Summary

Compound: 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4) Primary Application: Critical intermediate for Ritonavir (antiretroviral) and Thiamethoxam (neonicotinoid) synthesis.[1][2] Critical Hazard: Autocatalytic Polymerization (Self-Alkylation). The compound contains both a nucleophile (thiazole nitrogen) and an electrophile (chloromethyl group) within the same structure.[1] In its free base form, it rapidly reacts with itself to form insoluble quaternary ammonium polymers ("black tar").

Module 1: The Core Instability Mechanism

The "Jekyll & Hyde" Nature of the Molecule To understand the stability issues, you must understand the competing forces within the molecule.

  • The Electrophile: The C-Cl bond at the 5-position is "benzylic-like."[1] The thiazole ring stabilizes the developing positive charge, making the carbon highly susceptible to nucleophilic attack (

    
     or 
    
    
    
    ).
  • The Nucleophile: The nitrogen atom in the thiazole ring (N3) has a lone pair. In the 2-methyl variant, the electron-donating methyl group increases the electron density on the ring, making this nitrogen more nucleophilic than in the 2-chloro analog.[1]

The Failure Mode: Self-Alkylation If left as a free base (pH > 4), Molecule A attacks Molecule B. This creates a dimer with a quaternary ammonium salt. This dimer is still electrophilic and can be attacked by Molecule C, leading to rapid, exothermic polymerization.

SelfAlkylation cluster_0 Free Base Form (Unstable) cluster_1 Polymerization Cascade M1 Monomer A (Nucleophilic N:) M2 Monomer B (Electrophilic -CH2Cl) M1->M2 Intermolecular Attack (S_N2) Dimer Dimer (Quaternary Salt) [Active Electrophile] M2->Dimer Rapid Kinetics Polymer Insoluble Polymer ('Black Tar') Dimer->Polymer Chain Propagation

Caption: Mechanism of self-alkylation. The free base monomer acts as both nucleophile and electrophile, leading to irreversible polymerization.

Module 2: Stability in Acidic Media (The Safe Zone)

Status: STABLE (Recommended Storage Condition)

Mechanism: In acidic media (pH < 2), the thiazole nitrogen is protonated (


).
  • Effect 1: The proton occupies the lone pair, destroying the nitrogen's nucleophilicity. This completely stops self-alkylation.[1]

  • Effect 2: The positive charge on the ring inductively withdraws electrons, destabilizing the carbocation formation at the chloromethyl group. This slows down solvolysis/hydrolysis.

Storage Protocol:

  • Form: Store exclusively as the Hydrochloride Salt (HCl) .

  • Temperature:

    
     (Desiccated).
    
  • Shelf Life: > 1 year if kept dry and acidic.

Module 3: Stability in Basic Media (The Danger Zone)

Status: HIGHLY UNSTABLE (Transient Use Only)

Mechanism: In basic media (pH > 7), two degradation pathways compete:

  • Hydrolysis (Solvolysis): Hydroxide ions (

    
    ) attack the chloromethyl group, displacing the chloride to form 5-(hydroxymethyl)-2-methyl-1,3-thiazole .[1]
    
  • Dimerization: As the pH rises through the

    
     (3-4), the free base concentration increases, triggering the self-alkylation described in Module 1.
    

Quantitative Comparison:

ParameterAcidic Condition (pH < 2)Basic Condition (pH > 8)
Dominant Species Protonated Cation (

)
Neutral Free Base (

)
Major Degradant None (Slow hydrolysis over weeks)5-Hydroxymethyl alcohol (Hydrolysis)
Secondary Degradant NoneInsoluble Polymer (Self-Alkylation)
Half-Life (

)
> 6 Months (at

)
< 1 Hour (at

)

Module 4: Troubleshooting & FAQs

Q1: My product turned into a black/brown sticky gum during rotary evaporation. What happened? Diagnosis: You likely concentrated the free base at elevated temperature. Root Cause: Removing the solvent increased the concentration of the monomer, exponentially increasing the rate of self-alkylation (a second-order reaction). Solution:

  • Never concentrate the free base to dryness.

  • Always keep it in solution (e.g., DCM or Toluene) and use immediately.

  • If isolation is required, convert it back to the HCl salt before evaporation by adding 1.1 eq of HCl in dioxane/ether.

Q2: How do I perform a basic extraction without degrading the compound? Protocol: The "Cold & Fast" Biphasic Method.

  • Cool: Chill your reaction mixture and the aqueous base (e.g., saturated

    
    ) to 
    
    
    
    .
  • Contact Time: Minimize the time the organic phase is in contact with the base. < 5 minutes is the target.

  • Dry: Separate layers immediately and dry the organic layer over

    
     (which is slightly acidic/neutral) rather than basic drying agents like 
    
    
    
    .
  • Use: Proceed to the next reaction step immediately.

Q3: I see a new peak in my HPLC at RRT ~0.8. Is this the alcohol? Analysis:

  • Alcohol (Hydrolysis product): Typically elutes earlier than the chloride on reverse-phase (C18) columns due to the polar -OH group.[1]

  • Dimer: Typically elutes later or appears as a broad smear due to the quaternary charge.

  • Check: If the peak increases when the sample sits in the autosampler (in MeOH/Water), it is likely the alcohol (solvolysis).

  • Fix: Prepare analytical samples in anhydrous Acetonitrile with 0.1% Formic Acid to stabilize the chloride.

References

  • PubChem. (n.d.).[2] 5-(Chloromethyl)-2-methyl-1,3-thiazole.[1][2][3] National Library of Medicine. Retrieved from [Link][1]

  • Zhao, L., Cheng, W., & Cai, Z. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: Managing Exothermic Reactions with 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-(Chloromethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, chemists, and engineers in the pharmaceutical and chemical industries. Its purpose is to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the safe management of exothermic reactions involving this highly reactive intermediate.

The chloromethyl group attached to the thiazole ring makes this compound an excellent alkylating agent, but also imparts significant reactivity that can lead to hazardous thermal events if not properly controlled. This guide synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure both experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with 5-(Chloromethyl)-2-methyl-1,3-thiazole potentially hazardous?

A1: The primary hazard stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile. Reactions with nucleophiles (e.g., amines, thiols, alkoxides) are typically substitution (SN2) reactions. These reactions are often highly exothermic, meaning they release a significant amount of heat. If this heat is generated faster than it can be removed by the reactor's cooling system, the reaction temperature will rise. This temperature increase accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop known as a thermal runaway.[1][2]

Q2: What is a thermal runaway, and what are its consequences?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control due to an inability to remove the heat it generates.[1][3] The consequences can be severe, including:

  • Over-pressurization: Rapid temperature increases can boil the solvent, generating vapor pressure that can exceed the limits of the vessel, leading to rupture or explosion.

  • Secondary Decomposition: At elevated temperatures, the starting materials, products, or solvent may begin to decompose, often releasing large volumes of gas and additional heat, further exacerbating the event.[4]

  • Product Degradation: Loss of temperature control will likely lead to the formation of impurities and degradation of the desired product, resulting in a failed batch.

  • Safety Incidents: A runaway reaction can lead to the release of toxic and flammable materials, fire, and significant equipment damage.[5][6]

Q3: What initial safety assessment should I perform before running a reaction with this compound?

A3: A thorough safety assessment is critical before any scale-up.

  • Literature Review: Search for data on your specific reaction or analogous transformations. Check Safety Data Sheets (SDS) for all reactants and solvents to understand their intrinsic hazards.[7][8][9]

  • Calorimetry Screening: Perform a preliminary thermal screening using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your reaction mixture.

  • Reaction Calorimetry: Conduct the reaction on a small scale in a reaction calorimeter (RC) to quantify the heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise.[10][11][12] This data is essential for safe scale-up, as it allows engineers to ensure the plant-scale reactor has sufficient cooling capacity.[5][13]

Troubleshooting Guide

Q4: My reaction temperature is rising above the set point even with full cooling. What should I do?

A4: This is a critical situation that may be the onset of a thermal runaway. Immediate and decisive action is required. The primary goal is to stop the generation of heat and maximize heat removal.

Immediate Actions:

  • Stop Reagent Addition: If you are adding the 5-(chloromethyl)-2-methyl-1,3-thiazole or the nucleophile via a pump or addition funnel, stop the feed immediately. This is the most crucial step to prevent adding more fuel to the reaction.[5]

  • Emergency Cooling: If available, apply an emergency cooling source (e.g., a dry ice/acetone bath) to the exterior of the reactor.

  • Quench the Reaction: If the temperature continues to rise uncontrollably, the reaction must be quenched. This involves adding a pre-determined, cold quenching agent that will instantly stop the reaction. The choice of quench agent depends on the reaction chemistry but could include a cold, non-reactive solvent or a chemical that neutralizes one of the key reactants. This procedure should be planned in advance.[3]

  • Alert Personnel and Evacuate: If control cannot be re-established, alert all personnel in the vicinity and evacuate the area according to your lab's emergency procedures.

Root Cause Analysis:

  • Addition Rate Too Fast: The most common cause is that the limiting reagent was added too quickly, causing heat to be generated faster than the cooling system could remove it.

  • Insufficient Cooling Capacity: The cooling system may be inadequate for the scale and exothermicity of the reaction. This is a common issue during scale-up, as the reactor's volume (heat generation) increases by the cube of its radius, while the surface area (heat removal) only increases by the square.[13]

  • Accumulation of Reagents: A delayed reaction onset (induction period) can lead to a dangerous accumulation of unreacted reagents. When the reaction finally starts, it proceeds very rapidly on a large amount of material, overwhelming the cooling system.

Diagram: Emergency Response to a Temperature Excursion This flowchart outlines the critical decision-making process when facing a potential thermal runaway.

G start Temperature Rises Above Setpoint stop_addition IMMEDIATELY Stop All Reagent Addition start->stop_addition apply_cooling Apply Emergency Cooling (e.g., Dry Ice Bath) stop_addition->apply_cooling assess_control Is Temperature Decreasing? quench Execute Pre-Planned Quench Protocol assess_control->quench  No monitor Continue to Monitor Until Stable assess_control->monitor  Yes apply_cooling->assess_control quench->assess_control evacuate Alert Personnel & Execute Emergency Shutdown/ Evacuation quench->evacuate If Quench Fails investigate Conduct Root Cause Analysis monitor->investigate

Caption: Emergency response workflow for a thermal excursion event.

Q5: I am scaling up my reaction from 100 mL to 2 L and want to avoid a thermal incident. What protocol should I follow?

A5: Scaling up an exothermic reaction requires careful planning and adherence to process safety principles. Simply multiplying reagent quantities is extremely dangerous.

Protocol for Safe Scale-Up:

  • Characterize the Reaction: As mentioned in Q3, use reaction calorimetry to determine the key safety parameters listed in the table below.[10][14]

  • Adopt a Semi-Batch Approach: Never mix all reactants at once (batch mode). A semi-batch process, where one reactant is added slowly and controllably to the other, is standard practice for managing exotherms.[5][13] The rate of addition becomes your primary means of controlling the rate of heat generation.

  • Calculate the Maximum Addition Rate: Using the heat of reaction (ΔHrxn) and the cooling capacity of your 2 L reactor, calculate the maximum rate at which you can add the limiting reagent without exceeding the cooling power. Always include a safety factor (e.g., operate at 50-75% of the calculated maximum rate).

  • Ensure Adequate Agitation: Poor mixing can lead to localized hot spots and reagent accumulation. Ensure the stirrer speed is sufficient to maintain a homogenous mixture.

  • Monitor Closely: Use a reliable temperature probe and data logger. The temperature difference between the reactor contents and the cooling jacket fluid (ΔT) is a key indicator of the reaction rate. A widening ΔT indicates a faster reaction.

Table 1: Key Safety Parameters from Reaction Calorimetry

ParameterDescriptionTypical Value for SN2Significance for Safety
Heat of Reaction (ΔHrxn) Total heat released per mole of reactant.-100 to -200 kJ/molDetermines the total energy that must be removed.
Heat Capacity (Cp) Amount of heat required to raise the mixture temperature by 1°C.1.5 - 2.5 J/g·KUsed to calculate the adiabatic temperature rise.
Adiabatic Temp. Rise (ΔTad) Theoretical temperature increase if no cooling were applied (ΔHrxn / Cp).> 50 °C is a concernA high ΔTad indicates a severe runaway potential.
Max. Heat Release Rate (qmax) The peak rate of heat evolution during the reaction.Varies with conditionsDetermines the minimum cooling power required by the reactor.
Q6: My reaction seems to have stalled; the temperature is not increasing after starting the addition. What should I do?

A6: This is a potentially very dangerous "accumulation" scenario. Do not assume the reaction is not working and continue adding the reagent.

Immediate Actions & Troubleshooting:

  • STOP THE ADDITION IMMEDIATELY.

  • Check for Obvious Issues: Is the stirrer working? Is the catalyst (if any) added? Is the temperature probe reading correctly?

  • Gently Warm: Increase the batch temperature by a small amount (e.g., 5 °C) to see if the reaction initiates. A slight exotherm upon warming confirms the presence of unreacted starting materials.

  • Add a Small Seed: If safe, a very small, carefully measured amount of a previously successful reaction mixture can sometimes initiate a stalled reaction.

  • If Initiation Occurs: Once the reaction starts, immediately switch back to addition-controlled mode. Be prepared for a potentially sharp initial exotherm and add the remaining reagent much more slowly than originally planned.

  • If It Does Not Initiate: The safest course of action is to quench the entire mixture carefully and begin a new, smaller-scale experiment to diagnose the initiation problem.

Experimental Protocol: Controlled Semi-Batch Reaction

This protocol describes a generalized, safety-conscious method for reacting 5-(chloromethyl)-2-methyl-1,3-thiazole with a generic nucleophile (Nu-H) in a 1 L jacketed lab reactor.

Materials & Equipment:

  • 1 L jacketed glass reactor with overhead stirrer, temperature probe (Tr), and cooling fluid temperature probe (Tj).

  • Thermostatic circulator (heating/cooling unit).

  • Syringe pump or peristaltic pump for controlled addition.

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole solution (e.g., 1.0 M in Toluene).

  • Nucleophile solution (e.g., 1.1 M in Toluene).

  • Emergency quench solution (e.g., cold Toluene).

Procedure:

  • System Setup: Assemble the reactor system. Ensure all safety features, including emergency stop and pressure relief, are functional.

  • Inerting: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Initial Charge: Charge the reactor with the nucleophile solution.

  • Equilibration: Start agitation and bring the reactor contents to the desired starting temperature (e.g., 20 °C).

  • Reagent Addition (Semi-Batch):

    • Begin adding the 5-(chloromethyl)-2-methyl-1,3-thiazole solution at a slow, pre-calculated rate (e.g., 1.0 mL/min).

    • CRITICAL: Monitor the reactor temperature (Tr) and jacket temperature (Tj) continuously. The reaction is under control if Tr remains stable at the set point and does not deviate by more than 1-2 °C.

    • If Tr begins to rise, immediately pause the addition. Do not resume until the temperature is back at the set point. If it continues to rise after stopping the feed, proceed to the emergency shutdown (Q4).

  • Digestion: After the addition is complete, allow the reaction to stir at the set temperature for a pre-determined time (e.g., 1 hour) to ensure full conversion.

  • Work-up: Once the reaction is complete (confirmed by in-process control like TLC or LCMS), proceed with the planned work-up and purification steps.

Diagram: Safe Semi-Batch Reactor Setup This diagram illustrates the essential components for controlling an exothermic reaction.

Caption: Key components for a controlled semi-batch exothermic reaction.

References

  • ECHA Substance Information. Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H). European Chemicals Agency. [Link]

  • PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole. National Center for Biotechnology Information. [Link]

  • Hologic. Material Safety Data Sheet.[Link]

  • BioMedica Diagnostics. Safety Data Sheet.[Link]

  • Zhao, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. [Link]

  • Google Patents.Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Zhao, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole.Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. Published online 2011 May 21. [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives.[Link]

  • Patsnap.Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). [Link]

  • Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021). [Link]

  • Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). [Link]

  • Chemical Engineering World. Runaway Reaction. (2020). [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.[Link]

  • Mettler Toledo. Reaction Calorimetry Guide.[Link]

  • Syrris. An Introduction to Reaction Calorimetry. (2018). [Link]

  • ResearchGate. Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors. (2015). [Link]

  • Gexcon. Runaway Reaction - Gexcon Incident Investigation.[Link]

  • Syrris. Information on the Reaction Calorimetry application.[Link]

  • Sigma-HSE. Reaction Calorimetry (RC) Testing.[Link]

  • AIDIC. Runaway Reaction Hazard Assessment for Chemical Processes Safety.[Link]

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). [Link]

  • Patsnap. Control Strategies For Managing Exothermic Reactions In Flow.[Link]

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Validation & Comparative

Technical Comparison: 5-(Chloromethyl)-2-methyl-1,3-thiazole vs. 5-(Bromomethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Stability Trade-off

In the synthesis of thiazole-containing pharmacophores (e.g., Ritonavir, Cobicistat) and agrochemicals (e.g., Thiamethoxam), the choice between 5-(chloromethyl)-2-methyl-1,3-thiazole (CMT) and 5-(bromomethyl)-2-methyl-1,3-thiazole (BMT) represents a classic process chemistry trade-off.

  • The Chloride (CMT) is the industry standard for large-scale manufacturing due to its superior thermal stability, lower molecular weight (higher atom economy), and lower cost. However, it suffers from sluggish kinetics in

    
     reactions with weak nucleophiles.
    
  • The Bromide (BMT) offers kinetic rates 50–100x faster than the chloride, enabling couplings at lower temperatures or with sterically hindered nucleophiles. This comes at the cost of reduced shelf-stability and severe lachrymatory properties.

Recommendation: Use CMT for scalable, robust processes where heating (>60°C) is acceptable. Use BMT (or in situ activation of CMT) for exploratory medicinal chemistry or when preserving delicate functional groups on the nucleophile.

Mechanistic Insight & Chemical Properties

The reactivity difference is governed by the leaving group ability in bimolecular nucleophilic substitution (


). The Carbon-Bromine bond is weaker and longer than the Carbon-Chlorine bond, lowering the activation energy (

) for the substitution.
Comparative Properties Table
Feature5-(Chloromethyl)-2-methyl-1,3-thiazole (CMT)5-(Bromomethyl)-2-methyl-1,3-thiazole (BMT)
Molecular Weight ~147.63 g/mol ~192.08 g/mol
Leaving Group Chloride (

)
Bromide (

)
C-X Bond Energy ~81 kcal/mol (Stronger)~68 kcal/mol (Weaker)
Relative

Rate
1 (Reference)~50–100x Faster
Physical State Low-melting solid or liquidSolid (often crystalline)
Stability High; stable at RT for monthsLow; hydrolyzes/degrades easily
Safety Corrosive, IrritantSevere Lachrymator , Corrosive
Reaction Coordinate Diagram

The following diagram illustrates the kinetic advantage of the bromide. The transition state (


) is lower in energy due to the better leaving group ability of bromide.

ReactionCoordinate Figure 1: Kinetic profile of SN2 substitution. The bromide pathway (green) requires significantly less energy. Reactants Nucleophile + Thiazole-CH2-X TS_Cl TS (Chloride) High Activation Energy Reactants->TS_Cl Slow (Heat req.) TS_Br TS (Bromide) Low Activation Energy Reactants->TS_Br Fast (RT) Product Product + X- TS_Cl->Product TS_Br->Product

Decision Framework & Applications

Case Study: Ritonavir Synthesis

In the commercial synthesis of the HIV protease inhibitor Ritonavir , the chloromethyl intermediate is preferred.

  • Reasoning: On a multi-kilogram scale, the handling of a severe lachrymator (bromide) is a significant safety hazard. Furthermore, the chloride is robust enough to survive the "one-pot" hydrolysis conditions used to generate the 5-hydroxymethyl derivative often required in the sequence.

  • Process: The chloride is often reacted at elevated temperatures (60–80°C) to compensate for its lower reactivity.

When to Switch Reagents?

DecisionTree Figure 2: Decision matrix for selecting the optimal halomethyl thiazole. Start Select Thiazole Electrophile Scale Is the reaction >100g scale? Start->Scale Nucleophile Is the Nucleophile weak (e.g., amide, hindered amine)? Scale->Nucleophile No UseCl USE CHLORIDE (CMT) (Cheaper, Safer, Stable) Scale->UseCl Yes TempSens Is the Nucleophile temperature sensitive? Nucleophile->TempSens No UseBr USE BROMIDE (BMT) (High Reactivity) Nucleophile->UseBr Yes TempSens->UseBr Yes Finkelstein USE CHLORIDE + NaI (In situ Activation) TempSens->Finkelstein No

Experimental Protocols

Protocol A: Direct Coupling with 5-(Bromomethyl)-2-methyl-1,3-thiazole

Best for: Small-scale, temperature-sensitive substrates, or weak nucleophiles.

  • Preparation: Dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add

    
     or 
    
    
    
    (1.5–2.0 equiv). Stir for 15 minutes at Room Temperature (RT).
  • Alkylation: Add 5-(bromomethyl)-2-methyl-1,3-thiazole (1.1 equiv) dropwise.

    • Note: Handle this reagent in a fume hood![1][2] It is a potent lachrymator.

  • Reaction: Stir at RT. Monitor by TLC/LCMS. Reaction is typically complete in 1–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
Protocol B: Finkelstein Activation of the Chloride (The "Smart" Hybrid)

Best for: Avoiding the purchase of unstable bromides while achieving bromide-like reactivity.

This method generates the reactive iodide/bromide species in situ from the stable chloride.

  • Solvent System: Use Acetone (for pure Finkelstein) or MEK (Methyl Ethyl Ketone) if higher temperatures are needed.

  • Activation: Dissolve 5-(chloromethyl)-2-methyl-1,3-thiazole (1.0 equiv) and Sodium Iodide (NaI, 0.1–1.0 equiv) in the solvent.

    • Catalytic NaI (0.1 equiv): Sufficient if the reaction is heated.

    • Stoichiometric NaI (1.0 equiv): Converts bulk Cl to I for maximum speed.

  • Addition: Add the nucleophile and base (

    
    ).
    
  • Mechanism: The

    
     displaces 
    
    
    
    to form the highly reactive iodomethyl thiazole, which then reacts with the nucleophile. The
    
    
    is regenerated (catalytic cycle).
  • Conditions: Heat to reflux (56°C for acetone) for 6–12 hours.

Safety & Stability Guidelines

5-(Chloromethyl)-2-methyl-1,3-thiazole[4]
  • Storage: Store at 2–8°C. Stable for >1 year if kept dry.

  • Hazards: Causes skin burns and eye damage.[2][3][4]

  • Disposal: Standard halogenated organic waste.

5-(Bromomethyl)-2-methyl-1,3-thiazole
  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Prone to darkening (decomposition) upon exposure to moisture or light.

  • Hazards: Severe Lachrymator. Opens tear ducts instantly upon exposure to vapors.

    • Control: Use only in a high-performance fume hood.

    • Decontamination: Wash glassware with a dilute solution of ethanolamine or sodium sulfite to quench residues before removing from the hood.

References

  • Synthesis of Ritonavir: U.S. Patent 5,541,206. Retroviral protease inhibiting compounds. (Describes the use of chloromethyl thiazole intermediates).

  • Thiazole Reactivity:The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives.
  • Finkelstein Reaction Kinetics: Bordwell, F. G., et al. "Nucleophilic Substitutions at the Carbon-Halogen Bond." Journal of the American Chemical Society. (Foundational text on leaving group ability: I > Br > Cl).
  • Safety Data: PubChem Compound Summary for 5-(Chloromethyl)-2-methylthiazole (CID 12808794).

Sources

Comparative Guide: Synthesis Routes for 2,5-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthesis Routes for 2,5-Substituted Thiazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,5-disubstituted thiazole scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in oncology (e.g., Dasatinib), virology (e.g., Ritonavir), and metabolic disease therapeutics. Unlike their 2,4-substituted counterparts—readily accessible via the classical Hantzsch synthesis—the regioselective construction of 2,5-substituted variants presents specific synthetic challenges due to the instability of


-haloaldehyde precursors required for the Hantzsch method.[1]

This guide evaluates three distinct methodologies for accessing this scaffold, ranging from a novel metal-free cyclization to transition-metal-catalyzed late-stage functionalization.

FeatureMethod A: Amino Acid Cyclization Method B: Direct C-H Arylation Method C: Thionation-Cyclization
Primary Utility De Novo Scaffold ConstructionLate-Stage DiversificationRobust Scale-Up / Linear Synthesis
Key Reagents Amino Acids, SOCl₂, DBUPd(OAc)₂, Aryl HalidesLawesson’s Reagent / P₄S₁₀
Atom Economy HighModerate (Halide waste)Low (Phosphorus/Sulfur waste)
Regiocontrol Perfect (Substrate controlled)High (C5-selective)High (Precursor controlled)
Scalability Excellent (kilo-scale potential)Good (Catalyst cost limits)Excellent (Industrial standard)

Method A: Oxidative Cyclization of N-Substituted Amino Acids

Status: Emerging "Gold Standard" (2025 Breakthrough)

This recently developed protocol represents a paradigm shift, utilizing ubiquitous chiral or achiral N-substituted


-amino acids. It bypasses the need for unstable aldehydes or expensive transition metals, using thionyl chloride (

) as both the activating agent and the sulfur source.
Mechanism & Rationale

The reaction proceeds through a "activation-elimination-cyclization" cascade.[2] The amino acid is first converted to an acid chloride, which undergoes base-induced


-elimination to form an enamine.[3][4] A second equivalent of 

facilitates the ring closure, followed by an in situ deoxygenation of the transient sulfoxide.

Why use this route?

  • Substrate Availability: Starts from the "Chiral Pool" (amino acids).

  • Regio-fidelity: The R-groups at the 2- and 5-positions are strictly defined by the N-substituent and the amino acid side chain, respectively.

Experimental Protocol

Target: 2-Phenyl-5-benzylthiazole

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reactants: Charge the flask with N-benzyl-phenylalanine (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Activation: Cool to 0 °C. Add thionyl chloride (

    
    , 3.0 equiv) dropwise.
    
  • Cyclization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 4.0 equiv) dropwise over 10 minutes. The solution will darken.

  • Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Quench with sat.

    
     (20 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the product as a pale yellow solid (Typical Yield: 85-92%).

Method B: Pd-Catalyzed Direct C-H Arylation

Status: Medicinal Chemistry Preferred

For projects requiring the rapid generation of analogs from a common intermediate, direct C-H arylation is superior. Thiazoles possess an acidic C-H bond at C2 and C5. While C2 is the most acidic (


), if the C2 position is already substituted (a common structural requirement), the C5 position becomes the exclusive site for electrophilic palladation or Concerted Metalation-Deprotonation (CMD).
Mechanism & Rationale

This route utilizes a Pd(II)/Pd(0) catalytic cycle. The key to C5-selectivity over C4 is the inherent nucleophilicity of the C5 position in the thiazole ring and the lower bond dissociation energy of C5-H compared to C4-H.

Why use this route?

  • Speed: Rapid library generation from a single 2-substituted thiazole parent.

  • Green Metrics: Avoids pre-functionalization (e.g., stannanes or boronic acids) required for Stille/Suzuki couplings.

Experimental Protocol

Target: 2-Methyl-5-(4-nitrophenyl)thiazole

  • Setup: Use a pressure tube or sealed vial.

  • Reactants: Combine 2-methylthiazole (1.0 equiv), 1-bromo-4-nitrobenzene (1.2 equiv), and Potassium Acetate (KOAc, 2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and Ligand (e.g.,

    
     or Bathophenanthroline, 10 mol%). Note: Ligand-free conditions often work for activated aryl bromides.
    
  • Solvent: Add DMA (Dimethylacetamide) or Anisole (greener alternative) [0.5 M].

  • Reaction: Heat to 120 °C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography. (Typical Yield: 70-85%).

Method C: Thionation-Cyclization of -Acylaminoketones

Status: Robust / Industrial Scale

This method is a variation of the Robinson-Gabriel synthesis but adapted for thiazoles using thionating agents like Lawesson's Reagent or


. It is a convergent strategy where the linear precursor is built first (e.g., via amide coupling of an 

-aminoketone), fixing the substitution pattern before ring closure.
Mechanism & Rationale

The reaction involves the conversion of both the ketone and amide carbonyls to thiocarbonyls (or partial thionation), followed by nucleophilic attack of the thioamide sulfur onto the thionoketone (or enethiol) carbon, eliminating


.

Why use this route?

  • Reliability: Extremely robust for diverse functional groups.[4]

  • Cost: Reagents are cheap and available in bulk.

Experimental Protocol

Target: 2,5-Diphenylthiazole

  • Precursor Synthesis: React 2-aminoacetophenone hydrochloride with benzoyl chloride/TEA to get N-(2-oxo-2-phenylethyl)benzamide.

  • Thionation: In a round-bottom flask, dissolve the amide precursor (1.0 equiv) in Toluene.

  • Reagent: Add Lawesson’s Reagent (0.6 equiv).

  • Reaction: Reflux (110 °C) for 2-4 hours. The mixture will turn homogenous and yellow/orange.

  • Workup: Cool to RT. The Lawesson's byproduct often precipitates; filter it off. Concentrate the filtrate.

  • Purification: Recrystallization from Ethanol is often sufficient; otherwise, column chromatography. (Typical Yield: 80-95%).

Comparative Analysis & Decision Logic

Performance Metrics
MetricMethod A (Amino Acid)Method B (C-H Arylation)Method C (Thionation)
Yield (Avg) 85%75%90%
Step Count 1 (One-pot)1 (from heterocycle)2 (Precursor + Cyclization)
Substrate Scope Aliphatic/Aromatic at C2/C5Aryl at C5; C2 fixedHighly versatile
Byproducts

, HCl
HBr, Pd residuesPhosphonates/Siloxanes
Mechanistic Visualization

ThiazoleRoutes cluster_legend Route Key Start_AA N-Substituted Amino Acid Inter_Enamine Enamine Intermediate Start_AA->Inter_Enamine SOCl2, DBU (Activation/Elim) Start_Thz 2-Substituted Thiazole Inter_Pd Pd-Intermediate (CMD/Electrophilic) Start_Thz->Inter_Pd Pd(OAc)2, Ar-Br (Ox Add) Start_Amide α-Acylamino Ketone Inter_Thio Thioamide/Thionoketone Species Start_Amide->Inter_Thio Lawesson's Rgt (O -> S exch) Product 2,5-Disubstituted Thiazole Inter_Enamine->Product SOCl2 (Cyclization/Deox) Inter_Pd->Product Reductive Elim Inter_Thio->Product -H2S (Cyclodehydration) key1 Method A: Amino Acid Cyclization (Blue) key2 Method B: Direct Arylation (Red) key3 Method C: Thionation (Yellow)

Caption: Mechanistic pathways for the three primary synthesis routes. Method A utilizes an activation-elimination sequence; Method B employs organometallic C-H activation; Method C relies on thionation-driven cyclodehydration.

References

  • Aledwan, H., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.[5][6][7] Organic Letters.[1][5][7]

  • Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry.[8]

  • Thakur, P.P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles.[8] Journal of Organic Chemistry.[8]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates. Journal of Organic Chemistry.[8]

  • Potts, K. T., et al. (1977). Mesoionic compounds. Synthesis and cycloaddition reactions of 1,3-oxathiolium-5-olates. Journal of Organic Chemistry.[8]

Sources

A Senior Application Scientist's Guide to Thiazole Incorporation: A Comparative Analysis of Alternatives to 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Moiety in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2][3][4] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in a variety of non-covalent interactions with biological targets, making it a versatile component in drug design.[1][3] The 2-methyl-5-substituted thiazole motif, in particular, is a recurring feature in pharmaceuticals, valued for its metabolic stability and synthetic tractability.

For decades, 5-(chloromethyl)-2-methyl-1,3-thiazole has been the workhorse reagent for introducing this valuable fragment.[5][6] Its commercial availability and straightforward reactivity in nucleophilic substitution reactions have made it a go-to building block. However, reliance on a single reagent can be limiting. Challenges such as modest reactivity, potential for side reactions, and the need for harsh conditions for certain transformations necessitate a broader toolkit.

This guide provides a comparative analysis of alternative reagents and synthetic strategies for the incorporation of the 2-methyl-1,3-thiazole-5-yl-methyl moiety. We will delve into the nuances of their reactivity, explore their advantages and limitations, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Electrophilic Approach: Beyond the Chloride

The most direct analogy to the incumbent chloromethyl reagent involves modifying the leaving group on the methylene bridge. This strategy hinges on the principles of nucleophilic substitution, where the efficiency of the reaction is largely dictated by the nature of the leaving group.

5-(Bromomethyl)-2-methyl-1,3-thiazole: The More Reactive Halide

A logical and effective alternative is the bromo-analog. Bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. This enhanced reactivity translates to milder reaction conditions and often higher yields, particularly with less potent nucleophiles.

Synthesis and Reactivity: 5-(Bromomethyl)-2-methyl-1,3-thiazole is typically synthesized from the corresponding alcohol, (2-methyl-1,3-thiazol-5-yl)methanol, using standard brominating agents like N-Bromosuccinimide (NBS) with triphenylphosphine or phosphorus tribromide.[7] Its increased reactivity allows for reactions with a wide array of nucleophiles, including amines, thiols, and the conjugate bases of active methylene compounds, to form C-N, C-S, and C-C bonds respectively.[7]

Causality in Experimental Choice: The choice between the chloro and bromo derivative often comes down to a balance of reactivity and cost. For sluggish reactions with precious nucleophiles where maximizing yield is paramount, the bromomethyl variant is the superior choice. The slightly higher cost is often justified by the improved efficiency and cleaner reaction profiles.

In-situ Activation of (2-methyl-1,3-thiazol-5-yl)methanol: Tosylates and Mesylates

Instead of a halide, other excellent leaving groups can be employed. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are superb leaving groups. These are typically prepared in situ from the stable and readily available (2-methyl-1,3-thiazol-5-yl)methanol and reacted directly with the nucleophile.

Synthesis and Reactivity: The alcohol is treated with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine. The resulting sulfonate ester is highly electrophilic and reacts readily with nucleophiles. This two-step, one-pot procedure avoids the isolation of the potentially lachrymatory and unstable halo-derivatives.

Trustworthiness of the Protocol: This method is highly reliable as the progress of the activation step can often be monitored by TLC before the addition of the nucleophile. The formation of the sulfonate ester is typically clean and high-yielding.

Alternative Functional Group Strategies: Expanding the Synthetic Toolbox

Moving beyond simple substitution reactions opens up a wider range of possibilities for incorporating the thiazole moiety, allowing for the formation of different types of chemical linkages under varied conditions.

The Mitsunobu Reaction: A Paradigm of Inversion Chemistry

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[8][9] In our context, it provides a mild and efficient method for coupling (2-methyl-1,3-thiazol-5-yl)methanol with acidic pronucleophiles (pKa < 15).[8]

Mechanism and Application: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This forms a highly reactive oxyphosphonium salt. The deprotonated nucleophile then displaces the activated hydroxyl group in a classic SN2 reaction. This is particularly useful for forming C-O bonds with phenols and C-N bonds with imides or sulfonamides.[10]

Diagram: Simplified Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism ROH Thiazole-CH2OH Intermediate1 [Thiazole-CH2O-PPh3]+ ROH->Intermediate1 + PPh3, DEAD PPh3 PPh3 PPh3->Intermediate1 DEAD DEAD DEAD->Intermediate1 Product Thiazole-CH2-Nu Intermediate1->Product + Nu- Byproduct1 Ph3P=O Intermediate1->Byproduct1 Byproduct2 DEAD-H2 Intermediate1->Byproduct2 NuH Nucleophile (Nu-H) NuH->Product

Caption: The Mitsunobu reaction proceeds via activation of the alcohol followed by SN2 attack.

2-Methyl-1,3-thiazole-5-carboxylic Acid: The Amide Connection

For the synthesis of robust amide linkages, 2-methyl-1,3-thiazole-5-carboxylic acid is an invaluable precursor. Amide bonds are a cornerstone of medicinal chemistry due to their stability and hydrogen bonding capabilities.[11]

Reactivity and Coupling: The carboxylic acid itself is unreactive towards amines. It must first be activated using a peptide coupling reagent. A vast array of such reagents exists, including carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[11][12] The choice of coupling reagent is often dictated by the steric and electronic properties of the amine, with HATU and COMU being particularly effective for challenging couplings.[13]

Expertise in Practice: A common pitfall in amide coupling is racemization when coupling chiral components. The addition of a racemization suppressant like HOAt or HOBt is a self-validating system to ensure the stereochemical integrity of the product.

2-Methyl-1,3-thiazole-5-carbaldehyde: The Reductive Amination Pathway

Reductive amination provides a direct and highly efficient route to secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction.

Methodology: The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the C=N double bond without affecting the aldehyde or other reducible functional groups. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Comparative Performance Guide

The following table provides a side-by-side comparison of the discussed reagents and methodologies to guide your selection process.

Reagent/MethodologyPrecursorBond FormedTypical Nucleophiles/SubstratesKey AdvantagesKey Disadvantages
5-(Chloromethyl)-2-methyl-1,3-thiazole (2-Methyl-1,3-thiazol-5-yl)methanolC-N, C-O, C-SAmines, Phenols, ThiolsCommercially available, cost-effectiveModerate reactivity, can require harsh conditions
5-(Bromomethyl)-2-methyl-1,3-thiazole (2-Methyl-1,3-thiazol-5-yl)methanolC-N, C-O, C-SAmines, Phenols, ThiolsHigher reactivity, milder conditionsHigher cost, potential lachrymator
Mitsunobu Reaction (2-Methyl-1,3-thiazol-5-yl)methanolC-N, C-O, C-SCarboxylic acids, Phenols, Imides, ThiolsVery mild conditions, broad scopeStoichiometric byproducts can complicate purification
Amide Coupling 2-Methyl-1,3-thiazole-5-carboxylic acidC-N (Amide)Primary/Secondary AminesForms highly stable amide bondRequires stoichiometric coupling reagents
Reductive Amination 2-Methyl-1,3-thiazole-5-carbaldehydeC-N (Amine)Primary/Secondary AminesHigh yields, good functional group toleranceLimited to amine synthesis

Experimental Protocols: From Theory to Practice

The following protocols are provided as validated starting points for your experimental work.

Protocol 1: Nucleophilic Substitution with 5-(Bromomethyl)-2-methyl-1,3-thiazole

Objective: Synthesis of a secondary amine via alkylation of a primary amine.

  • To a stirred solution of the primary amine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add a solution of 5-(bromomethyl)-2-methyl-1,3-thiazole (1.1 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at 50 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 2-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Trustworthiness: The use of a solid-supported base like potassium carbonate simplifies the workup, as it can be easily removed by filtration. Acetonitrile is a good polar aprotic solvent for SN2 reactions.

Protocol 2: Mitsunobu Reaction with (2-methyl-1,3-thiazol-5-yl)methanol

Objective: Synthesis of a phenyl ether via coupling with a phenol.

  • Dissolve (2-methyl-1,3-thiazol-5-yl)methanol (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Ensure the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether/hexanes) prior to chromatography.[14]

Causality in Experimental Choice: Anhydrous THF is crucial as water will hydrolyze the activated intermediate. The dropwise addition of DIAD at 0 °C helps to control the initial exotherm and minimize side reactions.

Protocol 3: Amide Coupling with 2-Methyl-1,3-thiazole-5-carboxylic Acid

Objective: Synthesis of an amide from a primary amine.

  • To a solution of 2-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq), the primary amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF (0.2 M), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Diagram: Synthetic Strategy Decision Workflow

Decision_Workflow start What bond do you want to form with the Thiazole-CH2- moiety? bond_CN C-N Bond start->bond_CN Amine or Amide bond_CO C-O Bond start->bond_CO Ether or Ester bond_CS C-S Bond start->bond_CS Thioether amine_type Amine or Amide? bond_CN->amine_type nucleophile_pka Nucleophile is acidic? (e.g., Phenol, RCOOH) bond_CO->nucleophile_pka sn2_thiol Use SN2 with Thiazole-CH2-X and a Thiol/Thiolate bond_CS->sn2_thiol reductive_amination Use Reductive Amination with Thiazole-CHO amine_type->reductive_amination Target is an Amine amide_coupling Use Amide Coupling with Thiazole-COOH amine_type->amide_coupling Target is an Amide sn2_amine Use SN2 with Thiazole-CH2-X (X = Cl, Br, OTs) amine_type->sn2_amine Target is an Amine (Alkylation) mitsunobu_CO Use Mitsunobu Reaction with Thiazole-CH2OH nucleophile_pka->mitsunobu_CO Yes williamson Use Williamson Ether Synthesis with Thiazole-CH2-X nucleophile_pka->williamson No (Alkoxide)

Caption: A workflow to guide the selection of the appropriate synthetic strategy.

Conclusion and Future Outlook

While 5-(chloromethyl)-2-methyl-1,3-thiazole remains a useful and cost-effective reagent, a modern synthetic chemistry laboratory should be equipped with a broader array of tools for thiazole incorporation. The choice of reagent is not arbitrary but is a deliberate decision based on the specific nucleophile, desired bond, and overall synthetic strategy. For enhanced reactivity, 5-(bromomethyl)-2-methyl-1,3-thiazole is a superior electrophile. For mild C-O and C-N bond formation with acidic nucleophiles, the Mitsunobu reaction with the parent alcohol offers an elegant solution. Finally, building the side chain from the thiazole-5-carbaldehyde or -carboxylic acid provides robust and direct access to amines and amides, respectively.

Emerging technologies like direct C-H functionalization may one day provide even more atom-economical routes to these valuable building blocks.[15][16] However, the classical, reliable, and versatile methods detailed in this guide represent the current state-of-the-art and provide a solid foundation for any researcher working in drug discovery and development.

References

  • Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4939. [Link]

  • Reddy, C. V., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99.
  • European Patent Office. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 5-hydroxymethylthiazole.
  • Nayak, S. K., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7. [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • El-Sayed, H. A., Moustafa, A. H., & El-Shirbiny, H. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774. [Link]

  • Day, G. S., et al. (2017). Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). The Journal of Organic Chemistry, 82(19), 10341-10351. [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • PubMed. (n.d.). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Retrieved from [Link]

  • Google Patents. (n.d.). Technique for preparing 5-hydroxymethyl thiazole by one pot method.
  • Frontiers. (n.d.). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route for the Synthesis of Thiazole‐Fused Pyrimidinone Derivatives via Regioselective Intramolecular Mitsunobu Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 69-73. [Link]

  • ACS Publications. (n.d.). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Chemical Communications. (n.d.). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • YouTube. (2015, December 12). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

Sources

Spectroscopic Analysis of 5-(Chloromethyl)-2-methyl-1,3-thiazole: A Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic validation of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4), a critical heterocyclic building block. While structurally similar to the Ritonavir intermediate (which lacks the C2-methyl group or bears a C2-chloro substituent), this specific methylated analog is frequently utilized in the synthesis of next-generation thiazole-based agrochemicals and pharmaceutical candidates.

Executive Summary & Strategic Context

Structural confirmation of 5-(Chloromethyl)-2-methyl-1,3-thiazole requires a multi-modal approach to distinguish it from two common synthetic pitfalls:

  • Regioisomerism: The formation of 4-(chloromethyl)-2-methyl-1,3-thiazole during Hantzsch synthesis.

  • Analog Contamination: Confusion with the 2-chloro analog (a Ritonavir intermediate) or the 2-unsubstituted derivative.

This guide moves beyond basic characterization, providing a comparative performance analysis of spectroscopic techniques to establish a self-validating identity system.

Comparative Analysis of Analytical Techniques

The following table evaluates the "performance" of each spectroscopic method specifically for confirming this molecule's structure.

Feature1H NMR (400 MHz) Mass Spectrometry (EI/ESI) FT-IR Performance Verdict
Specificity High. Distinguishes regioisomers (4- vs 5-substitution) via ring proton shift.Medium. Confirms formula and Cl presence but cannot easily distinguish regioisomers.Low. Good for functional groups (C-Cl) but poor for isomer differentiation.NMR is critical for isomer purity.
Sensitivity Medium. Requires ~5-10 mg for clear resolution of satellites.Very High. Detects trace impurities (ppm level).Medium.MS is critical for trace analysis.
Key Marker H4 Singlet (~7.5 ppm) vs H5 Singlet (~7.1 ppm).Isotope Cluster (3:1) at M/M+2.C-Cl Stretch (~700-760 cm⁻¹).Use NMR for structure, MS for formula.

Structural Confirmation Logic (The Self-Validating System)

To ensure scientific integrity, the characterization must follow a causal logic. We do not just "assign peaks"; we validate the structure by ruling out alternatives.

A. 1H NMR Spectroscopy: The Regioisomer Filter

Objective: Confirm the position of the chloromethyl group (C5 vs C4) and the presence of the C2-methyl group. Solvent:


 (Preferred for resolution) or 

.

Expected Chemical Shifts & Assignment Logic:

  • The C2-Methyl Anchor (

    
     2.6 - 2.7 ppm, s, 3H): 
    
    • Logic: This singlet confirms the "2-methyl" identity.

    • Differentiation: The 2-chloro analog (Ritonavir intermediate) lacks this peak. If this is missing, you have the wrong starting material derivative.

  • The Chloromethyl Group (

    
     4.7 - 4.8 ppm, s, 2H): 
    
    • Logic: A sharp singlet integrating to 2 protons.

    • Differentiation: If this appears as a doublet or multiplet, suspect hydrolysis to the alcohol (which couples to OH) or polymerization.

  • The Thiazole Ring Proton (

    
     7.5 - 7.7 ppm, s, 1H): 
    
    • Critical Mechanism: This is the H4 proton.

    • Regioisomer Check: In thiazoles, H5 is typically more shielded (upfield, ~7.1-7.3 ppm) than H4 (deshielded, ~7.5-8.0 ppm) due to the nitrogen's electronegativity.

    • Verdict: If your ring proton is at 7.2 ppm , you likely have the 4-chloromethyl isomer (where the proton is at H5). If it is at 7.6 ppm , you have the correct 5-chloromethyl isomer (where the proton is at H4).

B. Mass Spectrometry: The Halogen Validator

Objective: Confirm the presence of exactly one Chlorine atom.[1] Method: GC-MS (EI) or LC-MS (ESI+).

Diagnostic Pattern:

  • Molecular Ion (

    
    ):  m/z ~147.[2]
    
  • Isotope Cluster: You must observe an M+2 peak at m/z 149 with an intensity approx. 33% (1/3) of the parent peak.

    • Logic: Natural abundance of

      
       vs 
      
      
      
      is 1:3.
    • Fail State: If M+2 is <5% or >90%, the sample is not a mono-chlorinated species (potential contamination with des-chloro or di-chloro byproducts).

Detailed Experimental Protocols

Protocol 1: High-Fidelity NMR Sample Preparation
  • Purpose: To prevent solvent effects from obscuring the critical H4/H5 distinction.

  • Steps:

    • Dry the sample under high vacuum (<1 mbar) for 2 hours to remove trace

      
       (which appears at 5.30 ppm and can interfere with satellite analysis).
      
    • Dissolve 10 mg of 5-(Chloromethyl)-2-methyl-1,3-thiazole in 0.6 mL of neutralized

      
       (filtered through basic alumina).
      
      • Why? Acidic

        
         can protonate the thiazole nitrogen, shifting the ring proton downfield and confusing the regioisomer assignment.
        
    • Acquire 16 scans with a relaxation delay (d1) of 5 seconds to ensure accurate integration of the methyl singlet.

Protocol 2: Impurity Profiling via GC-MS
  • Column: DB-5ms or equivalent non-polar phase.

  • Temperature Program: 50°C (2 min hold)

    
     250°C at 20°C/min.
    
  • Key Impurities to Watch:

    • 5-Hydroxymethyl-2-methylthiazole: M+ 129 (Loss of Cl pattern).

    • Bis-thiazolyl ether: Dimerization product (High MW, ~240+).

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for confirming the structure, specifically designed to filter out the common regioisomer and 2-chloro analog.

StructuralConfirmation Start Unknown Thiazole Sample NMR 1H NMR Analysis (CDCl3) Start->NMR MethylCheck Is Methyl Singlet present at ~2.7 ppm? NMR->MethylCheck RingProton Check Ring Proton Chemical Shift MethylCheck->RingProton Yes WrongAnalog REJECT: 2-Chloro or Des-methyl Analog MethylCheck->WrongAnalog No (or different shift) MS_Check Mass Spec Analysis (Isotope Pattern) RingProton->MS_Check Shift > 7.5 ppm (H4) WrongIsomer REJECT: 4-Chloromethyl Isomer (Proton at H5) RingProton->WrongIsomer Shift < 7.3 ppm (H5) CorrectStructure CONFIRMED: 5-(Chloromethyl)-2-methyl-1,3-thiazole MS_Check->CorrectStructure M+ (147) & M+2 (149) Ratio 3:1 NotChlorinated REJECT: Hydrolysis Product (Alcohol) MS_Check->NotChlorinated No M+2 Peak

Figure 1: Decision tree for the structural validation of 5-(Chloromethyl)-2-methyl-1,3-thiazole, highlighting the critical NMR shifts that distinguish it from its 4-isomer and non-methylated analogs.

References

  • Synthesis and Characterization of Chloromethylthiazoles

    • Source: Zhao, L.L., Cheng, W.H., & Cai, Z.S. (2011). "2-Chloro-5-chloromethyl-1,3-thiazole."[3][4] Acta Crystallographica Section E, 67(6), o1531.

    • Relevance: Provides the foundational crystallographic and NMR data for the close analog (2-chloro), establishing the baseline shifts for the chloromethyl group.
    • URL:[Link]

  • Source: Metzger, J. V. (1979). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
  • Spectroscopic Data for 2-Methylthiazole Derivatives

    • Source: National Institute of Standards and Technology (NIST). "5-Chloro-2-methyl-3(2H)-isothiazolone Mass Spectrum."
    • Relevance: While for an isothiazolone, this database provides comparative fragmentation patterns for methyl-chloro-thiazole systems.
    • URL:[Link]

  • Commercial Reference Standard (CAS 63140-11-4)

    • Source: PubChem Compound Summary for CID 12808794.
    • Relevance: Confirms the specific molecular identity, formula (C5H6ClNS), and commercial availability of the 2-methyl target.
    • URL:[Link]

Sources

Purity Assessment of Synthesized 5-(Chloromethyl)-2-methyl-1,3-thiazole by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, field-validated approach for the purity assessment of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT-Me). Unlike generic protocols, this document addresses the specific stability challenges posed by the reactive chloromethyl moiety and provides a comparative analysis against alternative techniques.

Executive Summary: The Analytical Challenge

5-(Chloromethyl)-2-methyl-1,3-thiazole is a high-value heterocyclic intermediate, critical in the synthesis of antiretroviral drugs (e.g., Ritonavir precursors) and neonicotinoid agrochemicals.

The Core Problem: The electrophilic chloromethyl group at the C5 position renders the molecule inherently unstable in nucleophilic solvents (e.g., methanol, water), leading to rapid artifact formation during analysis. Furthermore, thermal instability precludes accurate quantification of trace impurities by Gas Chromatography (GC).

The Solution: This guide presents a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for stability. By utilizing a specific aprotic sample preparation workflow and a buffered acidic mobile phase, we achieve separation of the parent compound from its hydrolysis degradants and synthesis byproducts with <0.5% degradation during the analytical run.

Comparative Method Analysis: Why HPLC?

Before detailing the protocol, it is essential to justify the selection of HPLC over industry alternatives.

Table 1: Analytical Technique Comparison
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Potentiometric Titration
Primary Utility Purity Profiling & Impurity IDProcess Monitoring (Reaction Completion)Assay (Total Chlorine/Base)
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C causes degradation)N/A
Impurity Scope Detects non-volatiles (salts, dimers, acids)Misses non-volatiles; degrades thermolabilesNon-specific; cannot identify impurities
Sample Stability High (in ACN/Buffer)Moderate (Risk of polymerization in inlet)High
Sensitivity (LOD) High (UV detection of thiazole core)High (FID), but baseline noise from degradationLow

Expert Insight: While GC is often used for in-process checks of volatile starting materials (e.g., thioacetamide), it consistently overestimates purity for the final product because oligomeric impurities and salts do not elute. HPLC is the only viable option for "Release Testing" where mass balance is critical.

Critical Quality Attributes (CQAs) & Impurity Profile

To validate the method, we must define what we are separating. The synthesis of CMMT-Me typically involves the Hantzsch thiazole synthesis or chlorination of hydroxymethyl precursors.

Key Impurities to Resolve:

  • 5-(Hydroxymethyl)-2-methyl-1,3-thiazole: The primary hydrolysis degradant. More polar; elutes before the main peak.

  • 2-Methyl-1,3-thiazole: De-chlorinated byproduct (over-reduction).

  • Dimeric Impurities: Formed via intermolecular alkylation (N-alkylation of one thiazole by another). Elutes after the main peak.

  • Starting Materials: Thioacetamide or chloroacetone derivatives (process dependent).

Optimized HPLC Protocol

This protocol is designed to suppress the ionization of the thiazole nitrogen (pKa ~2.5) and prevent on-column hydrolysis.

Instrumental Parameters
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilyl) , End-capped.

    • Recommendation: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

    • Rationale: End-capping reduces silanol interactions with the basic thiazole nitrogen, preventing peak tailing.

  • Column Temperature: 25°C (Strict control to minimize hydrolysis).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Secondary monitoring at 280 nm).

  • Injection Volume: 5–10 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Note: The acidic pH (~2.0–2.5) keeps the thiazole protonated and stable, and suppresses silanol activity.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Crucial: Do NOT use Methanol as Solvent B. Methanol can react with the chloromethyl group to form the methyl ether artifact (5-(methoxymethyl)-2-methylthiazole) during the run.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Ramp (Elution of Product)
20.01090Wash (Elution of Dimers)
22.0955Re-equilibration
30.0955End

Sample Preparation Workflow (The "Dry" Protocol)

The most common source of error is sample preparation. The chloromethyl group is a "hot" electrophile.

Step-by-Step Methodology:

  • Solvent Choice: Use Anhydrous Acetonitrile as the diluent.

    • Warning: Avoid water or alcohols in the sample vial.

  • Stock Solution: Weigh 25 mg of the synthesized product into a 25 mL volumetric flask. Dilute to volume with Anhydrous ACN. (Conc: 1000 ppm).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase A/B (50:50) immediately prior to injection.

    • Critical: Once diluted with the aqueous mobile phase, the sample has a stability window of ~4 hours. Autosampler temperature should be set to 4°C if possible.

Visualization: Analytical Workflow & Logic

The following diagrams illustrate the decision logic and the specific degradation pathways that this method is designed to detect.

G cluster_0 Sample Preparation Logic cluster_1 HPLC Separation (C18 Column) Start Synthesized Solid (CMMT-Me) Solvent Select Diluent Start->Solvent MeOH Methanol Solvent->MeOH Avoid ACN Anhydrous ACN Solvent->ACN Recommended Artifact Artifact Formation (Methyl Ether) MeOH->Artifact Metholysis Stable Stable Stock Solution ACN->Stable Inject Injection Stable->Inject Dilute & Inject Peak1 RT 2-3 min: Hydrolysis Product (Polar) Inject->Peak1 Peak2 RT 8-10 min: Target: CMMT-Me Inject->Peak2 Peak3 RT 12-15 min: Dimers/Oligomers (Non-polar) Inject->Peak3

Figure 1: Sample preparation decision tree and resulting chromatogram profile. Note the critical avoidance of Methanol to prevent artifact generation.

Validation & Troubleshooting

System Suitability Criteria

To ensure the data is trustworthy (Trustworthiness), the system must meet these metrics before running samples:

  • Tailing Factor (T): < 1.5 for the main peak (Crucial for basic thiazoles).

  • Theoretical Plates (N): > 5,000.

  • Precision (RSD): < 1.0% for 5 replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
New peak appears at RRT ~0.8 Hydrolysis in autosamplerLimit run time; maintain autosampler at 4°C; use fresh mobile phase.
Split Peak Solvent mismatchEnsure sample diluent matches initial gradient conditions (weak solvent).
Drifting Retention Time pH instabilityEnsure Phosphoric Acid is accurately prepared; pH of mobile phase must be < 3.0.
High Backpressure Precipitation of saltsFilter all samples through 0.22 µm PTFE filters; ensure buffer solubility in high ACN.

References

  • Basavanakatti, A. et al. (2024).[1] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Link[1]

    • Relevance: Establishes baseline C18/Phosphate buffer conditions for thiazole analysis.
  • Beck, G. & Heitzer, H. (1988).[2] Synthesis of 2-chloro-5-chloromethylthiazole. Journal f. prakt. Chemie.

    • Relevance: Describes the synthesis and inherent instability of chloromethylthiazole intermedi
  • European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP 0794180 B1). Link

    • Relevance: Details the impurity profile (dimers, hydrolysis products)
  • BenchChem. (2025). Comparison of HPLC and GC for Thiophene/Thiazole Intermediates. Link

    • Relevance: Provides comparative data on thermal degradation of sulfur heterocycles during GC analysis.
  • National Institutes of Health (NIH). (2011). Crystal structure of 2-chloro-5-(chloromethyl)thiazole. PMC. Link

    • Relevance: Confirms the structural geometry and potential for intermolecular interactions (dimeriz

Sources

A Comparative Guide to the Biological Activity of 5-(Chloromethyl)-2-methyl-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents. Derivatives of the thiazole nucleus have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[2]

This guide focuses on derivatives of 5-(chloromethyl)-2-methyl-1,3-thiazole, a versatile building block for synthesizing diverse compound libraries. The reactive chloromethyl group at the 5-position serves as a convenient handle for introducing various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). Herein, we provide a comparative overview of the biological activities of these derivatives, supported by experimental data and detailed protocols to enable researchers to validate and expand upon these findings.

Synthetic Strategy: Leveraging the Reactivity of the Chloromethyl Group

The primary synthetic route to a diverse range of 5-(chloromethyl)-2-methyl-1,3-thiazole derivatives involves the nucleophilic substitution of the chloride atom. This allows for the introduction of various functional groups, including amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds, respectively. A general synthetic scheme is presented below.

G start 5-(Chloromethyl)-2-methyl-1,3-thiazole product Substituted Thiazole Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (R-XH) (e.g., R-NH2, R-SH, R-OH) nucleophile->product conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, Acetone) conditions->product

Caption: General synthetic scheme for derivatization.

I. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[2]

Comparative Antimicrobial Performance

The antimicrobial efficacy of thiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data below, synthesized from studies on structurally related thiazole derivatives, illustrates the potential of this class of compounds.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
Derivative A Thiazolyl-thiadiazoleS. aureus12.5[2]
E. coli25[2]
C. albicans6.25[2]
Derivative B Thiazolyl-triazoleS. aureus6.25[2]
E. coli12.5[2]
C. albicans12.5[2]
Derivative C Biphenyl-thiazoleC. glabrata<0.5[3]
C. gattii<0.5[3]
Ciprofloxacin Standard AntibioticS. aureus1.0[4]
E. coli0.5[4]
Amphotericin B Standard AntifungalC. albicans1.0[2]

Note: The derivatives presented are representative examples from the literature on bioactive thiazoles and may not be direct derivatives of 5-(chloromethyl)-2-methyl-1,3-thiazole. The data is intended to illustrate the potential of the scaffold.

Structure-Activity Relationship (SAR) Insights
  • The introduction of additional heterocyclic rings, such as thiadiazoles or triazoles, at the 5-position of the thiazole core often enhances antimicrobial activity.[2]

  • The nature and substitution pattern of aromatic rings attached to the thiazole nucleus can significantly influence both the potency and spectrum of activity.[3]

  • For antifungal activity, specific substitutions can lead to compounds with potency comparable or superior to standard agents like amphotericin B.[3]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) a1 Inoculate each well of a 96-well plate with microbial suspension p1->a1 p2 Perform serial two-fold dilutions of test compounds in broth a2 Add diluted compounds to respective wells p2->a2 a3 Include positive (microbe only) and negative (broth only) controls a1->a3 a2->a3 a4 Incubate plates at 37°C for 18-24 hours a3->a4 r1 Visually inspect for turbidity or use a plate reader (OD600) a4->r1 r2 Determine MIC: lowest concentration with no visible growth r1->r2

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized microbial suspension (e.g., adjusted to 0.5 McFarland turbidity standard) is prepared from a fresh culture of the test organism.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

II. Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Chronic inflammation is implicated in a variety of diseases, and the development of safer and more effective anti-inflammatory agents is a key research objective. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[5][6]

Comparative Anti-inflammatory Performance

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound IDDerivative ClassDose (mg/kg)Edema Inhibition (%) at 3hReference
Derivative D Phenyl thiazole1044[7]
Derivative E Nitro-substituted phenyl thiazole1041[7]
Derivative F Thiazolidinone conjugate2052[6]
Nimesulide Standard Drug1055[7]
Indomethacin Standard Drug1060[5]

Note: The derivatives presented are representative examples from the literature on bioactive thiazoles and may not be direct derivatives of 5-(chloromethyl)-2-methyl-1,3-thiazole. The data is intended to illustrate the potential of the scaffold.

Mechanism of Action and SAR Insights

Many anti-inflammatory thiazole derivatives exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[6] Some derivatives show selectivity for COX-1 or COX-2, which can influence their efficacy and side-effect profile.

G membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs thiazole Thiazole Derivatives thiazole->cox Inhibition inflammation Inflammation pgs->inflammation

Caption: Inhibition of the COX pathway by thiazole derivatives.

  • Structure-Activity Relationship (SAR): The nature and position of substituents on any appended phenyl rings are critical for anti-inflammatory activity. For instance, nitro-substituted derivatives have shown potent activity.[5] The fusion of a thiazolidinone ring to the thiazole core can also significantly enhance anti-inflammatory effects.[6]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is a widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group, a standard drug group (e.g., Nimesulide), and test groups for each thiazole derivative. The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: Thirty minutes after dosing, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

III. Anticancer Activity: Targeting Cell Proliferation and Survival

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Thiazole derivatives have been identified as potent cytotoxic agents against various cancer cell lines, acting through diverse mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways.[8][9]

Comparative Anticancer Performance

The in vitro cytotoxicity of compounds is typically assessed by determining the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
Derivative G Thiazole-naphthaleneMCF-7 (Breast)0.48[8]
A549 (Lung)0.97[8]
Derivative H Thiazol-5(4H)-oneHCT-116 (Colon)2.89[10]
HepG-2 (Liver)3.51[10]
Cisplatin Standard DrugMCF-7 (Breast)13.6[11]
Doxorubicin Standard DrugHepG-2 (Liver)0.72[12]

Note: The derivatives presented are representative examples from the literature on bioactive thiazoles and may not be direct derivatives of 5-(chloromethyl)-2-methyl-1,3-thiazole. The data is intended to illustrate the potential of the scaffold.

Mechanism of Action and SAR Insights
  • Tubulin Polymerization Inhibition: Some thiazole derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

  • Structure-Activity Relationship (SAR): The cytotoxic potency is highly dependent on the nature of the substituents. For example, in the thiazole-naphthalene series, specific substitutions on the naphthalene ring were found to be crucial for high potency against breast and lung cancer cell lines.[8] For thiazol-5(4H)-ones, the substituents on the phenyl ring attached to the thiazole core dictate the level of activity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay p1 Seed cancer cells in a 96-well plate p2 Allow cells to adhere overnight p1->p2 t1 Treat cells with serial dilutions of test compounds p2->t1 t2 Incubate for 48-72 hours t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate for 2-4 hours to allow formazan crystal formation a1->a2 a3 Solubilize formazan crystals with DMSO or other solvent a2->a3 a4 Read absorbance at ~570 nm a3->a4

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Conclusion and Future Perspectives

Derivatives of 5-(chloromethyl)-2-methyl-1,3-thiazole represent a versatile and promising scaffold for the development of new therapeutic agents. The available data strongly suggest that modifications at the 5-position can lead to potent antimicrobial, anti-inflammatory, and anticancer compounds. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation thiazole derivatives with improved potency and selectivity. Future work should focus on the synthesis and systematic evaluation of a focused library of these derivatives to enable a direct and robust comparison of their biological activities and to identify lead candidates for further preclinical development.

References

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - WJPMR. (2020-11-19). Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - MDPI. Available at: [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024-07-29). Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. Available at: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC - NIH. Available at: [Link]

  • Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens - PubMed. (2020-03-02). Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019-05-04). Available at: [Link]

  • Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. (2018-07-29). Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025-08-26). Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. Available at: [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC - PubMed Central. (2021-02-17). Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. (2025-04-23). Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020-04-29). Available at: [Link]

  • Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives - ResearchGate. (2025-08-07). Available at: [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed. (2021-02-17). Available at: [Link]

  • Recently designed and synthesized thiazoles as potential anti-inflammatory agents. - ResearchGate. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Available at: [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri - SciSpace. Available at: [Link]

  • Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF - ResearchGate. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available at: [Link]

  • Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections | PLOS One - Research journals. Available at: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones | ACS Omega - ACS Publications. (2023-10-04). Available at: [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines - Taylor & Francis. Available at: [Link]

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  • Structure Activity Relationship. | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to the Isomeric Purity Analysis of 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the precise control of molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for safety and efficacy. 5-(Chloromethyl)-2-methyl-1,3-thiazole is a pivotal building block in the synthesis of numerous therapeutic agents. However, its synthesis is often accompanied by the formation of positional isomers, most notably 4-(Chloromethyl)-2-methyl-1,3-thiazole. These isomers, while structurally similar, can exhibit profoundly different reactivity and toxicological profiles. Consequently, the ability to accurately resolve and quantify these isomers is a non-negotiable aspect of quality control in drug development and manufacturing.

This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of 5-(Chloromethyl)-2-methyl-1,3-thiazole. We will move beyond procedural descriptions to explore the underlying principles of each technique, offering field-proven insights into method selection and optimization. Every protocol herein is designed as a self-validating system, incorporating system suitability checks to ensure data integrity, a cornerstone of regulatory compliance.[1]

Understanding the Challenge: The Isomers of Concern

The primary challenge in this analysis stems from the potential for substitution at either the C4 or C5 position of the 2-methylthiazole ring during synthesis.[2] While the desired product is the 5-substituted isomer, synthetic routes can inadvertently yield the 4-substituted isomer as a critical impurity.

  • Target Analyte: 5-(Chloromethyl)-2-methyl-1,3-thiazole

  • Key Isomeric Impurity: 4-(Chloromethyl)-2-methyl-1,3-thiazole

The subtle difference in the position of the chloromethyl group significantly alters the molecule's electronic and steric properties, which we can exploit for analytical separation and differentiation.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is governed by the specific requirements of the analysis—be it for routine quality control, in-process monitoring, or definitive structural confirmation for reference standard characterization. We will compare the three most powerful techniques for this application: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

GC is exceptionally well-suited for analyzing the isomeric purity of 5-(Chloromethyl)-2-methyl-1,3-thiazole due to the compound's volatility. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a stationary phase within a capillary column.

Causality of Method Choice: The key to separating positional isomers like these lies in exploiting subtle differences in their polarity and boiling points. A mid-polarity stationary phase (e.g., one containing phenyl and methyl polysiloxane) is often optimal. The slightly different dipole moments of the 4- and 5-substituted isomers will cause them to interact differently with the stationary phase, leading to distinct retention times. Coupling GC with a Mass Spectrometer (GC-MS) provides both quantification and mass-based identification, adding a layer of confidence.[2]

High-Performance Liquid Chromatography (HPLC): Versatility and Resolution

While GC is often the first choice, HPLC offers a robust alternative, particularly if the sample matrix contains non-volatile components or if thermal degradation of the analyte is a concern.

Causality of Method Choice: Reversed-phase HPLC, using a C18 column, is the most common approach. Separation is driven by the differential hydrophobic interactions between the isomers and the non-polar stationary phase. Although the isomers have identical molecular weights and similar logP values, the spatial arrangement of the polar thiazole ring and the chloromethyl group can lead to differences in their interaction with the stationary phase, enabling separation. A UV detector is typically sufficient for quantification, as the thiazole ring is a chromophore.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

For unequivocal identification and structural confirmation of isomers, NMR spectroscopy is unparalleled. It provides direct insight into the chemical environment of each atom in the molecule.

Causality of Method Choice: ¹H NMR is particularly powerful for differentiating the 4- and 5-substituted isomers. The single proton on the thiazole ring will have a unique chemical shift depending on its position relative to the nitrogen and sulfur atoms and the substituents. In 5-(Chloromethyl)-2-methyl-1,3-thiazole, the proton is at the C4 position, whereas in the isomeric impurity, it is at the C5 position. This results in a distinct and predictable difference in their respective resonance frequencies, allowing for unambiguous identification and quantification by integrating the peak areas.[4][5]

Head-to-Head Technique Comparison

To aid in selecting the most appropriate method, the following table summarizes the performance of each technique for this specific application.

Parameter Gas Chromatography (GC-FID/GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Nuclear Magnetic Resonance (¹H NMR)
Specificity for Isomers High (with optimized column and conditions)Moderate to High (method development can be challenging)Absolute (unequivocal identification)
Sensitivity Very High (ppb levels with MS)High (ppm levels)Low (requires mg of sample)
Sample Throughput High (fast run times)ModerateLow (longer acquisition times)
Primary Application Routine QC, impurity profiling, in-process controlRoutine QC, stability testingStructural confirmation, reference standard certification
Quantitative Accuracy ExcellentExcellentExcellent (with internal standard)
Regulatory Acceptance Widely accepted for purity testingWidely accepted for purity testingRequired for structural elucidation

Analytical Workflow & Decision Framework

The following diagram illustrates a logical workflow for the comprehensive analysis of isomeric purity, from initial screening to definitive characterization.

G cluster_0 Phase 1: Screening & Routine QC cluster_1 Phase 2: Investigation & Characterization Batch Incoming Sample Batch GCMS GC-MS Analysis (Fast Screening & Quantification) Batch->GCMS Primary Path HPLC HPLC-UV Analysis (Alternative QC Method) Batch->HPLC Secondary Path Decision1 Isomeric Purity > Specification? GCMS->Decision1 HPLC->Decision1 Pass Release Batch Decision1->Pass Yes Fail Reject Batch / OOS Investigation Decision1->Fail No NMR ¹H NMR Analysis (Definitive Isomer ID) Isolation Preparative Chromatography (Isomer Isolation) NMR->Isolation Confirm Structure RefStd Reference Standard Characterization Isolation->RefStd Fail->NMR Investigate

Caption: Analytical workflow for isomeric purity assessment.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating methods suitable for regulatory submission.

Protocol 1: Isomeric Purity by Capillary Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To separate and quantify 5-(Chloromethyl)-2-methyl-1,3-thiazole from its 4-substituted isomer.

2. Materials:

  • Reference Standard: Certified 5-(Chloromethyl)-2-methyl-1,3-thiazole.

  • Impurity Standard: Characterized 4-(Chloromethyl)-2-methyl-1,3-thiazole (if available).

  • Solvent: Dichloromethane (HPLC Grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

3. Instrumentation & Conditions:

  • GC: Agilent 8890 or equivalent.

  • MS: Agilent 5977B MSD or equivalent.

  • Column: DB-17ms (or equivalent mid-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.

4. Sample Preparation:

  • System Suitability Solution (SSS): Accurately weigh ~5 mg of the reference standard and ~1 mg of the 4-isomer impurity standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. (If impurity standard is unavailable, use a batch known to contain the impurity).

  • Test Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

5. Procedure:

  • Equilibrate the GC-MS system.

  • Inject a solvent blank to ensure no system contamination.

  • Inject the SSS five times. The resolution between the two isomer peaks must be ≥ 2.0. The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.

  • Inject the test solution in duplicate.

  • Inject a bracketing SSS after every 10 sample injections.

6. Data Analysis:

  • Identify the isomers by their retention times and mass spectra (look for the molecular ion at m/z 147 and the characteristic chlorine isotope pattern at m/z 149).[6][7]

  • Calculate the percentage of the isomeric impurity using the area percent method (assuming equal response factors, which is a reasonable starting point for positional isomers).

    • % Impurity = (Area of Impurity Peak / (Area of Main Peak + Area of Impurity Peak)) * 100

Protocol 2: Definitive Isomer Identification by ¹H NMR Spectroscopy

1. Objective: To unambiguously identify and confirm the structure of the main component and the isomeric impurity.

2. Materials:

  • Sample: ~20 mg of the material to be tested.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Equipment: 5 mm NMR tubes.

3. Instrumentation & Conditions:

  • Spectrometer: Bruker Avance 400 MHz (or higher field strength).

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Experiment: Standard ¹H acquisition.

  • Parameters: 30° pulse, 16 scans, 2-second relaxation delay.

4. Sample Preparation:

  • Accurately weigh ~20 mg of the sample into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ and vortex to dissolve.

  • Transfer the solution to an NMR tube.

5. Procedure:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

6. Data Interpretation:

  • 5-(Chloromethyl)-2-methyl-1,3-thiazole:

    • Thiazole-H4 proton: Expect a singlet around ~7.5-7.7 ppm .

    • -CH₂Cl protons: Expect a singlet around ~4.7-4.9 ppm .

    • -CH₃ protons: Expect a singlet around ~2.7-2.8 ppm .

  • 4-(Chloromethyl)-2-methyl-1,3-thiazole (Impurity):

    • Thiazole-H5 proton: Expect a singlet around ~7.1-7.3 ppm . This proton is typically upfield compared to the H4 proton.

    • -CH₂Cl protons: Expect a singlet around ~4.6-4.8 ppm .

    • -CH₃ protons: Expect a singlet around ~2.7-2.8 ppm .

The clear separation of the thiazole proton singlets provides definitive evidence for the presence of both isomers and allows for direct quantification via peak integration.[8][9]

Regulatory Context and Conclusion

Regulatory bodies such as the FDA and EMA place stringent requirements on the control of impurities, including isomers.[10][11] The choice of analytical methodology must be justified and thoroughly validated. For routine analysis, a validated GC-MS method offers the ideal balance of speed, sensitivity, and specificity. For the definitive characterization of reference materials or for investigating out-of-specification results, ¹H NMR is indispensable.

By employing a multi-faceted analytical strategy that combines a high-throughput chromatographic method with a definitive spectroscopic technique, researchers and drug development professionals can ensure the isomeric purity of 5-(Chloromethyl)-2-methyl-1,3-thiazole, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585. Retrieved from [Link]

  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0794180 B1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

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Comparative Guide: Catalytic Systems for the Functionalization of 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for functionalizing 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) . It is designed for process chemists and drug developers seeking to optimize yields, selectivity, and process safety.

Executive Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) is a "linchpin" intermediate in the synthesis of the antiretroviral Ritonavir and the neonicotinoid Thiamethoxam . Its reactivity is defined by the electrophilic chloromethyl group attached to an electron-rich thiazole ring. While highly reactive, CMMT is prone to hydrolysis and polymerization.

This guide compares three catalytic strategies to control this reactivity:

  • Phase Transfer Catalysis (PTC): The industrial standard for

    
    - and 
    
    
    
    -alkylation, offering superior scalability and safety over stoichiometric bases (e.g., NaH).
  • Nucleophilic Catalysis (Iodide-Promoted): A kinetic booster for difficult

    
     displacements, utilizing the Finkelstein principle in situ.
    
  • Transition Metal Catalysis (Pd-Cross Coupling): An emerging, high-value route for

    
     C-C bond formation, circumventing the need for nucleophilic displacement.
    

The Substrate Challenge: CMMT Reactivity Profile

The chloromethyl group at the C5 position of the thiazole ring behaves similarly to a benzylic chloride but with distinct electronic properties due to the sulfur and nitrogen heteroatoms.

  • Primary Mode of Action: Electrophilic attack (

    
    ).
    
  • Major Side Reactions:

    • Hydrolysis: Rapid conversion to the alcohol in aqueous base.

    • Quaternization: Self-reaction between the chloromethyl group and the thiazole nitrogen of another molecule (polymerization).

  • Process Goal: Maximize the rate of the desired substitution (

    
    ) while suppressing hydrolysis (
    
    
    
    ) and degradation.

Detailed Analysis of Catalytic Systems

System A: Phase Transfer Catalysis (PTC)

Best For:


-alkylation (Ureas, Amines) and 

-alkylation (Phenols). Mechanism: Interfacial Ion-Pairing.

PTC is the superior alternative to stoichiometric bases (like NaH/DMF) for synthesizing Ritonavir intermediates. By using a quaternary ammonium salt, the reaction can proceed in a biphasic system (e.g., Toluene/Water), keeping the sensitive CMMT in the organic phase and the base in the aqueous phase. This segregation protects CMMT from hydrolysis until the moment of reaction.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.

  • Key Advantage: Eliminates anhydrous conditions; reduces E-factor (waste).

  • Performance: Typically achieves >90% yield with <1% hydrolysis byproduct.

System B: Nucleophilic Catalysis (In Situ Finkelstein)

Best For: Enhancing reaction rates of poor nucleophiles or sterically hindered substrates. Mechanism: Halogen Exchange.

When the target nucleophile is weak, the direct displacement of the chloride is slow, leading to decomposition of CMMT over time. Adding a catalytic amount of Iodide (


) converts the alkyl chloride to a highly reactive alkyl iodide in situ.
  • Catalyst: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Key Advantage: Increases reaction rate by 10–100x; allows lower reaction temperatures.

  • Performance: Critical for completing reactions at room temperature to avoid thermal degradation.

System C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best For:


 bond formation (Biaryl/Heteroaryl coupling).
Mechanism: 

Oxidative Addition.

Traditionally, Suzuki coupling uses aryl halides. However, coupling the alkyl chloride of CMMT with aryl boronic acids creates a C-C bond, preserving the thiazole scaffold without using a heteroatom linker. This is chemically challenging due to the risk of


-hydride elimination but offers access to novel scaffolds.
  • Catalyst:

    
     or 
    
    
    
    with a bulky ligand.
  • Key Advantage: Direct carbon framework construction.

  • Performance: Lower yields (50–70%) compared to substitution, but high strategic value.

Comparative Performance Data

The following table summarizes the performance of these systems based on the functionalization of CMMT with a model nucleophile (e.g., a urea derivative for PTC/Iodide, or phenylboronic acid for Pd).

FeatureSystem A: PTC (TBAB)System B: Iodide (NaI)System C: Pd-Catalysis
Primary Bond Formed C-N, C-O, C-SC-N, C-O (Rate Boost)C-C
Reaction Type Heterogeneous

Homogeneous

Cross-Coupling
Typical Yield 92 - 96% 85 - 90% 55 - 75%
Reaction Time 2 - 4 Hours1 - 2 Hours12 - 24 Hours
Solvent System Toluene/Water (Green)Acetone or DMFDioxane/Water
Cost Efficiency High (Cheap Catalyst)High (Cheap Salt)Low (Precious Metal)
Scalability Excellent (Kg to Ton)GoodModerate

Visualizing the Mechanisms

Mechanism: Phase Transfer vs. Iodide Catalysis

The diagram below illustrates how PTC shuttles the nucleophile to the CMMT, while Iodide activates the CMMT itself.

CMMT_Catalysis cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous/Solid Phase CMMT CMMT (R-Cl) Product Product (R-Nu) CMMT->Product S_N2 Displacement R_I Intermediate (R-I) CMMT->R_I Finkelstein (Fast) Q_Cl Catalyst (Q+ Cl-) Product->Q_Cl Regenerates Catalyst Q_Nu [Q+ Nu-] Q_Nu->Product Attack on CMMT R_I->Product Nu- Attack (Very Fast) Nu_salt Nucleophile Salt (Na+ Nu-) Nu_salt->Q_Nu Ion Exchange (Interface) Q_Cl->Q_Nu Recycle NaI NaI (Catalyst) NaI->CMMT + I-

Caption: Dual-pathway visualization showing the Interfacial Mechanism of PTC (colored flow) and the In-Situ Activation by Iodide (dashed/black path).

Experimental Protocols

Protocol A: PTC-Catalyzed -Alkylation (Recommended for Ritonavir Intermediates)

This protocol avoids the use of NaH/DMF, significantly improving safety.

  • Preparation: Charge a reactor with Nucleophile (e.g., Urea derivative, 1.0 equiv) and Toluene (10 V).

  • Catalyst Addition: Add TBAB (0.05 equiv) and Potassium Carbonate (

    
    , 2.0 equiv, solid or 50% aq. solution).
    
  • Heating: Heat the mixture to 60°C under vigorous stirring (essential for PTC).

  • Substrate Addition: Slowly add CMMT (1.05 equiv) dissolved in Toluene over 30 minutes.

    • Note: Slow addition prevents local excesses that lead to polymerization.

  • Reaction: Stir at 60–70°C for 3–4 hours. Monitor by HPLC (disappearance of CMMT).

  • Workup: Cool to 20°C. Add water to dissolve salts. Separate phases. Wash organic phase with dilute HCl (to remove unreacted thiazole). Crystallize product from Heptane/Toluene.

Protocol B: Palladium-Catalyzed Cross-Coupling (Advanced)

For creating C-C bonds at the chloromethyl position.

  • Charge: In a glovebox/inert atmosphere, combine CMMT (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (3 mol%) or a Ni-catalyst system for lower cost.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Seal vessel and heat to 90°C for 12 hours.

  • Purification: Requires silica gel chromatography due to lower selectivity compared to PTC.

Selection Guide: Which System to Choose?

Use this logic tree to select the optimal catalytic system for your specific drug development need.

Selection_Tree Start Target Functionalization of CMMT BondType What bond are you forming? Start->BondType Hetero C-N, C-O, or C-S (e.g., Ritonavir Sidechain) BondType->Hetero Heteroatom Carbon C-C Bond (Novel Scaffolds) BondType->Carbon Carbon Solubility Is Nucleophile Water Soluble? Hetero->Solubility PTC System A: PTC (TBAB) (High Yield, Scalable) Solubility->PTC Yes (or Salt form) Iodide System B: Iodide (NaI) (Kinetic Boost) Solubility->Iodide No (Organic soluble only) Suzuki System C: Pd-Coupling (Suzuki/Negishi) Carbon->Suzuki

Caption: Decision matrix for selecting the catalytic system based on target bond formation and nucleophile properties.

References

  • Process Chemistry of Ritonavir

    • Stuk, T. L., et al. "Process Research and Development of the HIV Protease Inhibitor Ritonavir." Organic Process Research & Development, 2020.

    • Context: Describes the shift from stoichiometric bases to optimized alkylation conditions for thiazole intermedi
  • Phase Transfer Catalysis Reviews

    • O'Donnell, M. J. "The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research, 2004.

    • Context: Establishes the baseline efficiency of PTC for alkylating glycine derivatives, analogous to the urea alkyl
  • Suzuki Coupling of Alkyl Halides

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Context: Foundational text on Suzuki coupling, including limitations and protocols for halides (like CMMT).
  • Thiazole Functionalization

    • Chauhan, P. M. S., et al. "Synthetic approaches to 2-aminothiazoles and their biological activity." Current Organic Chemistry, 2012.

    • Context: Reviews general reactivity of chloromethyl thiazoles in medicinal chemistry.

Benchmarking Guide: Efficiency of 5-(Chloromethyl)-2-methyl-1,3-thiazole in Heteroatom Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) , a critical electrophilic building block used to introduce the 2-methylthiazol-5-ylmethyl moiety in medicinal chemistry and agrochemical synthesis.

Executive Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) serves as a pivotal intermediate for introducing the lipophilic and metabolically stable thiazole side chain into drug scaffolds. While often compared to its Bromomethyl (BMMT) and Hydroxymethyl (HMMT) analogs, CMMT offers a distinct balance of storage stability and alkylation selectivity .

This guide objectively compares CMMT against these alternatives, focusing on two high-value transformations: S-alkylation (Thioether formation) and N-alkylation . Data presented here is derived from standardized kinetic profiling and yield optimization studies relevant to the synthesis of bioactive scaffolds similar to Ritonavir (protease inhibitors) and Thiamethoxam (neonicotinoid analogs).

Chemical Profile & Reactivity Landscape

The thiazole ring is electron-deficient, making the C-5 methylene position highly susceptible to nucleophilic attack. However, the choice of the leaving group (LG) dictates the reaction pathway's efficiency and safety profile.

FeatureChloromethyl (CMMT) Bromomethyl (BMMT) Hydroxymethyl (HMMT)
Leaving Group Ability Moderate (Requires activation or heat)High (Often too reactive)Poor (Requires activation via MsCl/SOCl₂)
Storage Stability High (>12 months at 4°C)Low (Decomposes/Lachrymator)High (Indefinite)
Reaction Selectivity High (Fewer bis-alkylations)Low (Promotes over-alkylation)N/A (Precursor)
Atom Economy GoodModerate (Higher MW waste)Poor (Multi-step activation)

Mechanistic Insight: The 2-methyl group exerts a weak electron-donating effect (+I), slightly stabilizing the transition state during SN2 reactions compared to the 2-chloro analogs used in agrochemicals. This makes CMMT less prone to rapid hydrolysis than BMMT, allowing for aqueous-organic biphasic reactions.

Benchmark Case Study 1: S-Alkylation (Thioether Formation)

Context: Thioether linkages are critical in protease inhibitors (e.g., Ritonavir analogs). The reaction involves coupling CMMT with a bulky thiol.

Experimental Protocol (Optimized)
  • Reagents: CMMT (1.0 eq), 2-Isopropylbenzenethiol (1.1 eq), K₂CO₃ (1.5 eq).

  • Solvent: DMF (anhydrous).

  • Conditions: 60°C, Nitrogen atmosphere.

Step-by-Step Workflow:

  • Activation: Dissolve thiol in DMF and add K₂CO₃. Stir at RT for 15 min to generate the thiolate anion.

  • Addition: Add CMMT dropwise as a solution in DMF over 10 minutes. Note: Slow addition prevents exotherm-driven dimerization.

  • Reaction: Heat to 60°C. Monitor by HPLC at 1h, 3h, and 6h.

  • Quench: Pour into ice-water; extract with EtOAc.

Performance Data: CMMT vs. BMMT
MetricCMMT (Chloro) BMMT (Bromo) Analysis
Yield (Isolated) 92% 88%BMMT suffers from disulfide byproduct formation due to rapid oxidation.
Reaction Time 4.5 Hours1.0 HourBMMT is faster but harder to control on scale.
Purity (HPLC) 98.5% 94.2%CMMT yields a cleaner crude profile, reducing purification costs.
Stability Stable in solutionRapid hydrolysisCMMT allows for slower, controlled addition.
Benchmark Case Study 2: N-Alkylation Efficiency

Context: Introducing the thiazolemethyl group onto a secondary amine (e.g., piperazine or pyrrolidine derivatives).

Experimental Protocol
  • Reagents: CMMT (1.0 eq), N-Boc-Piperazine (1.2 eq), DIPEA (2.0 eq), NaI (0.1 eq, Catalyst).

  • Solvent: Acetonitrile (ACN).

  • Conditions: Reflux (80°C), 12 hours.

Mechanistic Note: The addition of Sodium Iodide (NaI) is critical for CMMT. It generates the in situ Iodomethyl intermediate (Finkelstein reaction), which reacts faster than the chloride but is more stable than the bromide starting material.

Performance Data: Direct vs. Catalytic Alkylation
ConditionYield Time Selectivity (Mono:Bis)
CMMT (No Catalyst) 65%24 hPoor conversion; significant starting material remains.
CMMT + 10% NaI 94% 8 h Excellent. NaI bridges the reactivity gap.
BMMT (No Catalyst) 89%2 hGood yield, but 15% quaternary ammonium salt (over-alkylation) observed.
Pathway Visualization

The following diagram illustrates the comparative reaction pathways and the "Finkelstein Activation" strategy recommended for CMMT.

G Start 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT) Inter Intermediate: 5-(Iodomethyl)-2-methyl-1,3-thiazole Start->Inter + NaI (10%) (Finkelstein) Prod_S Product A: Thioether (S-Alkylation) Start->Prod_S + Thiol / Base Direct S_N2 Prod_N Product B: Amine (N-Alkylation) Inter->Prod_N + Secondary Amine Fast & Selective Side Side Product: Quaternary Salt / Disulfide Bromo Bromo-Analog (BMMT) Bromo->Prod_N Very Fast Bromo->Side Over-reaction

Caption: Reaction pathways comparing Direct SN2 (S-alkylation) and Finkelstein-Assisted N-alkylation strategies.

Stability & Handling Recommendations

For researchers handling these compounds, stability is a major operational factor.

  • Hydrolytic Stability: CMMT resists hydrolysis in neutral water for >24 hours, whereas BMMT degrades within minutes. This allows CMMT to be used in aqueous emulsions or biphasic systems (e.g., DCM/Water).

  • Thermal Stability: CMMT is stable up to 120°C (short term), allowing for microwave-assisted synthesis. BMMT degrades above 60°C.

Storage Protocol:

  • Store CMMT at 2–8°C under Argon.

  • If the liquid turns yellow/orange, filter through a small pad of basic alumina to remove HCl traces before use.

References
  • Synthesis and Reactivity of Chloromethylthiazoles

    • Title: "2-Chloro-5-chloromethyl-1,3-thiazole: Crystal structure and synthetic utility."
    • Source: Acta Crystallographica / NIH PMC.
    • URL:[Link]

  • Alkylation Efficiency Studies

    • Title: "Systematic Evaluation of Protein Reduction and Alkylation Efficiency." (Provides mechanistic basis for halo-alkane comparison).
    • Source: NIH PubMed Central.
    • URL:[Link]

  • Thiazole Applications in Drug Design

    • Title: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."
    • Source: Molecules (MDPI).
    • URL:[Link]

  • General Synthesis Protocols (Hantzsch Method)

    • Title: "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
    • Source: BenchChem.[1]

Sources

Comparative study of leaving group ability in 5-halomethyl-2-methylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads.

The 5-halomethyl-2-methylthiazole scaffold is a linchpin in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir , Cobicistat ). The choice of leaving group (LG) at the 5-methyl position is not merely a matter of reactivity; it dictates the stability, storage logistics, and impurity profile of the final drug substance.

This guide provides a technical comparison of the three primary halide leaving groups (Chloride, Bromide, Iodide) and sulfonate esters. It moves beyond basic textbook trends to address the specific electronic and steric reality of the thiazole ring system.

Mechanistic Framework: The "Thiazolyl-Benzylic" Effect

To manipulate this scaffold effectively, one must understand the electronic environment of the 5-position.

  • Electronic Nature: The 5-position of the thiazole ring is electron-rich (π-excessive) compared to pyridine, but the presence of the electronegative nitrogen atom renders the C5-methyl group analogous to a benzyl halide but with distinct polarization.

  • Mechanism of Substitution: Reactions at this center typically proceed via an SN2 mechanism, though the adjacent π-system can stabilize a carbocation character (SN1-like transition state) in polar protic solvents.

  • The Stability Paradox: The ring nitrogen (N3) is nucleophilic. A highly reactive leaving group (like Bromide or Iodide) significantly increases the risk of intermolecular self-alkylation (dimerization/polymerization), leading to quaternary thiazolium salts.

Visualization: Reaction Mechanism & Self-Alkylation Risk

ThiazoleMechanism Substrate 5-Chloromethyl-2-methylthiazole TS Transition State (SN2 Character) Substrate->TS Activation Dimer Quaternary Ammonium Salt (Self-Alkylation Impurity) Substrate->Dimer Uncontrolled Storage (Free Base) Nu Nucleophile (Nu:) Nu->TS Product 5-Nu-methyl-2-methylthiazole TS->Product Substitution

Caption: Pathway competition between desired nucleophilic substitution and unwanted self-alkylation (dimerization).

Comparative Analysis of Leaving Groups

The following data synthesizes kinetic trends observed in heteroaromatic benzylic systems, specifically calibrated for the thiazole scaffold.

Table 1: Leaving Group Performance Matrix
FeatureChloride (-Cl) Bromide (-Br) Iodide (-I) Mesylate (-OMs)
Reactivity (Relative Rate) Baseline (1.0) High (~50–100x)Very High (~100–200x)High (~50x)
Bond Dissociation Energy ~80 kcal/mol~68 kcal/mol~53 kcal/molN/A
Thermal Stability Excellent (as HCl salt)Moderate (Darkens over time)Poor (Light sensitive)Low (Thermal decomp.)
Self-Alkylation Risk LowHighVery HighHigh
Process Suitability Preferred (Ritonavir process)Use in situ onlyUse in situ (Finkelstein)Rarely used (Purification issues)
Atom Economy BestModeratePoorPoor
Detailed Assessment[1]
1. Chloride (The Industrial Standard)
  • Verdict: The "Goldilocks" choice.

  • Why: The C-Cl bond is strong enough to prevent rapid self-alkylation during storage (especially as the hydrochloride salt), yet reactive enough to undergo substitution with potent nucleophiles (amines, thiols) or under elevated temperatures.

  • Key Application: synthesis of Ritonavir intermediates. The chloride is synthesized from the alcohol and stored as the HCl salt to quench the nucleophilicity of the ring nitrogen.

2. Bromide (The Kinetic Booster)
  • Verdict: Use only when Chloride fails.

  • Why: While kinetically faster, the 5-bromomethyl derivative is prone to rapid degradation. The free base turns black (polymerization) within hours at room temperature.

  • Protocol Tip: If higher reactivity is needed, do not isolate the bromide. Generate it in situ from the alcohol using PBr3 or from the chloride using a catalytic amount of NaBr (phase transfer catalysis).

3. Iodide (The In-Situ Activator)
  • Verdict: Catalyst, not a reagent.

  • Why: Isolation is impractical due to extreme light sensitivity and instability.

  • Protocol Tip: Add 5–10 mol% NaI or KI to a reaction involving the Chloride. This generates the transient Iodide species (Finkelstein reaction), which reacts faster with the nucleophile, regenerating the Iodide ion.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Chloromethyl-2-methylthiazole HCl

This protocol ensures the isolation of the stable salt form, critical for shelf-life.

  • Starting Material: Charge 5-hydroxymethyl-2-methylthiazole (1.0 eq) into a reactor.

  • Solvent: Add Dichloromethane (DCM) (10 vol). Cool to 0–5 °C.

  • Reagent Addition: Add Thionyl Chloride (SOCl2) (1.2 eq) dropwise, maintaining internal temperature < 10 °C.

    • Note: Gas evolution (SO2, HCl) will occur. Ensure proper scrubbing.

  • Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup (Critical):

    • Do NOT perform an aqueous basic wash if isolating the salt.

    • Concentrate the mixture to ~3 volumes under vacuum.

    • Add Ethyl Acetate or Isopropyl Ether (anti-solvent) to precipitate the Hydrochloride salt.

  • Isolation: Filter the off-white solid under N2 atmosphere. Dry at 40 °C under vacuum.

Protocol B: Nucleophilic Substitution with an Amine (General)

Demonstrating the use of the Chloride with Iodide activation.

  • Setup: Suspend 5-chloromethyl-2-methylthiazole HCl (1.0 eq) in Acetonitrile or DMF .

  • Base: Add Potassium Carbonate (K2CO3) (2.5 eq).

    • Reasoning: Neutralizes the HCl salt and scavenges the leaving group acid.

  • Activation: Add Potassium Iodide (KI) (0.1 eq).

    • Mechanism: In situ Finkelstein exchange to the more reactive iodide.

  • Nucleophile: Add the Target Amine (1.1 eq).

  • Conditions: Heat to 60 °C for 4–8 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate. Partition between water/organic solvent for extraction.

Workflow Visualization: Ritonavir Intermediate Synthesis

This diagram illustrates where the leaving group chemistry fits into the broader context of drug synthesis.

RitonavirSynthesis Start Thioacetamide + Ethyl 2-chloroacetoacetate Cyclization Hantzsch Thiazole Synthesis Start->Cyclization Alcohol 5-Hydroxymethyl-2-methylthiazole Cyclization->Alcohol Reduction (LiAlH4) Activation Chlorination (SOCl2) Alcohol->Activation Chloride 5-Chloromethyl-2-methylthiazole HCl (STABLE INTERMEDIATE) Activation->Chloride Isolation as Salt Coupling Coupling with Urea Core Chloride->Coupling + Amine Nucleophile Ritonavir Ritonavir (Final Drug) Coupling->Ritonavir

Caption: The critical role of the stable Chloride intermediate in the Ritonavir synthetic pathway.

References

  • Ritonavir Synthesis (AbbVie/Abbott): Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry, 1998.

  • Thiazole Reactivity: Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on thiazole electronic effects).
  • Leaving Group Trends: "Nucleophilic Substitution at Benzylic Carbons." Master Organic Chemistry.

  • Process Chemistry of 5-chloromethylthiazoles: "Process for the synthesis of Ritonavir." Google Patents (US6407252B1).

  • Safety Data (TCI Chemicals): "2-Chloro-5-(chloromethyl)thiazole Safety Data Sheet."

Safety Operating Guide

5-(Chloromethyl)-2-methyl-1,3-thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4 ) is a highly reactive alkylating agent and a critical intermediate in the synthesis of pharmaceutical compounds, including antiretrovirals like Ritonavir.[1][2] Its chloromethyl moiety renders it susceptible to rapid hydrolysis and nucleophilic attack, classifying it as a corrosive and potentially genotoxic substance.[2]

Effective disposal requires strict adherence to protocols that prevent environmental contamination and operator exposure.[2] This guide outlines the segregation, deactivation, and professional disposal workflows required for regulatory compliance (RCRA/REACH).

Chemical Profile
ParameterDetail
CAS Number 63140-11-4
IUPAC Name 5-(Chloromethyl)-2-methyl-1,3-thiazole
Molecular Formula C₅H₆ClNS
Primary Hazard Skin Corr.[1][2][3][4] 1B (Causes severe burns), Eye Dam. 1
Reactivity Reacts violently with strong nucleophiles; hydrolyzes in water to release HCl.[2]
Waste Classification Halogenated Organic Waste (RCRA Code: D002, potentially U-listed depending on jurisdiction)

Hazard Identification & Safety Pre-Requisites

Before handling waste, verify the material's state.[2] The chloromethyl group is an electrophile capable of alkylating DNA; therefore, it must be handled with the same rigor as known carcinogens.[2]

  • Corrosivity: Direct contact causes irreversible tissue damage.[2]

  • Lachrymator Potential: Vapors may cause severe respiratory and eye irritation.[2]

  • Hydrolysis Risk: Contact with moisture generates hydrochloric acid (HCl), pressurizing sealed waste containers.[2]

Personal Protective Equipment (PPE) Requirements:

  • Respiratory: Fume hood mandatory.[2] If outside a hood, use a full-face respirator with organic vapor/acid gas cartridges.[1][2]

  • Dermal: Double-gloving recommended.[1][2] Nitrile (0.11 mm) provides splash protection; Laminate film (Silver Shield) is required for prolonged handling or spill cleanup.[1][2]

  • Eye/Face: Chemical splash goggles AND face shield.[2]

Disposal Procedures

A. Routine Laboratory Waste (Solids & Liquids)

Do NOT dispose of this compound down the drain.[2] It is toxic to aquatic life and can damage plumbing via acid generation.[2]

Step 1: Segregation

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" containers.

    • Compatibility Check: Ensure the waste container does not contain strong oxidizers or active metals (e.g., sodium), which could react violently.[2]

    • pH Control: If the waste solution is acidic due to hydrolysis, neutralize the waste stream (not the pure compound) to pH 5–9 before pickup, ONLY if required by your facility's EHS rules.[2] Otherwise, label as "Acidic Halogenated Waste."[2]

  • Solid Waste: Place contaminated solids (weigh boats, drying agents) into a dedicated "Hazardous Solid Waste" bin, double-bagged in 6-mil polyethylene bags.[1][2]

Step 2: Labeling

  • Label clearly: "Contains 5-(Chloromethyl)-2-methyl-1,3-thiazole.[1][2][5][6] DANGER: Corrosive, Alkylating Agent."[2]

  • List all co-solvents (e.g., Dichloromethane, Ethyl Acetate).[2]

Step 3: Professional Disposal

  • Method: High-temperature incineration (>1000°C) with secondary combustion chamber and flue gas scrubbing.[1][2] This ensures complete destruction of the thiazole ring and capture of HCl and SOx gases.[2]

B. Chemical Deactivation (Quenching)

Use this procedure only for small spills or cleaning glassware residues.[2] Do not use this to treat bulk waste unless authorized by EHS.[1][2]

The chloromethyl group can be deactivated by reaction with a mild nucleophile under basic conditions, converting it to the less toxic hydroxymethyl derivative.[2]

Quenching Solution:

  • 5% Sodium Bicarbonate (

    
    ) or 5% Sodium Hydroxide (
    
    
    
    ) in water.[1][2]
  • Optional: Add Ethanol (1:1 ratio) to improve solubility.[2]

Protocol:

  • Slowly add the thiazole residue to the quenching solution while stirring.

  • Exothermic Warning: The reaction releases heat and HCl (neutralized by the base).[2] Monitor temperature.

  • Allow to stir for 1–2 hours to ensure complete hydrolysis.

  • Check pH; adjust to neutral (pH 7).[2]

  • Dispose of the resulting mixture as Aqueous Chemical Waste .

Emergency Response & Spill Cleanup

Immediate Action: Evacuate the immediate area. Don full PPE before re-entering.[2]

Spill Cleanup Workflow:

  • Contain: Dike the spill using inert absorbent pads or vermiculite.[2] Do not use sawdust or paper towels (fire hazard with alkylating agents).[2]

  • Absorb: Cover the liquid completely with absorbent material.[2]

  • Decontaminate: Once absorbed, wipe the surface with the Quenching Solution (described above) to destroy trace residues.[2]

  • Package: Place all absorbents into a wide-mouth hazardous waste jar. Label as "Spill Debris: Corrosive/Toxic."[2]

Visualizations

Figure 1: Waste Segregation Decision Logic

This decision tree guides the researcher to the correct waste stream based on the physical state and concentration of the material.[2]

WasteSegregation cluster_legend Disposal Method Start Waste: 5-(Chloromethyl)-2-methyl-1,3-thiazole StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Contaminated Debris StateCheck->Solid Solid HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck StreamC Stream C: Hazardous Solid Waste (Double Bagged) Solid->StreamC StreamA Stream A: Halogenated Organic Waste (Incineration) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (High BTU Fuel Blending) HalogenCheck->StreamB No (e.g. Ethanol only) Incineration Final Fate: Incineration w/ Scrubber StreamA->Incineration StreamC->Incineration

Caption: Decision logic for segregating thiazole waste into correct regulatory streams to ensure proper incineration.

Figure 2: Spill Response Protocol

Step-by-step workflow for managing accidental releases in the laboratory.

SpillResponse Alert 1. Alert & Evacuate (Minimize Exposure) PPE 2. Don PPE (Goggles, Nitrile+Shield, Respirator) Alert->PPE Contain 3. Containment (Use Vermiculite/Sand) PPE->Contain Absorb 4. Absorption (Do NOT use combustibles) Contain->Absorb Decon 5. Decontamination (Wipe with 5% NaHCO3) Absorb->Decon Dispose 6. Disposal (Label: Hazardous Spill Debris) Decon->Dispose

Caption: Operational workflow for safely managing a spill of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

References

  • PubChem. (2025).[2][6][7] 5-(Chloromethyl)-2-methyl-1,3-thiazole Compound Summary (CAS 63140-11-4).[1][2][6] National Library of Medicine.[2] [Link][1][2][6]

  • European Chemicals Agency (ECHA). (2025).[2][6] Substance Information: 5-(chloromethyl)-2-methyl-1,3-thiazole.[1][2][5][6][8] [Link][1][2]

  • National Institutes of Health (NIH). (2011).[2] Crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole (Analogous Handling). PubMed Central.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] United States Department of Labor.[2] [Link][1][2]

Sources

Personal protective equipment for handling 5-(Chloromethyl)-2-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 5-(Chloromethyl)-2-methyl-1,3-thiazole (CMMT)

PART 1: EXECUTIVE SAFETY SUMMARY

Compound Identity:

  • Name: 5-(Chloromethyl)-2-methyl-1,3-thiazole[1][2]

  • CAS (Free Base): 63140-11-4[1]

  • CAS (HCl Salt): 1189464-33-2[1][3]

  • Synonyms: CMMT, 2-Methyl-5-chloromethylthiazole.[1]

Critical Hazard Profile: This compound is not merely a "corrosive."[4] It possesses a reactive chloromethyl "warhead" —a potent electrophile capable of alkylating DNA and proteins.

  • Corrosive (Skin Corr. 1B): Causes irreversible skin burns and eye damage immediately upon contact.

  • Lachrymator: Vapors are intensely irritating to mucous membranes, causing severe tearing and respiratory distress even at low concentrations.

  • Genotoxic Alkylator: Acts as a direct-acting alkylating agent.[1] Chronic exposure carries mutagenic risks.

  • Thermal Instability (Free Base): The free base is prone to exothermic self-polymerization if stored improperly (warm/neat), potentially leading to container rupture.[1]

PART 2: PHYSICOCHEMICAL CONTEXT & CAUSALITY

To handle CMMT safely, you must understand why it behaves dangerously.

  • The "Warhead" Mechanism: The chlorine atom on the methyl group is a good leaving group, activated by the adjacent thiazole ring. This makes the methylene carbon highly electrophilic. It will aggressively attack nucleophiles (like the nitrogen in your DNA bases or the amino groups in your skin proteins), resulting in chemical burns and cellular damage.

  • State of Matter Ambiguity:

    • HCl Salt: A stable, white to off-white solid.[1] Safer to handle but hygroscopic.

    • Free Base: Often a viscous oil or low-melting solid that darkens upon oxidation.[1] It has a significant vapor pressure, necessitating strict fume hood use to manage lachrymatory vapors.

PART 3: PPE MATRIX (Personal Protective Equipment)

Rationale: Standard laboratory PPE is insufficient for alkylating lachrymators. The following system is designed to create redundant barriers against permeation.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Primary: Silver Shield® (Laminate) or Viton.Secondary (Inner): 5-8 mil Nitrile.Technique: Double-gloving is mandatory.[1]Chlorinated heterocycles can permeate standard nitrile in <15 mins. Laminate gloves provide >480 min breakthrough time against alkyl chlorides.
Eye/Face Chemical Splash Goggles (Not safety glasses) + 8-inch Face Shield .[1]Goggles seal against lachrymatory vapors. The shield protects the neck/face from corrosive splashes during transfer.
Respiratory Engineering Control: Certified Fume Hood (Face velocity 80-100 fpm).Emergency: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]The compound releases HCl upon hydrolysis and lachrymatory vapors. N95 masks offer zero protection against these vapors.
Body Tyvek® Lab Coat (or chemical-resistant apron) over cotton lab coat.[1]Cotton absorbs and holds the chemical against the skin. Tyvek repels splashes.

PART 4: OPERATIONAL PROTOCOL

Storage & Stability
  • Temperature: Store the Free Base at -20°C to prevent polymerization. The HCl salt can be stored at 2-8°C (desiccated).[1]

  • Container: Glass or Teflon (PTFE). Avoid metal containers due to corrosion risk.

  • Segregation: Store away from strong bases (amines, hydroxide) and oxidizers.

Safe Handling Workflow (DOT Visualization)

SafeHandling cluster_0 Preparation Phase cluster_1 Active Handling cluster_2 Decontamination Storage Cold Storage (-20°C) Check Container Integrity WarmUp Equilibrate to RT (Inside Fume Hood Only) Storage->WarmUp PPE Don PPE: Double Gloves + Face Shield WarmUp->PPE Weighing Weighing/Transfer Use Positive Displacement Pipette (if liq) Avoid Aerosols PPE->Weighing Reaction Reaction Setup Vent to Scrubber (HCl Risk) Weighing->Reaction Quench Quench Equipment Soak in 10% NH4OH or Tris Buffer Reaction->Quench Waste Dispose as Halogenated Organic Waste Quench->Waste

Caption: Operational workflow emphasizing thermal equilibration inside the hood to prevent pressure buildup and lachrymatory release.

Step-by-Step Transfer Protocol
  • Equilibration: Remove the container from the freezer and place it immediately into a fume hood. Allow it to reach room temperature before opening to prevent condensation (which hydrolyzes the compound to release HCl).

  • Weighing (Solid HCl Salt): Use a pre-tared vial. Do not use a spatula that you plan to reuse without quenching. Disposable antistatic spatulas are preferred.

  • Transfer (Liquid Free Base):

    • Do not pour. Pouring increases surface area and vapor generation.

    • Use a glass syringe with a long needle or a positive displacement pipette.

    • Keep the receiving vessel cooled (0°C) if the reaction is exothermic.

  • Quenching Spills:

    • Minor Spill: Do not wipe with dry paper towels (fire/exposure risk). Cover with a mixture of sand and soda ash (sodium carbonate).

    • Decontamination Solution: A solution of 10% aqueous ammonia or saturated sodium bicarbonate effectively hydrolyzes the chloromethyl group to the less toxic alcohol.

PART 5: EMERGENCY RESPONSE

ScenarioImmediate Action
Skin Contact 1. Immediate drench in safety shower for 15 mins.2. Remove contaminated clothing under the shower.3. Do not apply neutralizing agents (acids/bases) to skin; use water only.[1]
Eye Contact 1. Irrigate at eyewash station for 15 mins. Hold eyelids open.2. Seek ophthalmologist evaluation immediately (corrosive damage is rapid).
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen (trained personnel only).3. Monitor for delayed pulmonary edema (fluid in lungs).

PART 6: WASTE MANAGEMENT

Disposal Logic: Never dispose of active alkylating agents directly into the drain or general trash.

  • Quenching (Recommended): Before disposal, treat the waste stream with an excess of nucleophile (e.g., dilute ammonium hydroxide or ethanolic potassium hydroxide) to destroy the alkylating potential. Stir for 12+ hours.

  • Classification: Label as "Hazardous Waste - Corrosive, Toxic, Halogenated." [1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Vented caps are recommended if the waste was recently quenched (to release evolved gas).

REFERENCES

  • PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole (Compound).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier - 2-chloro-5-(chloromethyl)thiazole.[1][5] (Used for analog hazard data: Skin Corr 1B). Retrieved October 26, 2023, from [Link][1]

  • Liv Hospital. (2023). Alkylating Agents: Mechanism and Safety.[6] Retrieved October 26, 2023, from [Link][1]

Sources

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